molecular formula C11H9ClN2O B1384203 6-(Chloromethyl)-2-phenylpyrimidin-4-ol CAS No. 35252-98-3

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Cat. No.: B1384203
CAS No.: 35252-98-3
M. Wt: 220.65 g/mol
InChI Key: BFGHBQQZXUJZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-9-6-10(15)14-11(13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGHBQQZXUJZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370927
Record name 6-(chloromethyl)-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35252-98-3
Record name 6-(chloromethyl)-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a versatile heterocyclic compound featuring a reactive chloromethyl group and a phenyl-substituted pyrimidinone core. This guide provides a comprehensive overview of its physicochemical properties, offering a critical resource for researchers in medicinal chemistry and materials science. The document details the compound's structural features, predicted and known physical properties, spectral characteristics, and reactivity profile. A proposed synthetic pathway and detailed experimental protocols for characterization are also presented to facilitate its application in research and development. This guide aims to be a self-validating system, grounding its claims in established chemical principles and providing a framework for the safe and effective handling and utilization of this important chemical intermediate.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The presence of the 4-ol (or its tautomeric 4-one) functionality provides a key hydrogen bonding motif, crucial for molecular recognition at biological targets. The introduction of a phenyl group at the 2-position and a reactive chloromethyl group at the 6-position of the pyrimidine ring endows this compound with a unique combination of structural rigidity, lipophilicity, and chemical reactivity, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and the development of functional materials.

Molecular Structure and Isomerism

This compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms. The keto form is generally favored in the solid state and in many solvents due to amide resonance stabilization.

Diagram: Tautomerism of this compound

tautomerism cluster_0 Pyrimidin-4-ol Form cluster_1 Pyrimidin-4(1H)-one Form (Favored) mol1 mol2 mol1->mol2 Equilibrium synthesis reagent1 Benzamidine conditions Base (e.g., NaOEt) Ethanol, Reflux reagent1->conditions reagent2 Ethyl 4-chloroacetoacetate reagent2->conditions product This compound conditions->product characterization cluster_0 Purified Product cluster_1 Spectroscopic Analysis cluster_2 Physical Properties Product This compound NMR ¹H and ¹³C NMR Product->NMR IR Infrared Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Sol Solubility Testing Product->Sol

An In-Depth Technical Guide to the Structure Elucidation of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Synthesis and NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 6-(chloromethyl)-2-phenylpyrimidin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is designed to offer field-proven insights and a self-validating framework for the characterization of this and similar pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The specific compound, this compound (CAS No: 35252-98-3, Molecular Formula: C₁₁H₉ClN₂O), presents a versatile building block for further chemical modifications due to its reactive chloromethyl group and the inherent biological relevance of the pyrimidine core. Accurate structural confirmation is paramount for its use in subsequent synthetic endeavors. This guide will detail a proposed synthetic pathway and a thorough analysis of its expected Nuclear Magnetic Resonance (NMR) spectroscopic data, which is a cornerstone technique for unambiguous structure determination in organic chemistry.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned as a two-step process. The initial step involves the construction of the pyrimidine ring through a well-established condensation reaction, followed by the selective chlorination of the methyl group.

Step 1: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol

The pyrimidine ring is readily formed by the condensation of benzamidine with a β-ketoester, in this case, ethyl acetoacetate. This reaction is typically carried out under basic conditions, which facilitates the cyclization to the pyrimidin-4-ol.

Step 2: Chlorination of 6-Methyl-2-phenylpyrimidin-4-ol

The subsequent conversion of the 6-methyl group to a chloromethyl group can be achieved through a free-radical halogenation reaction. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically performed in a non-polar solvent like carbon tetrachloride under reflux.

Below is a diagrammatic representation of the proposed synthetic workflow.

Synthetic Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Benzamidine Benzamidine Condensation Condensation Benzamidine->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation 6-Methyl-2-phenylpyrimidin-4-ol 6-Methyl-2-phenylpyrimidin-4-ol Condensation->6-Methyl-2-phenylpyrimidin-4-ol Base Chlorination Chlorination 6-Methyl-2-phenylpyrimidin-4-ol->Chlorination NCS, AIBN This compound This compound Chlorination->this compound

Caption: Proposed two-step synthesis of this compound.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of the signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in this compound can be determined.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the phenyl group protons, the pyrimidine ring proton, the methylene protons of the chloromethyl group, and the hydroxyl proton.

  • Phenyl Protons (C₆H₅): These protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.[1] The protons ortho to the pyrimidine ring may be slightly deshielded compared to the meta and para protons. The signal will likely be a multiplet integrating to 5 protons.

  • Pyrimidine Ring Proton (H-5): The lone proton on the pyrimidine ring at position 5 is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group, and it is anticipated to be in the range of δ 6.0 - 7.0 ppm.

  • Chloromethyl Protons (CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to give a singlet. The electronegative chlorine atom will deshield these protons, placing their signal in the range of δ 4.5 - 5.0 ppm.

  • Hydroxyl Proton (OH): The hydroxyl proton at the 4-position can exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift is variable and can appear over a wide range, but in DMSO-d₆, it is often observed between δ 10.0 and 13.0 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 9 distinct carbon signals are expected (the phenyl group will have 4 signals due to symmetry).

  • Carbonyl Carbon (C-4): The carbonyl carbon of the pyrimidin-4-ol tautomer is expected to be significantly deshielded, with a chemical shift in the range of δ 160 - 170 ppm.

  • Pyrimidine Ring Carbons (C-2, C-5, C-6): The carbons of the pyrimidine ring will appear in the aromatic region. C-2 and C-6, being adjacent to nitrogen atoms, will be downfield compared to C-5. Expected ranges are approximately δ 150-165 ppm for C-2 and C-6, and δ 100-115 ppm for C-5.

  • Phenyl Group Carbons: The carbons of the phenyl ring will also appear in the aromatic region, typically between δ 125 and 140 ppm. The ipso-carbon (the one attached to the pyrimidine ring) will be at the lower field end of this range.

  • Chloromethyl Carbon (CH₂Cl): The carbon of the chloromethyl group will be in the aliphatic region, but deshielded by the chlorine atom, with an expected chemical shift in the range of δ 40 - 50 ppm.

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
Phenyl-H7.0 - 8.5Multiplet
Pyrimidine-H56.0 - 7.0Singlet
CH₂Cl4.5 - 5.0Singlet
OH10.0 - 13.0Broad Singlet
Pyrimidine-C2--
Pyrimidine-C4--
Pyrimidine-C6--

Experimental Protocol: NMR Sample Preparation and Analysis

To ensure high-quality, reproducible NMR data, the following protocol should be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the OH group.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • (Optional but Recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to further confirm proton-proton and proton-carbon correlations, respectively.

Visualization of Key Structural Features and NMR Correlations

The following diagram illustrates the structure of this compound with key protons and carbons labeled for clarity in NMR assignment.

Molecular Structure and NMR Assignments cluster_mol This compound cluster_1H Predicted ¹H NMR cluster_13C Predicted ¹³C NMR mol H5 H-5 H5_shift δ 6.0-7.0 (s, 1H) H5->H5_shift CH2Cl_H CH₂Cl (H) CH2Cl_H_shift δ 4.5-5.0 (s, 2H) CH2Cl_H->CH2Cl_H_shift Ph_H Phenyl (H) Ph_H_shift δ 7.0-8.5 (m, 5H) Ph_H->Ph_H_shift OH_H OH (H) OH_H_shift δ 10.0-13.0 (br s, 1H) OH_H->OH_H_shift C2 C-2 C2_shift δ 155-165 C2->C2_shift C4 C-4 C4_shift δ 160-170 C4->C4_shift C5 C-5 C5_shift δ 100-115 C5->C5_shift C6 C-6 C6_shift δ 150-160 C6->C6_shift CH2Cl_C CH₂Cl (C) CH2Cl_C_shift δ 40-50 CH2Cl_C->CH2Cl_C_shift Ph_C Phenyl (C) Ph_C_shift δ 125-140 Ph_C->Ph_C_shift

Caption: Key NMR assignments for this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and detailed pathway for the synthesis of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, commencing with the preparation of the requisite starting materials, followed by the construction of the core pyrimidine scaffold, and culminating in the targeted chlorination. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only step-by-step experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each reaction. The procedures outlined herein are designed to be self-validating, with an emphasis on safety, reproducibility, and purity of the final compound.

Introduction and Strategic Overview

This compound is a key intermediate possessing two reactive sites: the hydroxyl group on the pyrimidine ring and the chloromethyl substituent. This dual functionality makes it an attractive scaffold for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The synthetic strategy detailed in this guide is a convergent approach, focusing on the robust and well-established pyrimidine ring-forming cyclocondensation reaction, followed by functional group manipulations to install the desired chloromethyl moiety.

The overall synthetic pathway can be dissected into three primary stages:

  • Stage 1: Preparation of Key Starting Materials. This involves the synthesis of benzamidine hydrochloride and diethyl 1,3-acetonedicarboxylate, the foundational building blocks for the pyrimidine core.

  • Stage 2: Synthesis of the Hydroxymethyl Intermediate. This stage focuses on the construction of the 2-phenylpyrimidin-4-ol ring system via a base-catalyzed cyclocondensation, followed by the selective reduction of the ester functionality to a hydroxymethyl group.

  • Stage 3: Final Chlorination. The ultimate step involves the conversion of the hydroxymethyl intermediate to the target molecule, this compound, using a suitable chlorinating agent.

This guide will provide detailed experimental procedures for each of these stages, accompanied by mechanistic insights and safety protocols.

Synthesis_Overview cluster_Stage1 Stage 1: Starting Material Preparation cluster_Stage2 Stage 2: Intermediate Synthesis cluster_Stage3 Stage 3: Final Product Formation Benzonitrile Benzonitrile Benzamidine Benzamidine HCl Benzonitrile->Benzamidine Ammonolysis Ammonia NH3 / NH4Cl Ammonia->Benzamidine Cyclocondensation Cyclocondensation Benzamidine->Cyclocondensation CitricAcid Citric Acid DEA Diethyl 1,3-Acetonedicarboxylate CitricAcid->DEA Esterification Ethanol Ethanol Ethanol->DEA DEA->Cyclocondensation EsterIntermediate Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate Cyclocondensation->EsterIntermediate Reduction Reduction EsterIntermediate->Reduction HydroxymethylIntermediate 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol Reduction->HydroxymethylIntermediate Chlorination Chlorination HydroxymethylIntermediate->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Overall synthetic strategy for this compound.

Stage 1: Preparation of Key Starting Materials

Synthesis of Benzamidine Hydrochloride

Benzamidine serves as the nitrogen-containing component for the pyrimidine ring formation. It is conveniently prepared from benzonitrile and used as its more stable hydrochloride salt.

Reaction Scheme:

Benzonitrile + NH₄Cl + NH₃ → Benzamidine·HCl

Causality of Experimental Choices: The use of a stainless steel autoclave is necessary to handle the high pressures generated by heating ammonia.[1] The excess of ammonium chloride and ammonia drives the reaction towards the product.[1] Extraction with a non-polar solvent like ether removes unreacted benzonitrile, while extraction with a polar solvent like hot acetonitrile or ethanol effectively separates the desired benzamidine hydrochloride from the inorganic ammonium chloride.[1]

Experimental Protocol:

  • To a stainless steel rocking autoclave equipped with a stirrer, add benzonitrile (103.0 g, 1.0 mole) and ammonium chloride (214.0 g, 4.0 moles).

  • Introduce anhydrous ammonia (306.0 g, 18.0 moles) into the sealed autoclave.

  • Heat the reaction mixture to 150 °C for 18 hours. The internal pressure will range from 1300 to 6500 psig.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Extract the reaction mixture with diethyl ether to remove any unreacted benzonitrile.

  • Extract the remaining solid with hot acetonitrile or ethanol to dissolve the benzamidine hydrochloride, leaving behind the unreacted ammonium chloride.

  • Concentrate the acetonitrile or ethanol extract under reduced pressure to yield benzamidine hydrochloride as a solid.

  • The crude product can be further purified by recrystallization from ethanol.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Benzamidine HClC₇H₉ClN₂156.61161-163~77
Synthesis of Diethyl 1,3-Acetonedicarboxylate

This β-keto ester is the three-carbon component required for the pyrimidine ring synthesis. It can be prepared from the readily available citric acid.

Reaction Scheme:

Citric Acid + H₂SO₄ → Acetonedicarboxylic Acid Acetonedicarboxylic Acid + Ethanol + H⁺ → Diethyl 1,3-acetonedicarboxylate

Causality of Experimental Choices: Concentrated sulfuric acid is a strong dehydrating agent that facilitates the decarboxylation and dehydration of citric acid to form acetonedicarboxylic acid. The subsequent Fischer esterification with ethanol is acid-catalyzed to achieve a high yield of the desired diethyl ester.[2] Careful temperature control during the initial reaction is crucial to prevent side reactions.[2] The product is purified by vacuum distillation to remove any residual starting materials and byproducts.[2]

Experimental Protocol:

  • In a flask equipped with a stirrer and a calcium chloride drying tube, heat a mixture of acetonedicarboxylic acid (from citric acid) and absolute ethanol.

  • Cool the mixture and pass dry hydrogen chloride gas through the solution until saturation.

  • Allow the reaction mixture to stand for approximately 12 hours.

  • Pour the reaction mixture into ice water and separate the ester layer.

  • Extract the aqueous layer with benzene.

  • Combine the organic layers and wash sequentially with 10% sodium carbonate solution, dilute sulfuric acid, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL)
Diethyl 1,3-acetonedicarboxylateC₉H₁₄O₅202.20131-136/9-101.113

Stage 2: Synthesis of the Hydroxymethyl Intermediate

Cyclocondensation to Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate

This step involves the core pyrimidine ring formation through the condensation of benzamidine with the β-keto ester.

Cyclocondensation_Workflow Reactants Benzamidine HCl Diethyl 1,3-Acetonedicarboxylate Sodium Ethoxide Reaction Reflux Reactants->Reaction Solvent Absolute Ethanol Solvent->Reaction Workup Cooling & Acidification Reaction->Workup Isolation Filtration & Washing Workup->Isolation Product Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate Isolation->Product

Caption: Experimental workflow for the cyclocondensation reaction.

Reaction Scheme:

Benzamidine·HCl + Diethyl 1,3-acetonedicarboxylate + NaOEt → Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate

Causality of Experimental Choices: Sodium ethoxide is used as a base to deprotonate the benzamidine hydrochloride to the free amidine, which is the active nucleophile in the reaction. The ethoxide also catalyzes the condensation reaction. Absolute ethanol is used as the solvent to ensure anhydrous conditions, which are favorable for this condensation. Refluxing provides the necessary thermal energy to drive the reaction to completion. Acidification during workup protonates the pyrimidinolate to the more stable pyrimidin-4-ol tautomer and precipitates the product.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add benzamidine hydrochloride and diethyl 1,3-acetonedicarboxylate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • Collect the precipitated solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Reduction to 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol

The ester group of the pyrimidine intermediate is selectively reduced to a primary alcohol.

Reaction Scheme:

Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate + LiAlH₄ → 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol

Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) due to the high reactivity of LiAlH₄ with protic solvents. The reaction is performed at low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. The workup procedure involving sequential addition of water and base is a standard method (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Safety Precautions for Lithium Aluminum Hydride (LiAlH₄):

  • LiAlH₄ is a highly reactive, flammable solid that reacts violently with water, releasing flammable hydrogen gas.[1][4][5][6][7]

  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[1]

  • Use of a fire-retardant lab coat, safety glasses, and impervious gloves is mandatory.[1][4]

  • A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[1][6]

  • NEVER use water or carbon dioxide fire extinguishers on a LiAlH₄ fire.[6]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice-salt bath.

  • Dissolve ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization Data for 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol:

Data TypeExpected Observations
¹H NMR Aromatic protons (phenyl group), a singlet for the pyrimidine C5-H, a singlet for the hydroxymethyl protons (CH₂), and a broad singlet for the hydroxyl proton (OH).
¹³C NMR Signals corresponding to the phenyl carbons, the pyrimidine ring carbons (including the carbonyl-like C4), and the hydroxymethyl carbon.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Stage 3: Final Chlorination

Synthesis of this compound

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride.

Reaction Scheme:

6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol + SOCl₂ → this compound

Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for the chlorination of primary alcohols. The reaction proceeds via a chlorosulfite ester intermediate. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[8] The reaction is typically performed in a non-protic solvent or in neat thionyl chloride. Refluxing is often necessary to drive the reaction to completion. The workup involves quenching the excess thionyl chloride with ice-water and neutralizing the resulting acidic solution.

Safety Precautions for Thionyl Chloride (SOCl₂):

  • Thionyl chloride is a corrosive, toxic, and lachrymatory liquid.[4][5][6][7]

  • It reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7]

  • All manipulations must be performed in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.[4][5]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap containing aqueous sodium hydroxide) and a magnetic stirrer, add 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol.

  • Carefully add thionyl chloride in excess, followed by a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Characterization Data for this compound:

Data TypeExpected Observations
¹H NMR Aromatic protons (phenyl group), a singlet for the pyrimidine C5-H, and a singlet for the chloromethyl protons (CH₂Cl), which will be shifted downfield compared to the hydroxymethyl protons of the precursor.
¹³C NMR Signals corresponding to the phenyl carbons, the pyrimidine ring carbons, and the chloromethyl carbon.
Mass Spec (MS) A molecular ion peak with a characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and reproducible method for the preparation of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently synthesize this valuable intermediate for further elaboration in their drug discovery and development programs. The strategic combination of a classical cyclocondensation reaction with well-established functional group transformations offers an efficient route to this versatile heterocyclic scaffold.

References

A Technical Guide to the Synthesis of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Strategic Selection of Starting Materials and Core Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a pivotal heterocyclic intermediate in the synthesis of various biologically active compounds and functional materials. Its structural motif, featuring a reactive chloromethyl group and a versatile pyrimidinone core, makes it a valuable building block for medicinal chemists and material scientists. This guide provides an in-depth technical overview of the primary and most reliable synthetic route to this compound, focusing on the strategic selection of starting materials and a detailed examination of the core cyclocondensation reaction. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and present critical process parameters to ensure reproducible and high-yield synthesis.

Core Synthesis Strategy: A Retrosynthetic Analysis

To logically derive the necessary starting materials, we begin with a retrosynthetic analysis of the target molecule, this compound. The pyrimidinone ring is a classic heterocyclic system that can be efficiently constructed via a cyclocondensation reaction. By disconnecting the amide bonds within the ring, we reveal two fundamental building blocks: a source of the phenylamidine group and a four-carbon ketoester fragment.

This disconnection strategy points to a convergent synthesis, which is often advantageous in terms of efficiency and yield.

Retrosynthesis Target This compound Disconnect C-N Disconnection (Cyclocondensation) Target->Disconnect Intermediates Disconnect->Intermediates Starting_A Benzamidine (Amidine Source) Intermediates->Starting_A Starting_B Ethyl 4-chloro-3-oxobutanoate (C4 Ketoester Fragment) Intermediates->Starting_B

Caption: Retrosynthetic analysis of the target molecule.

In-Depth Analysis of Key Starting Materials

The success of the synthesis hinges on the quality and appropriate selection of two key starting materials.

The Amidine Source: Benzamidine

Benzamidine, in its hydrochloride salt form (C₇H₈N₂·HCl), is the most common and commercially available precursor for introducing the 2-phenyl group.

  • Function: It provides the N-C-N fragment that forms a significant portion of the pyrimidine ring. The phenyl group at the carbon atom of the amidine directly becomes the 2-phenyl substituent in the final product.

  • Causality of Choice: Benzamidine is chosen for its high reactivity and well-established performance in forming pyrimidine rings. The hydrochloride salt is stable, easy to handle, and readily converted to the free base in situ using a suitable base, which is required for the nucleophilic attack.

  • Quality Control: It is crucial to use benzamidine hydrochloride of high purity (typically >98%), as impurities can lead to side reactions and complicate the purification of the final product. The material should be stored in a dry environment, as it is hygroscopic.

The C4-Ketoester Fragment: Ethyl 4-chloro-3-oxobutanoate

Ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate) is the cornerstone starting material that provides the remaining carbon and nitrogen atoms for the pyrimidine ring and, critically, the chloromethyl side chain.

  • Function: This β-ketoester possesses two electrophilic centers (the two carbonyl carbons) and a reactive chloromethyl group. It dictates the substitution pattern of the resulting pyrimidinone ring, specifically placing the hydroxyl (or oxo) group at position 4 and the chloromethyl group at position 6.

  • Causality of Choice: The selection of this specific β-ketoester is a strategic one. The ester group facilitates the initial condensation, and the ketone carbonyl is essential for the cyclization step. The presence of the chlorine atom on the terminal methyl group is a direct and efficient way to introduce the reactive chloromethyl handle into the final molecule, avoiding additional post-synthesis chlorination steps which could be less selective.

  • Availability and Stability: This reagent is commercially available from major chemical suppliers.[1] However, it can be prone to degradation and should be stored under refrigeration and protected from moisture. For critical applications, it is advisable to check its purity (e.g., by ¹H NMR) before use.

The Primary Synthetic Pathway: Base-Catalyzed Cyclocondensation

The most efficient and widely adopted method for synthesizing this compound is the base-catalyzed cyclocondensation of benzamidine with ethyl 4-chloro-3-oxobutanoate.

Reaction Mechanism

The reaction proceeds through a well-understood sequence of nucleophilic attack, condensation, and intramolecular cyclization.

  • Deprotonation: A base (e.g., sodium ethoxide) deprotonates the benzamidine hydrochloride to generate the free benzamidine base, a potent nucleophile.

  • Initial Condensation: The nucleophilic nitrogen of the benzamidine attacks the electrophilic keto-carbonyl of ethyl 4-chloro-3-oxobutanoate.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the amidine moiety onto the ester carbonyl group occurs, leading to the formation of the six-membered heterocyclic ring.

  • Tautomerization: The resulting pyrimidinol intermediate exists in equilibrium with its more stable tautomeric form, the pyrimidinone.

ReactionScheme Overall Reaction Scheme cluster_start Starting Materials cluster_reagents Reaction Conditions Benzamidine Benzamidine HCl Reagents Sodium Ethoxide (Base) Ethanol (Solvent) Reflux Benzamidine->Reagents Ketoester Ethyl 4-chloro-3-oxobutanoate Ketoester->Reagents Product This compound Reagents->Product Cyclocondensation

Caption: High-level workflow of the cyclocondensation reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction setup, monitoring, workup, and purification.

Materials:

  • Benzamidine hydrochloride

  • Ethyl 4-chloro-3-oxobutanoate

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small portions to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Addition of Amidine: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the free base.

  • Reactant Addition: Slowly add ethyl 4-chloro-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated hydrochloric acid until the pH is approximately 6-7. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white or off-white solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Critical Parameters and Optimization

To ensure the success and reproducibility of the synthesis, several parameters must be carefully controlled.

ParameterRecommended ConditionRationale & Field Insights
Base Sodium Ethoxide (freshly prepared)Using freshly prepared sodium ethoxide from sodium and absolute ethanol is critical. Commercial solutions can contain water, which will hydrolyze the ester and inhibit the reaction. The stoichiometry should be at least 2.0 equivalents: 1.0 eq to neutralize the benzamidine HCl and 1.0 eq to drive the condensation.
Solvent Absolute EthanolEthanol serves as both the solvent and a reactant in the preparation of the ethoxide base. It must be anhydrous to prevent side reactions.
Temperature Reflux (~78 °C)Heating to reflux provides the necessary activation energy for the cyclization step. Lower temperatures result in significantly longer reaction times or incomplete conversion.
Reaction Time 4-6 hoursThis timeframe is typical for achieving high conversion. Monitoring by TLC is essential to avoid unnecessary heating that could lead to side product formation.
pH Adjustment Neutralization to pH 6-7Careful neutralization is key for maximizing product precipitation. Over-acidification can lead to the formation of the hydrochloride salt of the product, which may be more soluble, thus reducing the isolated yield.

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of benzamidine and ethyl 4-chloro-3-oxobutanoate. This method is robust, scalable, and relies on readily available starting materials. The strategic choice of these specific precursors directly installs the required functional groups in a single, efficient step. For researchers and drug development professionals, a thorough understanding of the reaction mechanism and meticulous control over critical parameters such as reagent purity, stoichiometry of the base, and reaction conditions are paramount to achieving a high yield of this valuable synthetic intermediate.

References

The 2-Phenylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its presence in a multitude of clinically relevant molecules underscores its importance as a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of 2-phenylpyrimidine derivatives, offering field-proven insights for professionals in drug discovery and development.

The 2-Phenylpyrimidine Core: A Foundation for Diverse Bioactivity

The 2-phenylpyrimidine moiety, characterized by a phenyl group attached to the second position of a pyrimidine ring, serves as a versatile template for molecular design. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a key component of nucleobases, rendering its derivatives capable of interacting with a wide array of biological targets with high affinity and specificity. The phenyl ring provides a readily modifiable handle for tuning the steric, electronic, and pharmacokinetic properties of the molecule, allowing for the optimization of potency and selectivity.

Synthetic Strategies for Assembling the 2-Phenylpyrimidine Scaffold

The construction of the 2-phenylpyrimidine core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

A prevalent and straightforward approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 2-phenylpyrimidine derivatives, benzamidine is the key reagent.

Generalized Synthetic Protocol:

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (e.g., diethyl malonate) in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Amidine Addition: Introduce benzamidine hydrochloride to the reaction mixture.

  • Cyclization: Heat the mixture under reflux for a specified period to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up and Purification: After cooling, the reaction mixture is typically neutralized and the product is isolated by filtration or extraction. Further purification is achieved through recrystallization or column chromatography.

The versatility of this method allows for the introduction of various substituents on both the pyrimidine and phenyl rings by employing appropriately substituted starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offer an efficient means to introduce the phenyl group at a later stage of the synthesis. This approach is particularly useful for creating a diverse library of analogs for structure-activity relationship studies.

Exemplary Workflow for Suzuki-Miyaura Coupling:

  • Preparation of Precursors: Synthesize a 2-chloropyrimidine intermediate.

  • Coupling Reaction: In a reaction vessel, combine the 2-chloropyrimidine, a phenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation and Purification: Upon completion, the reaction is worked up by extraction and the desired 2-phenylpyrimidine derivative is purified by column chromatography.

G cluster_synthesis General Synthetic Workflow for 2-Phenylpyrimidine Derivatives Start 1,3-Dicarbonyl Compound Condensation Condensation/ Cyclization Start->Condensation Amidine Benzamidine Amidine->Condensation Core 2-Phenylpyrimidine Core Condensation->Core Functionalization Further Functionalization Core->Functionalization Derivatives Biologically Active Derivatives Functionalization->Derivatives

Caption: A generalized workflow for the synthesis of 2-phenylpyrimidine derivatives.

A Spectrum of Biological Activities and Therapeutic Applications

The 2-phenylpyrimidine scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets, leading to the development of compounds with diverse therapeutic potential.

Anticancer Activity

A significant area of research has focused on the development of 2-phenylpyrimidine derivatives as anticancer agents. These compounds have been shown to target several key players in cancer cell proliferation and survival.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-phenylpyrimidine scaffold has been successfully employed to design potent and selective kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.[1] A series of 2-phenylpyrimidine derivatives have been designed and synthesized as potent BTK inhibitors.[1] For instance, compound 11g from a reported series, featuring a 3-methyl phenylcarbamoyl substituent, demonstrated superior anti-proliferative activity against Raji cells compared to the approved drug ibrutinib.[1] Mechanistic studies revealed that these compounds inhibit the phosphorylation of BTK and its downstream substrate, PLCγ2.[1]

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Phenylpyrimidine BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

  • USP1/UAF1 Inhibitors: The ubiquitin-specific protease 1 (USP1), in complex with UAF1, is a key regulator of the DNA damage response and a promising anticancer target.[2] High-throughput screening and subsequent medicinal chemistry optimization led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323 , as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[2] A strong correlation was observed between the compounds' IC₅₀ values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells.[2]

Telomerase is an enzyme that is reactivated in the majority of cancer cells, playing a crucial role in their immortalization. A series of 2-phenylpyrimidine coumarin derivatives have been designed and synthesized as potential telomerase inhibitors.[3][4] Compound 13 from one such study exhibited the best activity, inhibiting the proliferation of CNE2 cells and demonstrating the ability to inhibit telomere extension.[3] Molecular docking studies suggested that this compound binds to the telomerase reverse transcriptase (TERT) subunit through hydrogen bonding and hydrophobic interactions.[3]

Table 1: Anticancer Activity of Representative 2-Phenylpyrimidine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
11g BTKRaji6.98[1]
ML323 (70) USP1/UAF1-0.02 (IC₅₀ for USP1/UAF1)[2]
13 TelomeraseCNE2- (antiproliferative)[3]
Antifungal Activity

Invasive fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. The 2-phenylpyrimidine scaffold has been explored for the development of novel inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Through a scaffold hopping strategy and structural optimization, a series of novel 2-phenylpyrimidine CYP51 inhibitors were designed and synthesized. Compound C6 from this series exhibited potent in vitro antifungal activity against a panel of clinically relevant fungal pathogens, with efficacy significantly superior to the first-line drug fluconazole. This compound also demonstrated a good safety profile with low cytotoxicity and metabolic stability.

Table 2: Antifungal Activity of a Representative 2-Phenylpyrimidine Derivative

Compound IDTargetFungal StrainMIC (µg/mL)Reference
C6 CYP51Candida albicans0.5
C6 CYP51Candida glabrata1
C6 CYP51Cryptococcus neoformans0.25
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and targeting key inflammatory mediators is a valid therapeutic strategy. 2-Phenylpyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting enzymes such as phosphodiesterase 4 (PDE4) and cyclooxygenases (COX).

  • PDE4 Inhibitors: PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition leads to anti-inflammatory effects. A 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate PDE4B inhibitor.[5] Further modification led to the discovery of compound 10f , which exhibited high in vitro PDE4B inhibitory activity (IC₅₀ = 8.3 nM) and in vivo efficacy in a mouse model of pulmonary inflammation.[5]

Other Biological Activities

The versatility of the 2-phenylpyrimidine scaffold extends to other therapeutic areas, including:

  • Antiviral Activity: Some pyrimidine derivatives have shown potential as antiviral agents.

  • Neuroprotective Activity: Recent studies have explored phenyl-styryl-pyrimidine derivatives as multifunctional agents for Alzheimer's disease, targeting acetylcholinesterase (AChE), monoamine oxidase (MAO), and β-amyloid aggregation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. A comprehensive analysis of SAR is crucial for the rational design of more potent and selective agents.

  • Substitutions on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring play a critical role in target engagement. For instance, in the case of antifungal CYP51 inhibitors, a 3-position fluorine substitution on the phenyl ring was found to be beneficial for activity.

  • Substitutions on the Pyrimidine Ring: Modifications at the 4, 5, and 6-positions of the pyrimidine ring are key for modulating potency, selectivity, and pharmacokinetic properties. In the series of BTK inhibitors, the introduction of a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core significantly enhanced anti-proliferative activity.[1]

Mechanistic Insights and Molecular Interactions

Understanding the molecular interactions between 2-phenylpyrimidine derivatives and their biological targets is fundamental for lead optimization. Molecular docking studies and X-ray crystallography have provided valuable insights into the binding modes of these compounds.

For example, molecular docking of antifungal 2-phenylpyrimidine derivatives into the active site of CYP51 revealed key interactions with amino acid residues, guiding the design of more potent inhibitors by avoiding steric clashes and optimizing hydrophobic and hydrogen bonding interactions. Similarly, docking studies of telomerase inhibitors have elucidated their binding to the TERT subunit, highlighting the importance of specific hydrogen bonds and hydrophobic interactions for inhibitory activity.[3]

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the inhibitory activity of 2-phenylpyrimidine derivatives against a specific protein kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or a DMSO control to the wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Drug Dilution: Serially dilute the test compound in a microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

Future Perspectives and Challenges

The 2-phenylpyrimidine scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make it an ideal platform for generating diverse chemical libraries for high-throughput screening.

Future research will likely focus on:

  • Improving Selectivity: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. The design of more specific 2-phenylpyrimidine derivatives will be a major focus.

  • Overcoming Drug Resistance: The emergence of resistance to existing therapies is a significant clinical problem. Novel 2-phenylpyrimidine derivatives may offer a strategy to overcome resistance mechanisms.

  • Exploring New Biological Targets: The proven versatility of this scaffold will undoubtedly encourage its exploration against a wider range of biological targets for various diseases.

  • Advanced Drug Delivery: Formulating 2-phenylpyrimidine-based drugs into advanced delivery systems could enhance their therapeutic efficacy and reduce side effects.

References

Spectroscopic Characterization of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its substituted pyrimidine core. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and characterization of novel derivatives like this compound are paramount for understanding their chemical reactivity, biological activity, and potential as therapeutic agents. This technical guide provides an in-depth exploration of the mass spectrometry (MS) and infrared (IR) spectroscopy of this compound, offering both theoretical insights and practical methodologies for its characterization. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established principles of spectroscopy and data from closely related pyrimidine derivatives to predict and interpret its spectral features.

Molecular Structure and Tautomerism

The nominal structure of this compound (Molecular Formula: C11H9ClN2O, Molecular Weight: 220.65 g/mol ) presents an interesting case of potential tautomerism.[2][3] The pyrimidin-4-ol moiety can exist in equilibrium with its pyrimidin-4-one tautomer. The predominant form in a given state (solid or solution) will significantly influence the spectroscopic data. This guide will consider both tautomeric forms when interpreting the spectral data.

Mass Spectrometry: Unraveling the Molecular Framework through Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.[4]

Experimental Protocol: Acquiring High-Quality Mass Spectra

A robust protocol for acquiring the mass spectrum of this compound is crucial for obtaining reliable data. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an EI source is utilized.

  • Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M•+) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the (M+2)•+ peak having an intensity of approximately one-third of the M•+ peak.

Table 1: Predicted Key Mass Spectral Data for this compound

m/z (predicted) Ion Structure Interpretation
220/222[C11H9ClN2O]•+Molecular ion (M•+) with isotopic pattern
185[M - Cl]•+Loss of a chlorine radical
171[M - CH2Cl]•+Loss of the chloromethyl radical
104[C6H5CN]•+Fragment corresponding to benzonitrile
77[C6H5]+Phenyl cation

The fragmentation of pyrimidine derivatives is often initiated by cleavages adjacent to the heteroatoms and functional groups.[4] The presence of the phenyl and chloromethyl substituents will likely lead to characteristic fragmentation pathways.

fragmentation_pathway M Molecular Ion (M•+) m/z 220/222 F1 [M - Cl]•+ m/z 185 M->F1 - Cl• F2 [M - CH2Cl]•+ m/z 171 M->F2 - •CH2Cl F4 [C6H5]+ m/z 77 M->F4 Direct Cleavage F3 [C6H5CN]•+ m/z 104 F2->F3 Rearrangement experimental_workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy MS_Sample Sample Preparation (in volatile solvent) MS_Analysis EI-MS Analysis MS_Sample->MS_Analysis MS_Data Mass Spectrum (m/z vs. Intensity) MS_Analysis->MS_Data Interpretation Structural Elucidation and Characterization MS_Data->Interpretation IR_Sample Sample Preparation (KBr Pellet) IR_Analysis FTIR Analysis IR_Sample->IR_Analysis IR_Data IR Spectrum (Transmittance vs. Wavenumber) IR_Analysis->IR_Data IR_Data->Interpretation Start Purified this compound Start->MS_Sample Start->IR_Sample

References

solubility of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in Common Solvents

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its efficacy. Poor solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, the failure of an otherwise potent compound in clinical trials. This guide provides a comprehensive technical overview of the solubility of this compound, a substituted pyrimidinol derivative of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the solubility of this compound, provide a robust experimental protocol for its determination, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Predicted Physicochemical Profile and Solubility Behavior

This compound possesses a unique combination of functional groups that influence its solubility. The phenyl group imparts a significant degree of lipophilicity, suggesting a preference for nonpolar environments. Conversely, the pyrimidinol core, capable of tautomerization to a pyrimidone, introduces polar character through its nitrogen and oxygen atoms, which can participate in hydrogen bonding. The chloromethyl group, while contributing to the molecular weight, is moderately polar.

Based on these structural features, it is anticipated that this compound will exhibit poor solubility in aqueous media. The presence of the phenyl ring and the overall molecular architecture are likely to favor solubility in organic solvents, particularly those with a degree of polarity that can interact with the pyrimidinol moiety.

Below is a logical diagram illustrating the relationship between the structural features of this compound and its expected solubility.

cluster_features Structural Features cluster_solubility Predicted Solubility Compound 6-(Chloromethyl)-2- phenylpyrimidin-4-ol Phenyl Phenyl Group Compound->Phenyl Pyrimidinol Pyrimidinol Core Compound->Pyrimidinol Chloromethyl Chloromethyl Group Compound->Chloromethyl Nonpolar Nonpolar Solvents (e.g., Hexane) Phenyl->Nonpolar Favors PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Pyrimidinol->PolarAprotic Favors PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Pyrimidinol->PolarProtic Favors (H-bonding) Chloromethyl->PolarAprotic Slightly Favors

Caption: Predicted solubility based on structural features.

Experimental Determination of Equilibrium Solubility

To obtain reliable solubility data, the equilibrium shake-flask method is the gold standard.[1][2][3] This method measures the thermodynamic solubility of a compound, which is the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid.[2]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reliability.[1] While other methods like the solvent addition method can be faster, the shake-flask technique ensures that true thermodynamic equilibrium is reached, which is crucial for understanding the intrinsic solubility of a compound.[4][5][6] This is particularly important for poorly soluble compounds where kinetic effects can influence the results of more rapid methods.[3]

Step-by-Step Experimental Protocol

Materials and Reagents:

  • This compound (crystalline solid, purity >98%)

  • Common Solvents (HPLC grade or equivalent):

    • Water (deionized, Milli-Q or equivalent)

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Hexane

  • Phosphate buffered saline (PBS), pH 7.4

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvents)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

A 1. Add Excess Solid to Solvent B 2. Equilibrate on Orbital Shaker A->B 24-48h at 25°C C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC E->F G 7. Calculate Solubility F->G

Caption: Shake-flask solubility determination workflow.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid.

  • Solvent Addition: To each vial, add a known volume (e.g., 10 mL) of the respective solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of this compound should be prepared in the same diluent.

  • Solubility Calculation: Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common solvents at 25°C. This data is for illustrative purposes to guide researchers in their expectations.

SolventSolvent TypeDielectric Constant (approx.)Hypothetical Solubility (mg/mL)
HexaneNonpolar1.9< 0.1
Ethyl AcetateModerately Polar6.05.2
AcetonePolar Aprotic2115.8
IsopropanolPolar Protic188.5
EthanolPolar Protic2512.3
MethanolPolar Protic3310.1
AcetonitrilePolar Aprotic3718.7
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 50
WaterPolar Protic80< 0.01
PBS (pH 7.4)Aqueous Buffer~80< 0.01
Interpretation of Illustrative Data

The hypothetical data suggests that this compound has very low solubility in nonpolar solvents like hexane and is practically insoluble in water and aqueous buffers, which is a critical consideration for oral drug delivery. The compound shows moderate to good solubility in polar aprotic solvents such as acetone, acetonitrile, and especially DMSO. This is likely due to the ability of these solvents to accept hydrogen bonds from the pyrimidinol hydroxyl group and engage in dipole-dipole interactions. The solubility in polar protic solvents like alcohols is also significant, though potentially slightly lower than in some polar aprotic solvents, which may be due to the self-association of the alcohol molecules competing with solute-solvent interactions.

Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation, similar to other chloromethylated pyrimidine derivatives.[7][8] Standard laboratory safety practices should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • In case of accidental exposure, follow standard first-aid procedures and consult the relevant safety documentation for the solvents being used.[7]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. The detailed experimental protocol for the shake-flask method offers a reliable means of generating accurate thermodynamic solubility data. The illustrative data and its interpretation provide a starting point for formulation development and further physicochemical characterization. A thorough understanding of the solubility profile of this and other NCEs is a fundamental requirement for advancing promising compounds through the drug development pipeline.

References

The Evolving Landscape of Pyrimidine Scaffolds: A Technical Guide to the Derivatives and Analogs of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] This guide focuses on a specific, highly reactive, and versatile intermediate, 6-(Chloromethyl)-2-phenylpyrimidin-4-ol , and explores the landscape of its known and potential derivatives and analogs. As a senior application scientist, the following sections will not only detail synthetic routes and protocols but also delve into the causal reasoning behind strategic molecular modifications. We will examine how the inherent reactivity of the chloromethyl group can be leveraged to generate diverse chemical libraries and explore the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular focus on their potential as anticancer and antifungal agents.[1][3]

The Core Moiety: Understanding this compound

The subject of this guide, this compound, is a bifunctional molecule of significant interest. Its structure comprises a 2-phenylpyrimidin-4-ol core, which is a known pharmacophore in various kinase inhibitors and other biologically active molecules.[2] The key to its utility as a synthetic intermediate lies in the 6-(chloromethyl) group. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This provides a direct and efficient handle for introducing a wide variety of functional groups, thus enabling the exploration of a vast chemical space.

The pyrimidin-4-ol moiety exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This feature is crucial as it influences the molecule's hydrogen bonding capabilities and overall physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Proposed Synthesis of the Core Scaffold

A plausible precursor, ethyl 4-chloro-3-oxobutanoate, can be reacted with benzamidine hydrochloride in the presence of a base like sodium ethoxide. This reaction would proceed via a cyclocondensation mechanism to yield the pyrimidin-4-ol ring system directly functionalized with the chloromethyl group at the 6-position.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for acidification)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully adding sodium metal to ethanol under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

  • To this solution, benzamidine hydrochloride is added portion-wise, and the mixture is stirred for 30 minutes at room temperature to form the free base.

  • Ethyl 4-chloro-3-oxobutanoate, dissolved in a minimal amount of anhydrous ethanol, is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to pH 5-6 with dilute hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water and then with a small amount of cold diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Derivatives via Nucleophilic Substitution at the 6-(Chloromethyl) Group

The primary avenue for derivatization of the core molecule is through the nucleophilic substitution of the chloride on the 6-methyl group. This SN2 reaction is a versatile method for introducing diverse functionalities.[4]

Amine Derivatives

The reaction with primary or secondary amines yields 6-(aminomethyl) derivatives. These are of particular interest as the introduced basic nitrogen can form salt bridges with biological targets and improve aqueous solubility.

General Reaction Scheme:

G Core This compound Product 6-((R1R2N)-methyl)-2-phenylpyrimidin-4-ol Core->Product Nucleophilic Substitution Amine Primary/Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: General workflow for the synthesis of amine derivatives.

Experimental Protocol: Synthesis of 6-((Dialkylamino)methyl)-2-phenylpyrimidin-4-ol Derivatives [4]

Materials:

  • This compound (1.0 eq)

  • Substituted amine (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the desired amine in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Thioether Derivatives

Reaction with thiols or thiophenols under basic conditions provides access to a range of thioether derivatives. The sulfur atom can act as a hydrogen bond acceptor and can also be oxidized to sulfoxides and sulfones, further increasing molecular diversity.[5][6]

Experimental Protocol: Synthesis of 6-((Arylthio)methyl)-2-phenylpyrimidin-4-ol Derivatives [4]

Materials:

  • This compound (1.0 eq)

  • Substituted thiophenol (1.1 eq)

  • Sodium hydroxide (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve the substituted thiophenol in ethanol.

  • Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the sodium thiophenolate.

  • Add a solution of this compound in ethanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Ether Derivatives

Similarly, O-alkylation with alcohols or phenols in the presence of a base yields the corresponding ether derivatives.

Experimental Protocol: Synthesis of 6-((Aryloxy)methyl)-2-phenylpyrimidin-4-ol Derivatives [4]

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile

Procedure:

  • To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add this compound.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Analogs of this compound

Analogs can be generated by modifying the 2-phenyl ring or the pyrimidine core itself. These modifications can significantly impact the molecule's steric and electronic properties, leading to altered biological activity.

Modification of the 2-Phenyl Ring

The 2-phenyl group can be replaced with other aryl or heteroaryl moieties. This is typically achieved by starting with a different amidine in the initial cyclocondensation reaction. For instance, using a substituted benzamidine or a heteroaromatic amidine will yield analogs with decorated phenyl rings or with rings such as pyridine or furan at the 2-position. These changes can be used to probe specific interactions within a receptor's binding pocket.

Modification of the Pyrimidine Core

Alterations to the pyrimidine core are more synthetically challenging but can lead to novel scaffolds. For example, using different β-dicarbonyl compounds in the initial synthesis can introduce substituents at the 5-position of the pyrimidine ring.

Structure-Activity Relationship (SAR) and Biological Potential

While specific biological data for derivatives of this compound is sparse in the public domain, we can infer potential activities and SAR from studies on analogous compounds.[7]

Anticancer Activity

Many 2,4,6-trisubstituted pyrimidines have demonstrated potent anticancer activity.[3] Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies.[8]

Compound Series Modification Observed Activity/Potency Reference
N-benzyl-2-phenylpyrimidin-4-amineReplacement of quinazoline core with pyrimidineComparable potency as USP1/UAF1 inhibitors[9]
2-HeteroarylpyrimidinesIntroduction of a nitrogen-bearing heteroaryl group at the 2-positionEnhanced antitumor activity[3]
2-Phenyl pyrimidine derivatives3-methyl phenylcarbamoyl at C-4 anilinePotent BTK inhibition (IC50 = 3.66 µM on HL60 cells)[2]

Table 1: Representative Anticancer Activities of Related Pyrimidine Derivatives.

The data suggests that the 2-phenyl group is a favorable feature for anticancer activity. Modifications at the 4- and 6-positions are well-tolerated and can be used to fine-tune potency and pharmacokinetic properties. The introduction of hydrogen bond donors and acceptors, as well as groups that can form covalent bonds, are common strategies to enhance inhibitory activity against specific enzymes like kinases.

Antifungal Activity

Phenylpyrimidine derivatives have also been investigated as antifungal agents, with some acting as inhibitors of the fungal enzyme CYP51.[1] A recent study detailed the design and synthesis of novel 2-phenylpyrimidine derivatives with potent activity against various pathogenic fungi.

Compound Series Modification Observed Activity/Potency Reference
2-Phenylpyrimidine derivativesScaffold hopping from a known antifungal leadSignificant in vitro activity against seven pathogenic fungi[1]
2-(2-(Alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazolesBenzyl group on the thioether and fluorine on the phenyl ringExcellent activity against Botrytis cinerea and Sclerotinia sclerotiorum[10]

Table 2: Representative Antifungal Activities of Related Pyrimidine Derivatives.

These findings indicate that the 2-phenylpyrimidine scaffold is a promising starting point for the development of new antifungal agents. The 6-position offers a site for introducing moieties that can enhance potency and modulate the spectrum of activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by derivatives of this compound would depend on the specific modifications made. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects Kinases Kinases (e.g., BTK, EGFR) CellCycle Cell Cycle Arrest Kinases->CellCycle Regulation DUBs Deubiquitinases (e.g., USP1) DUBs->CellCycle Regulation CYP51 Fungal CYP51 Ergosterol Ergosterol Biosynthesis Inhibition CYP51->Ergosterol Catalysis Apoptosis Apoptosis CellCycle->Apoptosis Leads to Derivative 2-Phenylpyrimidine Derivative Derivative->Kinases Inhibition Derivative->DUBs Inhibition Derivative->CYP51 Inhibition

Caption: Potential signaling pathways modulated by 2-phenylpyrimidine derivatives.

As kinase inhibitors, these compounds could interfere with signaling cascades that are crucial for cancer cell proliferation and survival, such as the Bruton's tyrosine kinase (BTK) pathway in B-cell malignancies.[2] As deubiquitinase inhibitors, they could disrupt DNA damage repair pathways, leading to apoptosis in cancer cells.[8] In the context of antifungal activity, inhibition of CYP51 would disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death.[1]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a wide range of derivatives and analogs. The reactivity of the chloromethyl group allows for the facile introduction of diverse chemical functionalities, making it an ideal scaffold for library synthesis in drug discovery programs. The 2-phenylpyrimidin-4-ol core is a proven pharmacophore, and its derivatives have shown significant potential as anticancer and antifungal agents.

Future research should focus on the systematic exploration of the chemical space around this core. This includes the synthesis and biological evaluation of libraries of derivatives with diverse substituents at the 6-position, as well as analogs with modifications to the 2-phenyl ring and the pyrimidine core. Such studies, guided by the structure-activity relationships discussed in this guide, will be instrumental in the development of novel and potent therapeutic agents.

References

Navigating the Chemistry of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule and Its Associated Risks

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines present in DNA and RNA. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile biological activities. The presence of a reactive chloromethyl group and a phenylpyrimidin-4-ol core makes this compound a valuable intermediate for the synthesis of a diverse range of more complex molecules. However, these same reactive functionalities necessitate a thorough understanding and implementation of stringent safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and details the necessary precautions for its safe handling, storage, and disposal in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Hazard Identification and Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. Based on available safety data sheets (SDS) for this compound and structurally related compounds, the primary hazards are categorized as follows:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.

  • Skin Corrosion/Irritation : It is known to cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation : Direct contact with the eyes can cause serious irritation.

  • Specific Target Organ Toxicity (Single Exposure) : Inhalation of dust or aerosols may cause respiratory tract irritation.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 35252-98-3[2][3][4]
Molecular Formula C11H9ClN2O[2][3][4]
Molecular Weight 220.65 g/mol [2][3][4]
Appearance Solid[3][4]
Storage Temperature 2-8 °C

Note: Detailed information on properties such as melting point, boiling point, and solubility is not consistently available and should be determined on a small scale in a controlled laboratory setting if required.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure:

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before each use. It is crucial to follow proper glove removal techniques to avoid contaminating the skin.

  • Skin and Body Protection : A laboratory coat is essential to protect street clothing and skin from contamination. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

The rationale for this level of PPE is to create multiple barriers between the researcher and the chemical, addressing all potential routes of exposure: dermal, ocular, and inhalation.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to prevent accidental exposure and to ensure the integrity of the experiment.

Engineering Controls: Containing the Hazard

All manipulations of this compound, especially the handling of the solid powder, should be conducted within a certified chemical fume hood. This provides a controlled environment that protects the user from inhaling hazardous dust or vapors and contains any potential spills.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. The work area within the fume hood should be clean and uncluttered.

  • Weighing : When weighing the solid, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance. Perform this task in an area of the fume hood with minimal air turbulence.

  • Dissolution : When dissolving the compound, add the solvent to the vessel containing the solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Reaction Setup : When adding the compound to a reaction mixture, use a powder funnel to prevent the solid from adhering to the sides of the flask.

  • Post-Handling : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Functionality Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Clean Workspace Prep2->Prep3 Handling1 Weigh Solid in Fume Hood Prep3->Handling1 Handling2 Dissolve with Care Handling1->Handling2 Handling3 Add to Reaction Vessel Handling2->Handling3 Post1 Decontaminate Surfaces & Equipment Handling3->Post1 Post2 Dispose of Waste Properly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: A workflow for the safe handling of this compound.

Storage and Chemical Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

  • Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. A recommended storage temperature is between 2-8°C.

  • Chemical Incompatibilities : While specific incompatibility data for this compound is limited, based on its chemical structure, it should be kept away from:

    • Strong Oxidizing Agents : Can lead to vigorous, potentially explosive reactions.

    • Strong Acids and Bases : May catalyze decomposition or unwanted reactions.

    • Strong Reducing Agents : Could react with the chloromethyl group.

    • Metals : Some metals may catalyze decomposition.

The principle of segregation should be applied, storing this compound away from incompatible materials to prevent accidental mixing.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Spills and Leaks
  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate : Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.

  • Contain : If safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, or if you are not trained in spill clean-up, contact your institution's environmental health and safety (EHS) department.

G Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (<1g) Assess->SmallSpill Small LargeSpill Large Spill (>1g) or Unsure Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact EHS/Emergency Services LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Carefully Sweep/Scoop into Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate

Caption: A decision-making workflow for responding to a spill of this compound.

First Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][6][7]

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[5][7][8]

  • Containment : Collect all waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific procedures.

Hazardous Decomposition Products

Upon thermal decomposition, this compound may release toxic and corrosive fumes.[9][10] These can include:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl) gas

Due to the potential for the release of these hazardous gases, this compound should be handled away from sources of high heat or ignition.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the research scientist. However, its utility is intrinsically linked to the responsibility of handling it with the utmost care and respect for its potential hazards. By understanding the chemical nature of this compound, adhering to the detailed safety protocols outlined in this guide, and being prepared for potential emergencies, researchers can safely unlock its potential in the pursuit of scientific advancement.

References

Methodological & Application

The Versatile Intermediate: A Guide to the Application of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyrimidine core holds a prominent position due to its presence in a vast array of biologically active compounds. This guide provides an in-depth exploration of 6-(chloromethyl)-2-phenylpyrimidin-4-ol, a highly versatile chemical intermediate. Its unique structural features, possessing multiple reactive sites, render it a valuable building block for the synthesis of diverse molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and the scientific rationale behind its synthetic utility.

Introduction to a Privileged Scaffold

This compound is a crystalline solid with the molecular formula C₁₁H₉ClN₂O. Its utility as a chemical intermediate stems from the presence of two key reactive functionalities: a chloromethyl group at the 6-position and the potential for tautomerism of the 4-hydroxypyrimidine ring. The chloromethyl group is an excellent electrophilic site, susceptible to nucleophilic substitution, while the pyrimidin-4-ol moiety can undergo O-alkylation or other modifications. This dual reactivity allows for a stepwise and controlled functionalization, enabling the synthesis of a wide range of derivatives.

Key Physicochemical Properties:

PropertyValueReference
Molecular Weight220.65 g/mol [1]
Melting Point154 - 160 °C[2]
Boiling Point234 °C[2]
AppearanceWhite to off-white powder/crystals[2]

Core Applications in Synthetic Chemistry

The primary application of this compound lies in its use as a scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors and antimicrobial agents.[2][3][4] The ability to introduce diverse substituents via the chloromethyl handle allows for the rapid generation of compound libraries for biological screening.

Synthesis of Aminomethyl Pyrimidine Derivatives

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of 6-(aminomethyl)-2-phenylpyrimidin-4-ol derivatives. These compounds are of significant interest as they can mimic biological structures and participate in hydrogen bonding interactions with therapeutic targets.

Synthesis of Thiomethyl Pyrimidine Derivatives

Nucleophilic substitution with thiols or thiophenols provides access to a variety of 6-(thiomethyl)-2-phenylpyrimidin-4-ol derivatives. The resulting thioether linkage is a common feature in many biologically active molecules and can influence the compound's metabolic stability and pharmacokinetic profile.

Synthesis of Ether Derivatives

The chloromethyl group can also react with alcohols or phenols, typically in the presence of a base, to form the corresponding ether derivatives. This allows for the introduction of a wide range of alkoxy and aryloxy moieties, further expanding the chemical space accessible from this intermediate.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic substitution reactions of this compound. These are based on established methodologies for analogous chloromethyl-substituted heterocyclic systems and should be optimized for specific substrates.[1][5]

Protocol 1: Synthesis of 6-((Arylamino)methyl)-2-phenylpyrimidin-4-ol

This protocol details the synthesis of an N-substituted aminomethyl pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-((arylamino)methyl)-2-phenylpyrimidin-4-ol derivative.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the aniline, increasing its nucleophilicity without causing decomposition of the starting material.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of 6-((Arylthio)methyl)-2-phenylpyrimidin-4-ol

This protocol outlines the synthesis of a pyrimidine thioether.

Materials:

  • This compound (1.0 eq)

  • Substituted Thiophenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the substituted thiophenol in ethanol.

  • Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound in ethanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydroxide: A strong base is used to completely deprotonate the thiophenol, generating the highly nucleophilic thiophenolate anion.

  • Ethanol: A protic solvent that is suitable for dissolving the reactants and the sodium thiophenolate salt.

  • Room Temperature: The high nucleophilicity of the thiolate allows the reaction to proceed efficiently without heating.

Data Presentation

The following table summarizes representative quantitative data for analogous nucleophilic substitution reactions on chloromethyl-substituted pyrimidines, compiled from the literature.[1][5] These values can serve as a benchmark for optimizing reactions with this compound.

NucleophileProduct TypeSolventBaseTemp (°C)Time (h)Yield (%)
4-ChloroanilineAmineDMFK₂CO₃70675-85
MorpholineAmineDMFK₂CO₃604>90
ThiophenolThioetherEthanolNaOHRT1880-90
4-MethoxythiophenolThioetherEthanolNaOHRT2085-95
PhenolEtherDMFK₂CO₃801260-70

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G cluster_0 Nucleophilic Substitution start This compound amine Amine (R₂NH) start->amine Base, Solvent, ΔT thiol Thiol (RSH) start->thiol Base, Solvent alcohol Alcohol (ROH) start->alcohol Base, Solvent, ΔT product_amine 6-(Aminomethyl) Derivative amine->product_amine product_thiol 6-(Thiomethyl) Derivative thiol->product_thiol product_ether 6-(Alkoxymethyl) Derivative alcohol->product_ether

Caption: General workflow for nucleophilic substitution reactions.

G start Start: This compound step1 Step 1: Dissolve Nucleophile (e.g., Aniline) and Base (K₂CO₃) in Anhydrous DMF start->step1 step2 Step 2: Add This compound step1->step2 step3 Step 3: Heat Reaction Mixture (e.g., 60-80°C) step2->step3 step4 Step 4: Monitor Reaction by TLC step3->step4 step5 Step 5: Aqueous Workup and Extraction step4->step5 step6 Step 6: Purification (Column Chromatography) step5->step6 end Product: 6-((Arylamino)methyl)-2-phenylpyrimidin-4-ol step6->end

Caption: Experimental workflow for amine synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. The presence of a reactive chloromethyl group allows for straightforward functionalization via nucleophilic substitution reactions with a wide range of nucleophiles. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this promising building block. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.

References

Application Note: Synthesis of Novel DPP-4 Inhibitors Utilizing a 6-(Chloromethyl)-2-phenylpyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors, leveraging the versatile chemical intermediate, 6-(chloromethyl)-2-phenylpyrimidin-4-ol. The pyrimidinone core is a well-established scaffold in the design of DPP-4 inhibitors, known for its favorable interactions within the enzyme's active site.[1] This document outlines a strategic, multi-step synthetic protocol, commencing with the synthesis of the key this compound intermediate, followed by its derivatization with a chiral aminopiperidine moiety—a common feature in potent DPP-4 inhibitors.[2][3] Detailed, step-by-step experimental procedures, causality behind methodological choices, and robust analytical characterization are provided to ensure scientific integrity and reproducibility.

Introduction: The Pyrimidinone Scaffold in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors have emerged as a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1]

The pyrimidine-2,4-dione and pyrimidinone skeletons are privileged scaffolds in the design of DPP-4 inhibitors, with approved drugs like alogliptin featuring this core structure. These heterocycles serve as effective bioisosteres for the dipeptide substrate of DPP-4, engaging in key hydrogen bonding and hydrophobic interactions within the enzyme's active site. The 6-(chloromethyl) group on the 2-phenylpyrimidin-4-ol scaffold provides a reactive handle for the introduction of various substituents to explore the S1 and S2 pockets of the DPP-4 active site, enabling the optimization of potency and selectivity. The primary amino group of a chiral aminopiperidine is a common choice for this modification, as it mimics the N-terminus of the natural peptide substrates.

This application note details a robust synthetic strategy to access novel DPP-4 inhibitors based on the this compound core, offering a practical guide for researchers in the field of antidiabetic drug discovery.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process, designed for efficiency and adaptability. It begins with the construction of the pyrimidinone core, followed by the introduction of the reactive chloromethyl group, and culminates in the coupling with a protected aminopiperidine and subsequent deprotection.

Synthesis_Workflow cluster_0 Stage 1: Pyrimidinone Core Synthesis cluster_1 Stage 2: Intermediate Functionalization cluster_2 Stage 3: DPP-4 Inhibitor Synthesis A 2-Phenyl-4-hydroxypyrimidine-6-carboxylic acid B 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol A->B Reduction C This compound B->C Chlorination D tert-Butyl (R)-(1-((2-phenyl-4-oxo-3,4-dihydropyrimidin-6-yl)methyl)piperidin-3-yl)carbamate C->D Nucleophilic Substitution E 6-(((R)-3-Aminopiperidin-1-yl)methyl)-2-phenylpyrimidin-4-ol (Final Product) D->E Deprotection

Caption: Overall synthetic workflow for the DPP-4 inhibitor.

Detailed Experimental Protocols

Stage 1: Synthesis of the Pyrimidinone Core

The synthesis commences with the construction of the foundational pyrimidinone ring system.

Protocol 1: Synthesis of 2-Phenyl-4-hydroxypyrimidine-6-carboxylic acid

This protocol is adapted from established methods for pyrimidine synthesis, which often involve the condensation of a three-carbon component with an amidine.[4]

  • Rationale: This step builds the core heterocyclic scaffold with the necessary phenyl substituent at the 2-position and a carboxylic acid group at the 6-position, which will be subsequently modified.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add benzamidine hydrochloride (15.6 g, 100 mmol) and diethyl 1,3-acetonedicarboxylate (20.2 g, 100 mmol).

    • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

    • Acidify the solution to pH 3-4 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to yield 2-phenyl-4-hydroxypyrimidine-6-carboxylic acid as a white solid.

Stage 2: Functionalization of the Pyrimidinone Core

This stage focuses on converting the carboxylic acid to the reactive chloromethyl group.

Protocol 2: Reduction of 2-Phenyl-4-hydroxypyrimidine-6-carboxylic acid to 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol

  • Rationale: The carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[5][6][7][8]

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (3.8 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-phenyl-4-hydroxypyrimidine-6-carboxylic acid (10.8 g, 50 mmol) in 50 mL of anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous NaOH, and 12 mL of water.

    • Filter the resulting aluminum salts and wash the filter cake with hot THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol.

Protocol 3: Chlorination to this compound

  • Rationale: The primary alcohol is converted to a more reactive chloromethyl group using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[9][10][11][12][13]

  • Procedure:

    • Suspend 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol (8.6 g, 40 mmol) in 80 mL of dichloromethane (DCM).

    • Cool the suspension to 0 °C and add thionyl chloride (4.4 mL, 60 mmol) dropwise.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Evaporate the solvent and excess thionyl chloride under reduced pressure.

    • Triturate the residue with diethyl ether to obtain this compound as a solid, which can be used in the next step without further purification.

Stage 3: Synthesis of the Final DPP-4 Inhibitor

This final stage involves the coupling of the key intermediate with the aminopiperidine moiety.

Reaction_Scheme Start This compound Intermediate tert-Butyl (R)-(1-((2-phenyl-4-oxo-3,4-dihydropyrimidin-6-yl)methyl)piperidin-3-yl)carbamate Start->Intermediate Nucleophilic Substitution (DIPEA, DMF) Amine (R)-tert-Butyl (piperidin-3-yl)carbamate Amine->Intermediate Final 6-(((R)-3-Aminopiperidin-1-yl)methyl)-2-phenylpyrimidin-4-ol Intermediate->Final Deprotection (TFA, DCM)

Caption: Key reaction for the synthesis of the final DPP-4 inhibitor.

Protocol 4: Nucleophilic Substitution with (R)-tert-Butyl (piperidin-3-yl)carbamate

  • Rationale: The chloromethyl group is a good electrophile for an Sₙ2 reaction with the secondary amine of the protected aminopiperidine.[2][4] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve this compound (4.4 g, 20 mmol) and (R)-tert-butyl (piperidin-3-yl)carbamate (4.4 g, 22 mmol) in 100 mL of DMF.[14][15]

    • Add diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 8 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the Boc-protected intermediate.

Protocol 5: Deprotection of the Boc Group

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed with trifluoroacetic acid (TFA) to yield the final primary amine.[1][16][17][18][19]

  • Procedure:

    • Dissolve the Boc-protected intermediate (4.0 g, 10 mmol) in 50 mL of dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (15 mL) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Evaporate the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a small amount of water and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final product, 6-(((R)-3-aminopiperidin-1-yl)methyl)-2-phenylpyrimidin-4-ol. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
2-Phenyl-4-hydroxypyrimidine-6-carboxylic acid ¹H NMR (DMSO-d₆)Aromatic protons, pyrimidine proton, and a broad singlet for the carboxylic acid proton.
LC-MSCorrect mass-to-charge ratio for the molecular ion.
6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol ¹H NMR (DMSO-d₆)Aromatic protons, pyrimidine proton, a singlet for the hydroxymethyl protons, and a triplet for the alcohol proton.
IR (KBr)Broad O-H stretch, C=O stretch of the pyrimidinone.
This compound ¹H NMR (CDCl₃)Aromatic protons, pyrimidine proton, and a singlet for the chloromethyl protons.
MS (ESI)Isotopic pattern for the chlorine atom in the molecular ion peak.
Final Product ¹H NMR (DMSO-d₆)Aromatic protons, pyrimidine proton, signals for the piperidine ring protons, and broad singlets for the amine protons.
¹³C NMR (DMSO-d₆)Resonances corresponding to all unique carbon atoms in the molecule.
HRMS (ESI-TOF)Accurate mass measurement confirming the elemental composition.
HPLCAssessment of purity, typically >95%.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel class of DPP-4 inhibitors using this compound as a key building block. The described synthetic route is logical, referencing established chemical transformations, and offers a versatile platform for the generation of a library of analogues for structure-activity relationship (SAR) studies. The successful execution of these protocols will enable researchers to access novel chemical entities for the potential treatment of type 2 diabetes.

References

Application Notes and Protocols for Nucleophilic Substitution on 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidin-4-ol Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Specifically, the 6-substituted-2-phenylpyrimidin-4-ol motif is a privileged scaffold, appearing in molecules designed as kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[3][4] The 6-(chloromethyl) group serves as a highly versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic substitution. This reactivity profile makes 6-(chloromethyl)-2-phenylpyrimidin-4-ol a critical building block for the construction of diverse chemical libraries aimed at drug discovery and development.

This technical guide provides a comprehensive overview of the principles and protocols for conducting nucleophilic substitution reactions on this compound. We will delve into the underlying reaction mechanisms, provide detailed step-by-step protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanism

The primary reaction pathway for the functionalization of this compound is a bimolecular nucleophilic substitution (SN2) reaction .[5] This mechanism involves the direct attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.

Several key factors contribute to the facility of this reaction:

  • Electrophilicity of the Benzylic-like Carbon: The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the carbon atom in the chloromethyl group, making it highly susceptible to nucleophilic attack.

  • Good Leaving Group: The chloride ion is a stable species and therefore a good leaving group, facilitating the substitution reaction.

  • Tautomerism of the Pyrimidin-4-ol Moiety: The this compound core can exist in keto-enol tautomeric forms. Under typical reaction conditions, the pyrimidin-4-one (keto) form is generally favored. It is important to consider this equilibrium as it can influence the electronic properties of the pyrimidine ring and, consequently, the reactivity of the chloromethyl group.[6]

A potential side reaction is Nucleophilic Aromatic Substitution (SNAr) , where the nucleophile attacks the pyrimidine ring itself. However, the chloromethyl group is significantly more reactive towards nucleophilic attack than the chloro-substituted positions on the pyrimidine ring under typical SN2 conditions. To favor the desired SN2 reaction, it is advisable to employ milder reaction conditions, such as moderate temperatures.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)

This protocol describes the synthesis of 6-(morpholinomethyl)-2-phenylpyrimidin-4-ol.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the reaction mixture.

  • Add morpholine (1.2-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-(morpholinomethyl)-2-phenylpyrimidin-4-ol.

Protocol 2: Reaction with Thiols (e.g., Thiophenol)

This protocol outlines the synthesis of 6-((phenylthio)methyl)-2-phenylpyrimidin-4-ol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Syringes for liquid transfer

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) suspended in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

  • To this mixture, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-((phenylthio)methyl)-2-phenylpyrimidin-4-ol.

Protocol 3: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol details the synthesis of 6-(methoxymethyl)-2-phenylpyrimidin-4-ol.[7]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material.

  • Add sodium methoxide (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralize the residue with 1 M HCl to pH ~7.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain 6-(methoxymethyl)-2-phenylpyrimidin-4-ol.

Data Presentation: Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines MorpholineK₂CO₃DMF60-804-8
Thiols ThiophenolNaHTHF0 to RT6-12
Alkoxides Sodium Methoxide-MethanolReflux (~65)3-6

Visualization of Experimental Workflow and Reaction Mechanism

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 6-(chloromethyl)-2- phenylpyrimidin-4-ol in solvent add_base Add Base (e.g., K2CO3, NaH) start->add_base add_nuc Add Nucleophile (Amine, Thiol, etc.) add_base->add_nuc react Stir at specified temperature add_nuc->react monitor Monitor progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Final Product

Caption: General experimental workflow for nucleophilic substitution.

Caption: The SN2 reaction mechanism.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently active nucleophile- Inappropriate solvent- Low reaction temperature- Ineffective base- For neutral nucleophiles (amines, thiols), consider pre-deprotonation with a stronger, non-nucleophilic base (e.g., NaH).- Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[5]- Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.- Ensure the base is strong enough to deprotonate the nucleophile if necessary, and that it is anhydrous.
Formation of Side Products - Competing SNAr reaction- Reaction with a nucleophilic base- Decomposition at high temperatures- Use milder reaction conditions (lower temperature) to favor the SN2 pathway.[5]- Switch to a non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA).- Run the reaction at the lowest effective temperature and monitor reaction time to avoid prolonged heating.
Difficult Purification - Presence of unreacted starting materials- Similar polarity of product and byproducts- Ensure the reaction goes to completion by optimizing reaction time and temperature.- Employ alternative purification techniques such as preparative HPLC or crystallization.

References

Application Notes & Protocols: 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Phenylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][2] This structural feature allows pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[4][5] The 2-phenylpyrimidine moiety, in particular, is a well-established pharmacophore found in a multitude of kinase inhibitors, where the phenyl group often occupies the hydrophobic region of the ATP-binding site.[6] The subject of this guide, 6-(Chloromethyl)-2-phenylpyrimidin-4-ol, is a versatile building block designed to leverage the therapeutic potential of this privileged scaffold.

The strategic placement of a reactive chloromethyl group at the C6 position provides a synthetic handle for the facile introduction of diverse functionalities.[7][8] This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in the optimization of lead compounds. The 4-ol (which exists in tautomeric equilibrium with the 4-one form) offers an additional site for potential hydrogen bonding interactions within a target's active site. This document provides a detailed exploration of the chemical reactivity of this compound and offers practical protocols for its application in the synthesis of potential therapeutic agents.

Chemical Properties and Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl group.[7][8] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a variety of nucleophiles.[8] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Key Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.65 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMF, DMSO; sparingly soluble in alcohols
pKa (pyrimidinol)~8.5 - 9.5
General Reaction Mechanism: SN2 Nucleophilic Substitution

The SN2 reaction involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group.[7]

Caption: General SN2 mechanism for nucleophilic substitution.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The chloromethyl group serves as an anchor point for attaching various side chains that can interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. Below are detailed protocols for the reaction of this compound with common nucleophiles in medicinal chemistry.

Protocol 1: Synthesis of 6-(Aminomethyl)-2-phenylpyrimidin-4-ol Derivatives

Reaction with primary and secondary amines is a fundamental step in building libraries of potential kinase inhibitors, as the resulting amino group can form key hydrogen bonds.[6][7]

Experimental Workflow

protocol_1 start Dissolve this compound in DMF add_amine Add amine (1.1 eq) and K₂CO₃ (2.0 eq) start->add_amine react Stir at 60 °C for 4-6 hours add_amine->react monitor Monitor reaction by TLC react->monitor workup Quench with water and extract with EtOAc monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize final product purify->end

Caption: Workflow for the synthesis of aminomethyl derivatives.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the reaction mixture at 60 °C for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(aminomethyl)-2-phenylpyrimidin-4-ol derivative.

Protocol 2: Synthesis of 6-((Arylthio)methyl)-2-phenylpyrimidin-4-ol Derivatives

Thioether linkages are common in bioactive molecules. This protocol describes the reaction with thiols to introduce arylthio side chains.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the desired thiol (1.2 eq.) in anhydrous DMF (0.3 M).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target thioether.

Proposed Synthetic Route to this compound

While not extensively documented, a plausible synthesis can be extrapolated from known pyrimidine syntheses.[9] A common route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

Synthetic Workflow

synthesis_route start Ethyl 4-chloroacetoacetate + Benzamidine condensation Base-mediated condensation (e.g., NaOEt in EtOH) start->condensation cyclization Cyclization to form pyrimidinone ring condensation->cyclization product This compound cyclization->product

Caption: Proposed synthetic route to the title compound.

This approach involves the cyclocondensation of ethyl 4-chloroacetoacetate with benzamidine. The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol.

Conclusion and Future Perspectives

This compound is a highly valuable and reactive intermediate for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors.[1][4] The straightforward SN2 reactivity of the chloromethyl group allows for the systematic modification of the scaffold to probe structure-activity relationships.[7][8] The protocols outlined in this guide provide a solid foundation for researchers to utilize this building block in their drug discovery programs. The continued exploration of derivatives originating from this scaffold holds significant promise for the development of new and effective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Fungicidal Agents from 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Biology Division

Document ID: AN-FP-2026-001

For Research Use Only.

Abstract

This document provides a comprehensive guide for the synthesis of novel fungicidal agents derived from 6-(chloromethyl)-2-phenylpyrimidin-4-ol. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant potential in agriculture as fungicides.[1][2][3][4] This application note details a robust experimental procedure for the nucleophilic substitution of the reactive chloromethyl group on the pyrimidine core, enabling the creation of a diverse library of potential fungicidal candidates. The protocols herein are designed for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries. We provide step-by-step methodologies, explain the rationale behind experimental choices, and detail the analytical techniques for the characterization of the synthesized compounds.

Introduction: The Significance of Pyrimidine-Based Fungicides

The pyrimidine scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[4] In the realm of fungicides, pyrimidine derivatives have been successfully commercialized for the control of a wide range of plant pathogenic fungi.[2][5] The mechanism of action for many pyrimidine-based fungicides involves the inhibition of crucial cellular processes in fungi, such as the NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[6][7]

The starting material, this compound, is a versatile building block for the synthesis of novel fungicides. The presence of a reactive chloromethyl group allows for the introduction of various functional groups through nucleophilic substitution, while the 2-phenyl and 4-ol substituents can be further modified to fine-tune the biological activity. This application note will focus on the derivatization of the chloromethyl group to synthesize a series of novel pyrimidine-based compounds for fungicidal screening.

Reaction Scheme and Strategy

The core of the synthetic strategy involves a nucleophilic substitution reaction at the benzylic-like carbon of the 6-(chloromethyl) group. This carbon is activated towards substitution by the electron-withdrawing nature of the pyrimidine ring. A variety of nucleophiles, such as amines, thiols, and phenols, can be employed to generate a library of diverse derivatives. This approach is a well-established method for the synthesis of bioactive pyrimidine compounds.[1][6][7]

Reaction_Scheme Start This compound Product Substituted Pyrimidine Derivative (Potential Fungicide) Start->Product Nucleophilic Substitution Nucleophile Nucleophile (R-XH) (e.g., Substituted Aniline) Nucleophile->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification A 1. Combine Reactants (Starting Material, Base, Solvent) B 2. Add Nucleophile (Aniline) A->B C 3. Heat and Stir (80°C, 6-8h) B->C D 4. Quench with Water C->D E 5. Extract with EtOAc D->E F 6. Wash with Water & Brine E->F G 7. Dry and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Final Product H->I

References

The Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines: An Application Guide to 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a purine isostere where the imidazole ring is replaced by pyrazole.[1] This structural similarity allows these compounds to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Notably, derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology.[3] The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives is therefore a subject of intense research in the pursuit of new therapeutic agents.[4]

This application note provides a detailed guide for the utilization of 6-(chloromethyl)-2-phenylpyrimidin-4-ol, a key intermediate, in the synthesis of 2-phenyl-substituted pyrazolo[3,4-d]pyrimidines. We will delve into the underlying chemical principles, provide robust experimental protocols, and discuss the potential for further molecular elaboration, thereby equipping researchers and drug development professionals with the necessary tools to leverage this versatile building block.

Core Synthetic Strategy: A Two-Step Approach to the Pyrazolo[3,4-d]pyrimidine Core

The direct cyclization of a pyrimidin-4-ol with hydrazine to form a pyrazolo[3,4-d]pyrimidine is generally not a feasible synthetic route. The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Therefore, a more effective and commonly employed strategy involves a two-step process:

  • Activation of the Pyrimidine Core: The first critical step is the conversion of the hydroxyl group of this compound into a more labile leaving group. This is typically achieved through chlorination, transforming the pyrimidin-4-ol into a 4-chloropyrimidine derivative.

  • Annulation of the Pyrazole Ring: The resulting 4-chloropyrimidine is then reacted with hydrazine or a substituted hydrazine. In this step, a nucleophilic substitution occurs, followed by an intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine scaffold.

This two-step sequence is a well-established and reliable method for the construction of the pyrazolo[3,4-d]pyrimidine ring system from pyrimidine precursors.

G cluster_0 Core Synthetic Workflow Start This compound Step1 Activation of the Pyrimidine Core (Chlorination) Start->Step1 Intermediate 4-Chloro-6-(chloromethyl)-2-phenylpyrimidine Step1->Intermediate Step2 Pyrazole Ring Annulation (Reaction with Hydrazine) Intermediate->Step2 Product 2-Phenyl-4H-pyrazolo[3,4-d]pyrimidine derivative Step2->Product

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-6-(chloromethyl)-2-phenylpyrimidine

Principle: The conversion of the pyrimidin-4-ol to the 4-chloropyrimidine is a critical activation step. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation. The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is subsequently displaced by a chloride ion.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in phosphorus oxychloride (3.0-5.0 eq.). Note: A high-boiling inert solvent like toluene can be used as a co-solvent.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq.).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-chloro-6-(chloromethyl)-2-phenylpyrimidine can be purified by recrystallization or column chromatography.

Data Presentation: Reaction Parameters

ParameterValue
Reactants This compound, POCl₃
Stoichiometry 1.0 eq. Substrate, 3.0-5.0 eq. POCl₃
Solvent Neat POCl₃ or Toluene
Temperature 100-110 °C (Reflux)
Reaction Time 2-4 hours
Work-up Quenching with ice, neutralization, extraction
Purification Recrystallization or Column Chromatography
Part 2: Synthesis of 2-Phenyl-4H-pyrazolo[3,4-d]pyrimidine Derivative

Principle: This step involves the formation of the pyrazole ring through a reaction with hydrazine. The mechanism is believed to proceed via an initial nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring by hydrazine, followed by an intramolecular cyclization and elimination of HCl to form the aromatic pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 4-Chloro-6-(chloromethyl)-2-phenylpyrimidine (from Part 1)

  • Hydrazine hydrate (or a substituted hydrazine)

  • Ethanol or another suitable alcohol

  • Triethylamine or another suitable base (optional)

  • Standard glassware for reflux

Procedure:

  • Dissolve the 4-chloro-6-(chloromethyl)-2-phenylpyrimidine (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate (1.1-1.5 eq.) to the solution. Note: If using a substituted hydrazine, the stoichiometry may need to be adjusted.

  • Optionally, add a base such as triethylamine (1.1 eq.) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically around 80 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization or column chromatography.

G cluster_1 Detailed Synthetic Protocol Start 6-(Chloromethyl)-2- phenylpyrimidin-4-ol Chlorination Reflux with POCl₃ Start->Chlorination Intermediate 4-Chloro-6-(chloromethyl)-2- phenylpyrimidine Chlorination->Intermediate Workup1 Quench with Ice, Neutralize, Extract Chlorination->Workup1 Cyclization Reflux with Hydrazine in Ethanol Intermediate->Cyclization Product Final Pyrazolo[3,4-d]pyrimidine Cyclization->Product Workup2 Cool, Filter or Concentrate Cyclization->Workup2

Caption: Step-by-step experimental workflow.

The Versatile Chloromethyl Handle: A Gateway to Further Functionalization

A key feature of the synthesized pyrazolo[3,4-d]pyrimidine is the presence of the chloromethyl group at the 6-position. This group is a highly versatile synthetic handle that allows for a wide range of subsequent chemical modifications through nucleophilic substitution reactions.[5] This enables the generation of a library of novel compounds for structure-activity relationship (SAR) studies.

Potential Nucleophilic Substitution Reactions:

  • Amination: Reaction with primary or secondary amines to introduce diverse amino functionalities.

  • Alkoxylation/Thiolation: Reaction with alcohols, phenols, or thiols to form ether or thioether linkages.

  • Cyanation: Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Azide Introduction: Reaction with sodium azide to form an azidomethyl derivative, a precursor for "click" chemistry or reduction to an aminomethyl group.

These transformations significantly expand the chemical space accessible from the initial pyrazolo[3,4-d]pyrimidine core, providing a powerful platform for the development of new drug candidates.

Conclusion

The use of this compound as a precursor for the synthesis of 2-phenyl-pyrazolo[3,4-d]pyrimidines represents a robust and versatile strategy in medicinal chemistry. The two-step protocol, involving an initial activation via chlorination followed by cyclization with hydrazine, is a reliable method for the construction of this important heterocyclic scaffold. The retained chloromethyl group serves as a valuable point for further diversification, allowing for the systematic exploration of the chemical and biological properties of this class of compounds. This guide provides a solid foundation for researchers to successfully synthesize and further functionalize these promising molecules.

References

Developing Novel Antimicrobial Agents from the 6-(Chloromethyl)-2-phenylpyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Privileged scaffolds, molecular frameworks that are recurrent in bioactive compounds, offer a robust starting point for drug discovery. The pyrimidine ring system is one such scaffold, integral to numerous approved drugs and demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive set of protocols and application notes for utilizing 6-(Chloromethyl)-2-phenylpyrimidin-4-ol as a versatile starting material for the synthesis and evaluation of new potential antimicrobial drugs. We will detail a complete workflow, from the generation of a focused chemical library through primary and secondary screening to initial mechanism of action studies.

Section 1: The this compound Scaffold: Rationale and Strategy

The selection of a starting scaffold is a critical decision in a drug discovery campaign. The this compound core was chosen for its intrinsic chemical features that make it an ideal candidate for generating a diverse library of new chemical entities.

  • The Privileged Pyrimidine Core: The pyrimidine nucleus is a cornerstone of medicinal chemistry.[3] Its presence in nucleobases means that pyrimidine derivatives can interact with a multitude of biological targets, including enzymes and genetic material.[2] This inherent bio-compatibility provides a strong foundation for developing compounds with therapeutic potential.

  • The Phenyl Group at C2: The 2-phenyl substituent provides a lipophilic anchor and a site for potential metabolic modification. Its orientation and interaction within a target's binding pocket can be a key determinant of activity.

  • The Pyrimidin-4-ol Tautomer: The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form (pyrimidin-4-one). This feature allows for diverse hydrogen bonding interactions, which are crucial for molecular recognition by biological targets.

  • The Reactive Handle: The 6-Chloromethyl Group: The primary strategic advantage of this scaffold lies in the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This provides a reliable and straightforward chemical handle to introduce a vast array of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).[4][5]

Figure 1: Strategic Derivatization of the Core Scaffold.

Section 2: Protocol for Library Synthesis

This section provides a general protocol for the synthesis of a focused library via nucleophilic substitution. The goal is to create a set of analogues with varied physicochemical properties to probe the SAR.

Principle of the Reaction

The synthesis relies on a classic SN2 reaction where a nucleophile displaces the chloride ion from the 6-(chloromethyl) group. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion. The choice of solvent is critical; a polar aprotic solvent like DMF or acetonitrile is usually preferred.

General Protocol: Synthesis of 6-((Substituted-methyl))-2-phenylpyrimidin-4-ol Derivatives

Materials:

  • This compound (Starting Material)

  • Selected Nucleophile (e.g., morpholine, thiophenol, sodium methoxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous DMF (or MeCN) to a concentration of approximately 0.1 M. Add a mild, non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Nucleophile Addition: Add the chosen nucleophile (1.2 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 50% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes to isolate the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Exemplar Nucleophiles for Library Generation
Nucleophile Class Example Reagent Introduced R-Group Rationale for Inclusion
Secondary Amines Morpholine-N(CH₂CH₂)₂OIntroduces polarity and hydrogen bond acceptor.
Aromatic Amines Aniline-NHPhAdds aromatic and potentially π-stacking interactions.
Thiols Thiophenol-SPhIntroduces a soft, polarizable sulfur atom.
Aliphatic Thiols 1-Propanethiol-S(CH₂)₂CH₃Increases lipophilicity.
Azides Sodium Azide-N₃A versatile group that can be further modified via click chemistry.
Alkoxides Sodium Methoxide-OCH₃A small, polar ether linkage.

Section 3: Primary Antimicrobial Screening Workflow

The primary screen is designed to rapidly and cost-effectively identify "hits" from the synthesized library that possess antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is amenable to a 96-well plate format.[6][7]

Figure 2: Antimicrobial Screening Workflow A Synthesized Library (Derivatives of Core Scaffold) B Primary Screen: Broth Microdilution Assay (Determine MIC) A->B C Identify 'Hits' (Compounds with MIC ≤ 16 µg/mL) B->C D Secondary Screen: Determine MBC C->D Active Compounds E Classify Activity (Bactericidal vs. Bacteriostatic) D->E F Mechanism of Action (MoA) Studies E->F G Lead Optimization F->G Figure 3: Major Bacterial Targets for Antimicrobials cluster_cell Bacterial Cell A DNA Replication B RNA Transcription A->B leads to C Protein Synthesis (Ribosome) B->C leads to D Cell Wall Synthesis (Peptidoglycan) E Cell Membrane Integrity F Metabolic Pathways (e.g., Folate Synthesis)

References

Protecting Group Strategies for Selective Reactions of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide

Abstract

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a valuable bifunctional building block in medicinal chemistry and drug discovery, featuring two key reactive sites: a nucleophilic hydroxypyrimidine system and an electrophilic chloromethyl group. This dual reactivity presents a significant challenge for selective chemical modification. Unlocking the synthetic potential of this scaffold requires a robust and strategic application of protecting groups to mask one functional group while transformations are performed on the other. This application note provides a comprehensive guide for researchers, outlining the core reactivity of the molecule and presenting detailed, field-proven protocols for protecting group strategies. We will explore O-alkylation and O-silylation of the pyrimidin-4-ol moiety to enable selective nucleophilic substitution at the chloromethyl group, as well as activation strategies for the pyrimidine ring itself.

Chapter 1: Understanding the Core Reactivity

A successful synthetic strategy begins with a deep understanding of the molecule's intrinsic chemical properties. The reactivity of this compound is dominated by the interplay between its two functional groups.

The Pyrimidin-4-ol/Pyrimidin-4(1H)-one Tautomerism

The hydroxypyrimidine portion of the molecule is not a simple alcohol. It exists in a dynamic tautomeric equilibrium between the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic amide form (pyrimidin-4(1H)-one).[1][2] In most solvent conditions, the keto (pyrimidinone) tautomer is the predominant species.[3]

This equilibrium has critical synthetic implications:

  • Ambiguous Reactivity: The molecule possesses both a potentially nucleophilic oxygen and an acidic N-H proton within the pyrimidinone ring. This can lead to undesired side reactions with bases, electrophiles, and nucleophiles.

  • Need for Protection: To achieve predictable and high-yielding reactions at the C6-chloromethyl position, the tautomeric system must be "locked" by protecting the hydroxyl/amide group.

Caption: Keto-enol tautomerism of the pyrimidine core.

Reactivity of the 6-(Chloromethyl) Group

The chloromethyl group at the C6 position is analogous to a benzylic chloride. The chlorine atom is a good leaving group, making the benzylic carbon a potent electrophilic site that is highly susceptible to nucleophilic substitution (Sɴ2) reactions. This position is the primary handle for introducing structural diversity into the molecule through reactions with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions.[4][5]

Chapter 2: Protection of the Pyrimidin-4-ol for C6-Substitution

To selectively target the chloromethyl group with nucleophiles, the acidic proton of the pyrimidinone tautomer must be masked. The following protocols describe two robust strategies for protecting the pyrimidin-4-ol moiety.

Strategy 1: Benzyl (Bn) Ether Protection

Rationale: The benzyl group is a workhorse protecting group in organic synthesis.[6] It is introduced via a simple Williamson ether synthesis and forms a robust ether linkage that is stable to a wide range of non-reductive conditions (e.g., strong bases, organometallics, many oxidizing/reducing agents).[7][8] Its primary mode of removal, catalytic hydrogenolysis, is exceptionally clean and often quantitative.[6]

Protocol: Synthesis of 4-(Benzyloxy)-6-(chloromethyl)-2-phenylpyrimidine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice water. A precipitate should form. Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterValue/Condition
Starting Material This compound
Reagents Benzyl Bromide (BnBr), K₂CO₃
Solvent Anhydrous DMF
Temperature 60 °C
Typical Reaction Time 4-6 hours
Expected Yield >85%
Strategy 2: tert-Butyldimethylsilyl (TBDMS) Ether Protection

Rationale: Silyl ethers, particularly TBDMS, offer a powerful orthogonal protection strategy.[9] The TBDMS group is sterically hindered, providing stability to a wide range of chemical conditions, yet it can be removed selectively and under very mild conditions using a fluoride source (e.g., TBAF), leaving most other functional groups untouched.[10] This makes it ideal for complex, multi-step syntheses.

Protocol: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)-6-(chloromethyl)-2-phenylpyrimidine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous Dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

ParameterValue/Condition
Starting Material This compound
Reagents TBDMS-Cl, TEA, DMAP (cat.)
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours
Expected Yield >90%
Application: A General Workflow for C6-Functionalization

With the pyrimidin-4-ol moiety successfully masked, the C6-chloromethyl group is primed for Sɴ2 displacement. The following protocol provides a representative example using the TBDMS-protected intermediate and morpholine as a nucleophile.

Protocol: Synthesis of 4-(4-(((tert-Butyldimethylsilyl)oxy)-2-phenylpyrimidin-6-yl)methyl)morpholine

  • Setup: In a sealed vial, dissolve the TBDMS-protected pyrimidine (1.0 eq) in acetonitrile.

  • Reagents: Add morpholine (2.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to yield the substituted product.

The final step is the removal of the protecting group to unveil the desired product.

Protocol: Deprotection to yield 6-(Morpholinomethyl)-2-phenylpyrimidin-4-ol

  • Setup: Dissolve the TBDMS-protected product (1.0 eq) in Tetrahydrofuran (THF).

  • Reagent: Add Tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) at 0 °C.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup & Purification: Concentrate the reaction mixture and purify directly by column chromatography or recrystallization to obtain the final product.

Workflow cluster_protection Step 1: Protection cluster_reaction Step 2: Su20992 Reaction cluster_deprotection Step 3: Deprotection SM 6-(Chloromethyl)-2- phenylpyrimidin-4-ol PROT Protected Intermediate (e.g., TBDMS-ether) SM->PROT  TBDMS-Cl,  TEA, DCM   SUB C6-Substituted Product (Protected) PROT->SUB  Nucleophile,  Base, Solvent   FINAL Final Product (Deprotected) SUB->FINAL  TBAF,  THF  

Caption: General workflow for C6-functionalization.

Chapter 3: Activation of the Pyrimidine Ring

In some synthetic routes, the desired transformation is on the pyrimidine ring itself, most commonly a nucleophilic aromatic substitution (SɴAr) at the C4 position. This requires converting the pyrimidin-4-ol into a better leaving group.

3.1 Conversion to 4-Chloro-6-(chloromethyl)-2-phenylpyrimidine

Rationale: The hydroxyl group can be converted to a chloride using reagents like phosphorus oxychloride (POCl₃).[11][12] This 4-chloro derivative is now highly activated for SɴAr reactions. The chloromethyl group is generally stable under these conditions. Subsequent reactions with nucleophiles often show high regioselectivity, with substitution occurring preferentially at the C4 position over the C6-chloromethyl site, especially with amine nucleophiles.[13]

Protocol: Synthesis of 4-Chloro-6-(chloromethyl)-2-phenylpyrimidine

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place this compound (1.0 eq).

  • Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a solid base like sodium bicarbonate or an aqueous solution of sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Chapter 4: Orthogonal Strategies and Conclusion

The true power of protecting group chemistry is realized in orthogonal strategies, where multiple protecting groups are used in a single molecule, each of which can be removed under unique conditions without affecting the others.[14][15]

For example, one could protect the pyrimidin-4-ol as a TBDMS ether (fluoride-labile), perform a substitution at the C6-chloromethyl position with a nucleophile that itself contains a Boc-protected amine (acid-labile). This allows for selective deprotection of either site, enabling complex, sequential modifications.

Orthogonal Start Multi-functional Molecule (PG1-R1, PG2-R2) Deprotect1 Selective Removal of PG1 Start->Deprotect1 Condition A Deprotect2 Selective Removal of PG2 Start->Deprotect2 Condition B React1 React at R1 Deprotect1->React1 React2 React at R2 Deprotect2->React2

Caption: Logic of an orthogonal protecting group strategy.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Chemistry of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(chloromethyl)-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the use of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues observed during reactions involving this compound, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield of the Desired Product and Multiple Spots on TLC

Question: I am performing a nucleophilic substitution on the chloromethyl group of this compound, but I'm observing a low yield of my target molecule and multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

Low yields and the appearance of multiple products on a TLC plate are common challenges that often point to several competing side reactions. The primary culprits are typically hydrolysis of the starting material, lack of regioselectivity in alkylation (N- vs. O-alkylation), and in some cases, dimerization.

Potential Side Reactions:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol. This side product can be difficult to separate from the desired product due to similar polarities.

  • N- vs. O-Alkylation: The pyrimidin-4-ol tautomerism allows for alkylation to occur at either the nitrogen (N1 or N3) or the oxygen (O4) atom of the pyrimidine ring. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2][3]

  • Dimerization: Under certain conditions, particularly with reactive intermediates, self-condensation or dimerization can occur, leading to higher molecular weight impurities that may appear as baseline material on your TLC.

Troubleshooting and Optimization Strategies:

Side Reaction Cause Preventative Measures & Solutions
Hydrolysis Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Mixture of N- and O-Alkylated Products Competition between the two nucleophilic sites (N and O) on the pyrimidine ring.- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) generally favor O-alkylation, while nonpolar solvents may favor N-alkylation. - Base Selection: The choice of base is critical. For instance, using potassium carbonate (K₂CO₃) often favors O-alkylation.[1][2] The use of stronger, non-coordinating bases might favor N-alkylation. - Protecting Groups: In cases where regioselectivity is a persistent issue, consider protecting the hydroxyl group (for N-alkylation) or one of the ring nitrogens (for O-alkylation) prior to the reaction.
Dimerization Can be promoted by radical initiators or harsh basic conditions.- Use a moderate base and avoid excessively high temperatures. - Ensure the reaction is free of radical initiators. - Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.

Experimental Protocol for Selective O-Alkylation:

This protocol is a general guideline for favoring O-alkylation. Optimization for specific nucleophiles is recommended.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension for 15-30 minutes at room temperature.

  • Nucleophile Addition: Add the desired nucleophile (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) while monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways:

G A This compound + Nucleophile B Desired Product (e.g., O-Alkylation) A->B Desired Pathway C Side Product 1: N-Alkylated Isomer A->C Competing Alkylation D Side Product 2: Hydrolysis Product A->D Hydrolysis E Side Product 3: Dimer A->E Self-Condensation

Caption: Competing reaction pathways in the chemistry of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a solid. It is important to store it in a cool, dry place, preferably under an inert atmosphere, to prevent hydrolysis of the reactive chloromethyl group. Over time, exposure to moisture can lead to the formation of the corresponding hydroxymethyl derivative.

Q2: How can I distinguish between N- and O-alkylated products?

A2: A combination of spectroscopic techniques is the most reliable way to differentiate between N- and O-alkylated isomers.

  • ¹H NMR Spectroscopy: The chemical shift of the methylene protons adjacent to the pyrimidine ring will be different for the N- and O-alkylated products. Typically, the protons of the -O-CH₂- group in the O-alkylated product will appear at a different chemical shift compared to the -N-CH₂- protons in the N-alkylated product.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon in the methylene group can also be indicative. O-linked methylene carbons generally appear at a different chemical shift compared to N-linked methylene carbons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: This 2D NMR technique can show correlations between the methylene protons and the carbons of the pyrimidine ring, providing definitive evidence for the site of alkylation.

  • LC-MS: While not definitive for structure elucidation on its own, LC-MS can help to identify the presence of isomers with the same mass.

Q3: Can the chloromethyl group react with the pyrimidine ring intramolecularly?

A3: While less common under standard nucleophilic substitution conditions, intramolecular reactions can occur, especially if the reaction conditions promote the formation of highly reactive intermediates. For instance, very strong bases could potentially deprotonate the pyrimidine ring, leading to a cascade of reactions. However, this is not a typical side reaction under controlled conditions.

Q4: I am observing a byproduct with a mass corresponding to a dimer of my starting material. What could be the structure and how can I avoid it?

A4: A dimeric byproduct could potentially form through the coupling of two molecules of this compound. A likely structure would be a bis(2-phenyl-4-hydroxypyrimidin-6-yl)methane derivative, where the methylene bridge connects the two pyrimidine rings. This can be favored under certain basic conditions where one molecule acts as a nucleophile (after deprotonation) and the other as the electrophile.

To avoid dimerization:

  • Control Stoichiometry: Use a slight excess of the external nucleophile to outcompete the self-condensation reaction.

  • Slow Addition: Add the base or the starting material slowly to the reaction mixture to avoid high local concentrations of reactive species.

  • Lower Temperature: Running the reaction at a lower temperature can help to disfavor the dimerization pathway, which may have a higher activation energy.

Visualizing Dimerization:

Dimerization cluster_0 Reactant Molecules A 6-(Chloromethyl)-2- phenylpyrimidin-4-ol (Electrophile) C Dimer (bis[2-phenyl-4-ol-pyrimidin-6-yl]methane derivative) A->C Dimerization (Side Reaction) B Deprotonated 6-(Chloromethyl)-2- phenylpyrimidin-4-ol (Nucleophile) B->C Dimerization (Side Reaction)

Caption: Plausible dimerization pathway of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-(chloromethyl)-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic intermediate.

Introduction: The Chemistry of this compound

This compound is a key building block in medicinal chemistry, offering a reactive chloromethyl group for further functionalization and a stable pyrimidinone core. Its synthesis is most commonly achieved through the cyclocondensation of benzamidine with a β-ketoester, specifically ethyl 4-chloroacetoacetate. This reaction, while straightforward in principle, is often subject to variations in yield and purity, necessitating careful optimization of reaction conditions.

This guide will walk you through the critical parameters of this synthesis, providing evidence-based recommendations and troubleshooting solutions to common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of this compound.

Q1: What is the most reliable synthetic route for this compound?

The most widely applicable and reliable method is the cyclocondensation reaction between benzamidine (or its hydrochloride salt) and ethyl 4-chloroacetoacetate. This reaction is a variation of the classical pyrimidine synthesis. The general scheme is as follows:

Reaction_Pathway reagent1 Benzamidine Hydrochloride intermediate Intermediate (unstable) reagent1->intermediate Base (e.g., NaOEt) reagent2 Ethyl 4-chloroacetoacetate reagent2->intermediate product This compound intermediate->product Cyclization & Tautomerization

Caption: General reaction pathway for the synthesis of this compound.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base: The choice and stoichiometry of the base are critical. Sodium ethoxide (NaOEt) is commonly used to deprotonate the benzamidine hydrochloride and catalyze the reaction. Insufficient base will lead to incomplete reaction, while a large excess can promote side reactions. It is recommended to use a slight excess (1.1-1.2 equivalents) of a freshly prepared solution of sodium ethoxide in ethanol.

  • Reaction Temperature: The reaction is temperature-sensitive. While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of the starting materials and product. A reflux in a suitable solvent like ethanol is a good starting point, but the optimal temperature may need to be determined empirically.[1]

  • Reaction Time: Incomplete reactions are a common cause of low yields. It is crucial to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be allowed to proceed until the starting materials are consumed.

  • Purity of Starting Materials: The purity of both benzamidine hydrochloride and ethyl 4-chloroacetoacetate is paramount. Impurities can inhibit the reaction or lead to the formation of byproducts. Ensure that the starting materials are of high purity and stored under appropriate conditions to prevent degradation.

Q3: I am observing a significant amount of an unknown impurity in my NMR spectrum. What could it be and how can I prevent its formation?

The formation of side products is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • Hydrolysis of Ethyl 4-chloroacetoacetate: Ethyl 4-chloroacetoacetate is susceptible to hydrolysis, especially in the presence of moisture and base. This can lead to the formation of 4-chloroacetoacetic acid, which can complicate the reaction and purification. To prevent this, ensure that all glassware is dry and use anhydrous solvents.

  • Self-condensation of Ethyl 4-chloroacetoacetate: Under basic conditions, β-ketoesters can undergo self-condensation. This can be minimized by controlling the reaction temperature and the rate of addition of the base.

  • Formation of 2-Phenyl-4,6-dihydroxypyrimidine: If the chloromethyl group is hydrolyzed during the reaction or workup, 2-phenyl-4,6-dihydroxypyrimidine may be formed as a byproduct. To avoid this, it is important to control the pH during the workup and avoid prolonged exposure to aqueous basic conditions.

Q4: The product is difficult to purify. What are the recommended purification methods?

Purification of this compound can be challenging due to its polarity and potential for tautomerization.

  • Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system needs to be identified. Ethanol or a mixture of ethanol and water are good starting points.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Due to the polar nature of the product, a higher percentage of the polar solvent will likely be required.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst/base, low reaction temperature, impure starting materials.Use freshly prepared sodium ethoxide. Gradually increase the reaction temperature while monitoring with TLC. Verify the purity of benzamidine HCl and ethyl 4-chloroacetoacetate.
Multiple Spots on TLC (besides starting materials and product) Formation of side products (e.g., hydrolysis, self-condensation).Ensure anhydrous reaction conditions. Control the rate of base addition. Optimize reaction temperature.
Product is an intractable oil or difficult to crystallize Presence of impurities, residual solvent.Attempt purification by column chromatography. Try different recrystallization solvents or solvent mixtures. Ensure complete removal of solvent under high vacuum.
Inconsistent Yields Variations in reaction conditions, moisture sensitivity.Standardize all reaction parameters (temperature, time, stoichiometry, solvent quality). Use anhydrous solvents and a dry reaction setup.

Experimental Protocol: Synthesis and Optimization

This protocol provides a starting point for the synthesis of this compound. Optimization of the reaction conditions may be necessary to achieve the best results.

Materials:

  • Benzamidine hydrochloride

  • Ethyl 4-chloroacetoacetate

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in anhydrous ethanol with stirring. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: In a separate flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the solution of benzamidine hydrochloride, add ethyl 4-chloroacetoacetate (1.0 eq) at room temperature.

  • Reaction: Slowly add the freshly prepared sodium ethoxide solution to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: To the residue, add water and acidify to pH 5-6 with 1 M HCl. The crude product should precipitate. Filter the solid, wash with cold water and then with a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Optimization Strategy:

To optimize the reaction, a Design of Experiments (DoE) approach can be employed, or a one-factor-at-a-time (OFAT) approach can be used to investigate the effect of the following parameters:

  • Base: Compare different bases (e.g., sodium methoxide, potassium carbonate) and their stoichiometry.

  • Solvent: Evaluate the effect of different solvents (e.g., methanol, isopropanol, THF).

  • Temperature: Investigate a range of reaction temperatures (e.g., 60 °C, 80 °C, 100 °C).

Visualizing the Troubleshooting Process

The following flowchart can guide you through the troubleshooting process when you encounter low product yield.

Troubleshooting_Flowchart start Low Product Yield check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up and Purification workup_ok Purification Effective? check_workup->workup_ok sm_ok->check_conditions Yes purify_sm Purify Starting Materials sm_ok->purify_sm No conditions_ok->check_workup Yes optimize_conditions Optimize Reaction Conditions (Base, Temp, Time, Solvent) conditions_ok->optimize_conditions No optimize_purification Optimize Purification (Recrystallization, Chromatography) workup_ok->optimize_purification No success Improved Yield workup_ok->success Yes purify_sm->check_sm optimize_conditions->check_conditions optimize_purification->check_workup

Caption: A decision-making flowchart for troubleshooting low yield in the synthesis.

References

Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ring construction and minimize the formation of unwanted byproducts. Here, we address common issues encountered during popular synthetic routes like the Biginelli and Pinner reactions, providing in-depth, scientifically-grounded troubleshooting strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is dedicated to resolving specific, frequently encountered problems during pyrimidine synthesis. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and offering step-by-step protocols for remediation.

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in a Biginelli Reaction

Q1: My Biginelli reaction is resulting in a low yield, with significant amounts of unreacted starting materials remaining. What are the primary causes and how can I improve the conversion?

A1: Low conversion in the Biginelli reaction is a common challenge that can often be traced back to several key factors: catalyst inefficiency, suboptimal reaction conditions, or the purity of your reagents.[1][2]

Causality & Explanation:

The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), relies on a cascade of equilibrium reactions.[3] The catalyst plays a crucial role in driving these equilibria towards the product.[1] Insufficient catalyst activity, incorrect reaction temperature, or impurities can stall the reaction at an early stage.

Troubleshooting Protocol:

  • Catalyst Activity & Choice:

    • Verification: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[2][4]

    • Screening: Classical methods often employ strong Brønsted acids, which can sometimes promote side reactions.[1] Consider screening various Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) or employing greener, heterogeneous catalysts.[1][5] The choice of catalyst can significantly influence reaction efficiency.[1]

  • Reaction Conditions Optimization:

    • Temperature & Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] Some substrates may require longer reaction times or a moderate increase in temperature to achieve completion. Conversely, excessive heat can lead to degradation.

    • Solvent Selection: The polarity of the solvent impacts reactant solubility and reaction rates.[1] While ethanol is common, explore other polar solvents like acetonitrile or even solvent-free conditions, which have demonstrated improved yields for certain substrates.[1][5]

  • Reagent Purity:

    • Verification: Use high-purity aldehyde, β-ketoester, and urea/thiourea. Impurities can act as inhibitors or participate in unwanted side reactions.[1][2]

Issue 2: Formation of a Fluorescent Yellow Byproduct in the Biginelli Reaction

Q2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is this compound and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[2][4] This pathway directly competes with the desired Biginelli condensation.

Causality & Explanation:

The formation of the Hantzsch DHP is favored at higher temperatures, which promotes the decomposition of urea into ammonia and isocyanic acid. The ammonia then participates in a separate three-component reaction with the aldehyde and two molecules of the β-ketoester.

Hantzsch_vs_Biginelli

Prevention Strategies:

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature can significantly reduce the rate of urea decomposition and thus minimize the formation of the DHP byproduct.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. Some Lewis acids may preferentially promote the desired Biginelli reaction.[4]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before the main reaction commences.[2][4]

Issue 3: Difficulty in Product Purification due to N-Acylurea Byproducts

Q3: My crude product from a Biginelli reaction is challenging to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas are common byproducts in the Biginelli reaction that can complicate purification.[2] They arise from the reaction between the β-ketoester and urea.

Causality & Explanation:

The formation of N-acylurea is a competing reaction pathway where the urea attacks the carbonyl group of the β-ketoester. This side reaction is often promoted by certain catalysts or reaction conditions that favor this bimolecular reaction over the desired three-component condensation.

Troubleshooting and Prevention:

  • Analytical Confirmation:

    • NMR Spectroscopy: N-acylureas will have characteristic signals in both ¹H and ¹³C NMR that differ from the desired DHPM.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass of the suspected byproduct.

  • Prevention Strategies:

    • Optimize Catalyst: Screen different catalysts. Some catalysts may have a higher propensity to promote N-acylurea formation.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of urea may not always be beneficial and could lead to more side products.

    • Reaction Conditions: Adjusting the temperature and solvent may alter the relative rates of the desired reaction and byproduct formation.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the role of the acid catalyst in the Biginelli reaction?

A4: The acid catalyst, whether a Brønsted or Lewis acid, plays a multifaceted role.[3][6] According to the widely accepted Kappe mechanism, the catalyst first activates the aldehyde by protonating the carbonyl oxygen, making it more electrophilic.[7] This facilitates the nucleophilic attack by urea to form an N-acyliminium ion intermediate.[7][8] This intermediate is the key electrophile that then reacts with the enol form of the β-ketoester, leading to the cyclized product.[7]

Biginelli_Mechanism

Q5: Can aliphatic aldehydes be used effectively in the Biginelli reaction?

A5: Yes, but they often provide lower yields compared to aromatic aldehydes under standard conditions.[9] Aliphatic aldehydes are more prone to self-condensation or polymerization under acidic conditions, which can lead to insoluble byproducts.[1] To improve yields with aliphatic aldehydes, consider using milder or specific Lewis acid catalysts, solvent-free methods, or employing the aldehyde in a protected form, such as an acetal.[9]

Q6: My Pinner pyrimidine synthesis is failing. What are the common pitfalls?

A6: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions.[2] Common issues include:

  • Self-condensation of the 1,3-dicarbonyl compound.

  • Hydrolysis of the amidine starting material.

  • Incomplete cyclization.

To mitigate these, ensure you are using strictly anhydrous conditions, as water can hydrolyze the amidine.[4] The quality of the amidine salt is also critical; use freshly prepared or purified material. The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing self-condensation.[2]

Section 3: Experimental Protocols & Data

General Protocol for a Catalytic Biginelli Reaction

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.

  • Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., a Lewis acid like InBr₃ or a heterogeneous catalyst).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60-80 °C) in a suitable solvent like ethanol or under solvent-free conditions.[4]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter the solid and wash with a cold solvent like ethanol.[4] If the product is soluble, perform an appropriate aqueous work-up and extraction.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure DHPM.[4]

Table 1: Troubleshooting Summary for Low Yields
Symptom Potential Cause Suggested Solution
Large amount of unreacted starting materialsInsufficient catalyst activity or loadingIncrease catalyst amount; screen different catalysts (e.g., Lewis acids).[1]
Low reaction temperatureGradually increase temperature while monitoring by TLC.[4]
Steric hindrance from bulky substratesIncrease reaction time; consider a more potent catalyst.[1]
Formation of insoluble byproductsAldehyde polymerizationUse a milder catalyst; add the aldehyde slowly to the reaction mixture.[1]
Insoluble reaction intermediateExperiment with a different solvent system to improve solubility.[1]
Reaction appears to stallReversible reaction equilibriumConsider methods to remove water as it forms (e.g., molecular sieves), especially in reactions prone to hydrolysis.[10]

References

stability of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Chloromethyl)-2-phenylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its use in complex synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently lower than expected when using this compound. What could be the primary cause?

Low yields often point to the degradation of the starting material or intermediate products. The chloromethyl group in this compound is a reactive site susceptible to nucleophilic substitution and hydrolysis, particularly under unfavorable reaction conditions.

Causality: The key to understanding the stability of this molecule lies in the reactivity of the benzylic-like chloride. The pyrimidine ring, being electron-withdrawing, activates the chloromethyl group, making it an excellent leaving group. However, this inherent reactivity also makes the compound prone to degradation if not handled correctly.

Troubleshooting Steps:

  • Re-evaluate your reaction conditions: Are you using strong bases or nucleophiles that could react with the chloromethyl group? Consider the pKa of your reagents and the overall pH of your reaction mixture.

  • Solvent Purity: Ensure your solvents are anhydrous. Trace amounts of water can lead to hydrolysis of the chloromethyl group to a hydroxymethyl group, a common impurity that can complicate purification and reduce the yield of your desired product.

  • Temperature Control: Elevated temperatures can accelerate degradation. If your protocol allows, consider running the reaction at a lower temperature for a longer duration.

Q2: I am observing an unexpected side product in my reaction. How can I identify if it's a degradation product of this compound?

The most common degradation pathway for this compound is the hydrolysis of the chloromethyl group to form 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol. Another possibility is its reaction with nucleophiles present in the reaction mixture.

Identification Protocol:

  • LC-MS Analysis: The primary tool for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group.

  • NMR Spectroscopy: Compare the 1H NMR spectrum of your product mixture with the starting material. The characteristic singlet of the chloromethyl protons (-CH2Cl) will be shifted or absent in the degradation product. For instance, in a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the -CH2Cl group appears as a singlet at 4.61 ppm.[1] A shift to a different chemical environment or its disappearance would indicate a reaction at this site.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

Proper storage is critical to maintaining the integrity of this reagent.

Recommended Storage:

ConditionRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber vial or dark containerProtects from photolytic degradation, as pyrimidine derivatives can be susceptible to UV light.
Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly pH-dependent due to the presence of the reactive chloromethyl group and the ionizable hydroxyl group on the pyrimidine ring.

  • Acidic Conditions (pH < 4): Generally, the compound is more stable. Protonation of the pyrimidine ring can decrease the nucleophilicity of water, slowing down hydrolysis. However, very strong acidic conditions should be avoided as they can promote other degradation pathways. Some pyrimidine derivatives have shown photodegradation in acidic media.[2]

  • Neutral Conditions (pH 6-8): The rate of hydrolysis is typically slow but can be accelerated by increased temperature.

  • Basic Conditions (pH > 8): The compound is highly susceptible to degradation. The hydroxide ion is a strong nucleophile that will readily displace the chloride, leading to the formation of 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol. This hydrolysis is often intentionally utilized in synthetic procedures.[3] Studies on other pyrimidine derivatives have shown that heating in 1 N sodium hydroxide solution leads to degradation.[4]

Q5: I need to perform a reaction with a strong nucleophile. How can I minimize the side reaction at the chloromethyl position?

This is a common challenge in synthetic chemistry where regioselectivity is key. The chloromethyl group is a soft electrophile, while the carbon atoms of the pyrimidine ring are harder electrophilic centers.

Strategies for Regioselectivity:

  • Choice of Nucleophile: The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. Softer nucleophiles will preferentially attack the softer chloromethyl carbon.

  • Protecting Groups: If the desired reaction is elsewhere on the molecule, consider temporarily protecting the hydroxyl group to modulate the electronic properties of the pyrimidine ring.

  • Reaction Conditions:

    • Low Temperature: Running the reaction at a reduced temperature can often favor the desired kinetic product.

    • Controlled Addition: Slowly adding the nucleophile to the reaction mixture can help to control the reaction and minimize side products.

Research on related chloro-substituted pyrimidines and pyrazolopyrimidines indicates that the reactivity of different chlorine atoms on the heterocyclic system can be selectively controlled. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution with methylamine occurs selectively at the 4-position of the pyrimidine ring.[1] This suggests that the electronic environment of the heterocyclic core plays a crucial role in directing reactivity.

Troubleshooting Guides

Scenario 1: Inconsistent Reaction Kinetics

Problem: You observe that the reaction rate varies significantly between batches of this compound, even under identical conditions.

Potential Cause: This issue often points to varying levels of impurities in your starting material. The most likely culprit is the hydrolyzed form, 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol, which can interfere with the reaction.

Workflow for Diagnosis and Resolution:

Caption: Diagnostic workflow for inconsistent reaction kinetics.

Scenario 2: Thermal Degradation During Reaction

Problem: You suspect that your reaction, which requires heating, is causing the thermal decomposition of this compound.

Potential Cause: While many pyrimidine derivatives are thermally stable, the presence of the reactive chloromethyl group can lower the decomposition temperature. Thermal decomposition can lead to complex mixtures and reduced yields. Studies on other heterocyclic compounds have shown that decomposition can be a multi-step process.[5]

Experimental Protocol for Assessing Thermal Stability:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a thermogravimetric analysis (TGA) pan.

  • TGA Method:

    • Atmosphere: Nitrogen (inert)

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 400 °C

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This will give you the upper-temperature limit for your reaction.

Visualization of Potential Thermal Degradation Pathway:

G A This compound B [Transition State] A->B Heat (Δ) C Degradation Products (e.g., HCl, Polymerized Material) B->C

Caption: Simplified thermal degradation pathway.

Forced Degradation Studies

To fully understand the stability profile of this compound, forced degradation studies are essential.[6][7] These studies intentionally stress the molecule under various conditions to identify potential degradation products and pathways.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol
Base Hydrolysis 0.1 M NaOH, RT, 4h6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol
Oxidation 3% H2O2, RT, 24hN-oxides, Ring-opened products
Thermal Solid state, 100 °C, 48hComplex mixture of decomposition products
Photolytic UV light (254 nm), Solution, 24hPhotodimers, Ring-rearranged products

Note: The conditions listed above are starting points and may need to be optimized based on the observed rate of degradation. The goal is to achieve 5-20% degradation to allow for the reliable detection and characterization of degradants.

References

Technical Support Center: Navigating the Purification of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-(chloromethyl)-2-phenylpyrimidin-4-ol and its derivatives. This class of molecules serves as a crucial scaffold in medicinal chemistry and drug development, yet its purification presents distinct challenges that can impede research progress. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to overcome common hurdles in obtaining highly pure material.

The Core Challenge: Understanding the Molecule's Nature

The purification difficulties associated with this compound derivatives are not random; they are intrinsically linked to the molecule's structural features. A clear understanding of these features is the first step toward designing a successful purification strategy.

  • Keto-Enol Tautomerism : The most significant challenge arises from the tautomeric equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form.[1] These tautomers often coexist in solution and possess very similar polarities, making their separation by standard chromatographic techniques exceptionally difficult.[1] The position of this equilibrium is highly sensitive to the solvent, concentration, and temperature, often resulting in broad or split peaks in chromatography and multiple sets of signals in NMR spectra, which can be mistaken for impurities.[1]

  • High Polarity : The presence of the pyrimidinol/pyrimidinone core, with its multiple hydrogen bond donors and acceptors, renders these compounds highly polar. This high polarity can lead to poor retention in standard reverse-phase chromatography and high solubility in polar solvents, complicating both chromatographic separation and recrystallization efforts.[2]

  • Reactivity of the Chloromethyl Group : The 6-(chloromethyl) group is a reactive electrophilic handle, essential for further synthetic transformations. However, this reactivity also makes the molecule susceptible to degradation. It can be hydrolyzed to the corresponding hydroxymethyl alcohol, especially in the presence of water or protic solvents, or react with nucleophilic solvents (e.g., methanol) or impurities. These byproducts are often close in polarity to the parent compound, creating further purification challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Chromatography Problems

Q1: My compound shows a single spot on TLC, but I get two or more broad, co-eluting peaks in my HPLC analysis. Is my compound impure?

A1: Not necessarily. This is a classic indicator of keto-enol tautomerism.[1] The different tautomers can interconvert during chromatography, leading to peak broadening or the appearance of multiple peaks for a single compound.

  • Causality : The silica surface of an HPLC column can catalyze the interconversion between tautomers. Furthermore, the polarity difference between the keto and enol forms, though slight, may be just enough for them to separate under high-resolution HPLC conditions, while they might co-elute on a lower-resolution TLC plate.

  • Troubleshooting Steps :

    • Vary the Mobile Phase : Try altering the solvent system or adding a modifier. For reverse-phase HPLC, adjusting the pH of the mobile phase can sometimes favor one tautomer, leading to a single, sharper peak.[2] For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine can help saturate the acidic silanol groups on the silica gel, reducing peak tailing and sometimes simplifying the chromatogram.[1]

    • Change the Column : Consider using a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is often an excellent alternative for highly polar compounds, as it operates with a high organic mobile phase and promotes retention of polar analytes.[2]

    • LC-MS Analysis : Analyze the co-eluting peaks by LC-MS. If both peaks show the same mass-to-charge ratio (m/z) corresponding to your product, it strongly suggests you are observing tautomers.

Q2: My compound has very poor retention on my C18 reverse-phase column and elutes near the solvent front. How can I improve its retention?

A2: This is a common issue for polar pyrimidine derivatives.[2] The standard C18 stationary phase is too nonpolar to effectively retain your compound.

  • Causality : Reverse-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules have minimal interaction with the nonpolar C18 chains and are quickly washed off the column by the polar mobile phase.

  • Solutions :

    • Use a Polar-Endcapped or Polar-Embedded Column : These columns are specifically designed with modified stationary phases to provide enhanced retention for polar analytes.[2]

    • Decrease Organic Modifier : Reduce the percentage of acetonitrile or methanol in your mobile phase. This increases the overall polarity of the eluent, forcing your polar compound to interact more with the stationary phase.[2]

    • Switch to HILIC : As mentioned, HILIC is often the preferred method for purifying highly polar compounds and should be a primary consideration.[2]

    • Ion-Pairing Chromatography : If your derivative is ionizable, adding an ion-pairing agent to the mobile phase can form a neutral, more hydrophobic complex that will be better retained on a C18 column.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude this compound derivative.

Purification_Workflow Purification Strategy Decision Tree Start Crude Product Analysis (TLC, LC-MS, 1H NMR) Purity_Check Crude Purity > 90%? Start->Purity_Check Impurity_Polarity Impurities have significantly different polarity? Purity_Check->Impurity_Polarity No Recrystallize Attempt Recrystallization Purity_Check->Recrystallize Yes Column_Chromo Column Chromatography Impurity_Polarity->Column_Chromo Yes Tautomer_Check Tautomerism or Degradation Suspected? Impurity_Polarity->Tautomer_Check No Recrystallize->Column_Chromo Fails or 'oils out' Success Pure Product (Verify by NMR, LC-MS) Recrystallize->Success Successful Prep_HPLC Preparative HPLC (HILIC or RP with polar column) Column_Chromo->Prep_HPLC Fails to resolve Column_Chromo->Success Successful Prep_HPLC->Success Successful Failure Purification Failed Re-evaluate strategy Prep_HPLC->Failure Tautomer_Check->Column_Chromo No Tautomer_Check->Prep_HPLC Yes

Caption: Decision tree for selecting a purification method.

Recrystallization and Stability Issues

Q3: I am struggling to find a suitable solvent for recrystallization. My compound is either too soluble or not soluble enough.

A3: This is a frequent challenge due to the compound's polarity. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Systematic Approach to Solvent Screening :

    • Single Solvents : Start with common polar solvents like ethanol, isopropanol, or ethyl acetate. Test solubility with a small amount of crude material (~10-20 mg) in ~0.5 mL of solvent. Heat the mixture to boiling. If it dissolves completely and crystals form upon cooling, you have a good candidate.

    • Solvent Pairs : If no single solvent works, use a binary solvent system. This typically involves a "solvent" in which your compound is highly soluble (e.g., ethanol, THF, dichloromethane) and a "non-solvent" or "anti-solvent" in which it is poorly soluble (e.g., water, hexane, diethyl ether).

  • Protocol for Solvent Pair Recrystallization :

    • Dissolve the crude product in the minimum amount of the hot "solvent".

    • While the solution is still hot, add the "non-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

Q4: My NMR spectrum shows an unexpected singlet around 4.5 ppm and a broad singlet that changes with D₂O exchange. What is this impurity?

A4: This is likely the hydroxymethyl byproduct, formed from the hydrolysis of the reactive chloromethyl group. The singlet around 4.5 ppm corresponds to the -CH₂OH protons, and the broad singlet is the -OH proton.

  • Causality : The chloromethyl group is a good leaving group, and water (even trace amounts in solvents or from the air) can act as a nucleophile, displacing the chloride. This reaction is often accelerated by heat or prolonged exposure to protic solvents.

  • Prevention and Removal :

    • Prevention : Always use anhydrous solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3] Avoid unnecessarily long reaction times or heating.

    • Removal : The hydroxymethyl byproduct is significantly more polar than the chloromethyl starting material. This difference in polarity makes them readily separable by silica gel column chromatography. Use a moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to effectively separate the two compounds.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to confirm the purity of my final product?

A: A combination of techniques is essential for unambiguous confirmation.

  • ¹H and ¹³C NMR : To confirm the chemical structure and check for the absence of impurities. The presence of tautomers may complicate the spectra, but careful analysis can usually resolve this.[4]

  • LC-MS : To assess purity (as % area under the curve) and confirm the molecular weight of the main component.[5] It is also invaluable for identifying low-level impurities.

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition and provide definitive evidence of your compound's identity.[6]

  • Elemental Analysis : Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for your pure compound.[7]

Q: Is column chromatography on silica gel a good choice for these compounds?

A: Yes, column chromatography on silica gel is a very common and effective method for purifying these derivatives, provided the correct eluent is chosen.[3][4] Due to their polarity, you will likely need a relatively polar mobile phase, such as ethyl acetate/hexanes or dichloromethane/methanol mixtures. Adding a small amount (~0.1-1%) of triethylamine or ammonia to the eluent can be beneficial to prevent peak tailing caused by the interaction of the basic nitrogen atoms in the pyrimidine ring with acidic silanol groups on the silica surface.

Q: Can I derivatize my compound to make purification easier?

A: Yes, this is an advanced but highly effective strategy, particularly for overcoming issues with tautomerism.[1] For example, the hydroxyl group could be protected with a protecting group (e.g., as a silyl ether or benzyl ether). This "locks" the molecule into a single, less polar form, which is often much easier to purify using standard silica gel chromatography. The protecting group can then be removed in a subsequent step. This adds steps to your synthesis but can save significant time and material loss during purification.

Standard Operating Protocols

Protocol 1: General Purpose Silica Gel Column Chromatography
  • Slurry Preparation : Prepare a slurry of silica gel in your starting eluent (e.g., 20% ethyl acetate in hexanes).

  • Column Packing : Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica completely under vacuum. Carefully layer the dried silica with your sample onto the top of the packed column.

  • Elution : Begin eluting with your starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound.[1]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Summary Table: Typical Chromatographic Conditions
TechniqueStationary PhaseTypical Mobile PhaseKey Application
Normal Phase Column Silica GelHexanes/Ethyl Acetate or DCM/MethanolPrimary purification of crude reaction mixtures.[3][4]
Reverse Phase HPLC C18 (Polar-Endcapped)Water/Acetonitrile (with 0.1% Formic Acid)Purity analysis and small-scale purification.[1]
HILIC Amide or Cyano ColumnAcetonitrile/Aqueous Buffer (>80% ACN)Purification of highly polar derivatives or when RP fails.[2]

Troubleshooting HPLC Peak Tailing

This diagram illustrates the logical steps to diagnose and solve peak tailing for basic pyrimidine derivatives in chromatography.

HPCL_Tailing Troubleshooting HPLC Peak Tailing Problem Problem: Peak Tailing Observed Cause1 Is the analyte basic? Problem->Cause1 Cause2 Is the column overloaded? Cause1->Cause2 No Solution1a Add basic modifier to mobile phase (e.g., 0.1% Triethylamine) Cause1->Solution1a Yes Solution1b Use a base-deactivated column Cause1->Solution1b Yes Cause3 Is the column bed compromised? Cause2->Cause3 No Solution2 Reduce sample concentration/ injection volume Cause2->Solution2 Yes Solution3 Flush column or replace with new one Cause3->Solution3 Yes Result Sharp, Symmetrical Peak Solution1a->Result Solution1b->Result Solution2->Result Solution3->Result

Caption: Workflow for addressing HPLC peak tailing issues.

References

preventing decomposition of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Chloromethyl)-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile chemical intermediate. Our goal is to empower you with the knowledge to prevent its decomposition during reactions and ensure the integrity of your experiments.

Understanding the Molecule: Key Stability Challenges

This compound is a reactive molecule with two key functional groups that influence its stability: a chloromethyl group and a pyrimidin-4-ol moiety. The primary challenge in working with this compound is its susceptibility to decomposition, primarily through hydrolysis of the chloromethyl group. This guide will provide you with the necessary information to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: What is the primary cause of decomposition for this compound?

A1: The principal decomposition pathway is the hydrolysis of the reactive chloromethyl group to the corresponding hydroxymethyl derivative, 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol.[1][2] This reaction is catalyzed by the presence of nucleophiles, particularly water. The pyrimidine ring can also be susceptible to changes in pH.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at -20°C or below.[1] It is crucial to prevent exposure to moisture. When handling, use anhydrous solvents and techniques to avoid introducing water into your reaction.

Q3: Which solvents are suitable for reactions involving this compound?

A3: Aprotic, non-nucleophilic solvents are highly recommended. Suitable options include anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF).[1] It is critical to use high-purity, dry solvents to prevent hydrolysis. Protic solvents such as water, methanol, and ethanol should be avoided as reaction solvents unless they are intended to act as nucleophiles.[1]

Q4: I see unexpected peaks in my HPLC/LC-MS/NMR analysis. What are they likely to be?

A4: Unexpected peaks are often the result of decomposition. The most common impurity is the hydrolyzed product, 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol.[1] Depending on the reaction conditions and other nucleophiles present, you might also observe other substitution products.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Decomposition of the starting material: The this compound may have degraded due to improper storage or handling. 2. Reaction with residual water: Trace amounts of water in the solvent or on glassware can hydrolyze the starting material. 3. Suboptimal reaction temperature: The temperature may be too high, leading to side reactions and decomposition, or too low, resulting in a sluggish reaction.1. Verify starting material purity: Before starting your reaction, check the purity of your this compound using a suitable analytical technique like NMR or LC-MS. 2. Ensure anhydrous conditions: Use freshly dried solvents and flame-dry your glassware before use. Perform the reaction under an inert atmosphere. 3. Optimize reaction temperature: Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Formation of multiple products 1. Competing nucleophilic attack: If your reaction mixture contains multiple nucleophiles, they can compete to react with the chloromethyl group. 2. Reaction at the pyrimidine ring: Under certain conditions, nucleophilic aromatic substitution can occur on the pyrimidine ring.[4][5][6]1. Use a single, purified nucleophile: Ensure your nucleophile is pure and that no other nucleophilic species are present in the reaction mixture. 2. Control reaction conditions: Carefully control the temperature and stoichiometry to favor the desired reaction pathway.
Starting material is insoluble in the chosen solvent 1. Incorrect solvent selection: The polarity of the solvent may not be suitable for dissolving this compound.1. Use a suitable aprotic solvent: Try dissolving a small amount of the compound in different anhydrous aprotic solvents like DMF, DMSO, or NMP to find the one with the best solubility. Gentle warming may aid dissolution, but be cautious of thermal decomposition.

Recommended Experimental Protocol: Nucleophilic Substitution

This protocol provides a general framework for performing a nucleophilic substitution reaction on the chloromethyl group while minimizing decomposition.

Objective: To substitute the chlorine atom of the chloromethyl group with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous aprotic solvent (e.g., DMF or ACN)

  • A non-nucleophilic base (if required, e.g., diisopropylethylamine or potassium carbonate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Flame-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Dissolution: In the reaction flask, dissolve this compound in the chosen anhydrous aprotic solvent under an inert atmosphere.

  • Addition of Reactants:

    • If your nucleophile is a salt (e.g., sodium thiophenoxide), add it directly to the solution.

    • If your nucleophile is neutral (e.g., an amine), add it to the solution, followed by the dropwise addition of a non-nucleophilic base if a proton scavenger is needed.

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or LC-MS. It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and only heat if the reaction is slow.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key decomposition pathway and a general workflow for a successful reaction.

Decomposition_Pathway cluster_0 Decomposition of this compound Start 6-(Chloromethyl)-2- phenylpyrimidin-4-ol Product 6-(Hydroxymethyl)-2- phenylpyrimidin-4-ol Start->Product Hydrolysis H2O H₂O (Nucleophile) H2O->Product

Caption: Primary decomposition pathway of this compound.

Experimental_Workflow cluster_1 Workflow for Nucleophilic Substitution A 1. Preparation (Anhydrous Conditions) B 2. Dissolution (Anhydrous Solvent) A->B C 3. Addition of Nucleophile & Base (if needed) B->C D 4. Reaction & Monitoring (TLC/LC-MS) C->D E 5. Aqueous Work-up D->E F 6. Extraction & Drying E->F G 7. Purification F->G

Caption: A generalized workflow for nucleophilic substitution reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Chloromethyl)-2-phenylpyrimidin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of this molecule. Our goal is to equip you with the scientific rationale behind experimental choices to help you navigate challenges and optimize your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry, possessing a reactive chloromethyl group at the C6 position, which is susceptible to nucleophilic substitution. The choice of solvent is a critical parameter that can profoundly influence the reaction rate, yield, and even the mechanistic pathway (S(_N)1 vs. S(_N)2). Understanding these solvent effects is paramount for achieving desired outcomes and minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is sluggish or incomplete. How can I improve the reaction rate?

Answer: A slow reaction rate is a common issue and is often directly linked to the choice of solvent and its interaction with the nucleophile and the substrate.

Underlying Principles: The reactivity of the chloromethyl group can be enhanced by selecting a solvent that appropriately solvates the transition state of the desired reaction mechanism. For a bimolecular nucleophilic substitution (S(_N)2) reaction, a polar aprotic solvent is generally preferred. These solvents can dissolve the nucleophilic salt while poorly solvating the anion, thus increasing its effective nucleophilicity.[1][2][3] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[1][3]

Troubleshooting Steps:

  • Solvent Selection: If you are using a non-polar solvent (e.g., toluene, hexane), consider switching to a polar aprotic solvent. If you are using a polar protic solvent (e.g., ethanol, methanol) and observing slow rates with a strong nucleophile, this is likely due to nucleophile solvation.

  • Solvent Comparison Table:

Solvent ClassExamplesEffect on S(_N)2 RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileIncreases Solvates the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[1][2]
Polar Protic Water, Ethanol, MethanolDecreases Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.[4][5]
Non-Polar Toluene, Hexane, DioxaneVery Slow/Insoluble Reactants often have poor solubility. Does not effectively stabilize the charged transition state.
  • Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. However, be cautious as this can also promote side reactions.

  • Nucleophile Concentration: Increasing the concentration of the nucleophile can also increase the reaction rate for an S(_N)2 reaction, as the rate is dependent on both the substrate and nucleophile concentrations.[1]

FAQ 2: I am observing significant formation of a byproduct. What could it be and how can I prevent it?

Answer: The most common byproduct in reactions involving this compound in the presence of nucleophiles and certain solvents is the hydrolysis product, 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol, especially when using protic solvents like water or alcohols.

Underlying Principles: The chloromethyl group can undergo solvolysis, a reaction where the solvent acts as the nucleophile. This is particularly prevalent in polar protic solvents, which can also promote an S(_N)1-type mechanism by stabilizing the potential carbocation intermediate.[4][5]

Troubleshooting Workflow:

troubleshooting_byproduct start Byproduct Observed check_solvent Is the solvent polar protic (e.g., water, alcohol)? start->check_solvent check_temp Is the reaction run at elevated temperature? start->check_temp switch_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). check_solvent->switch_solvent Yes dry_solvent Use anhydrous solvent and an inert atmosphere (N2 or Ar). check_solvent->dry_solvent No, but moisture may be present end_good Byproduct Minimized switch_solvent->end_good dry_solvent->end_good lower_temp Lower the reaction temperature. check_temp->lower_temp Yes lower_temp->end_good

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols:

  • Drying of Solvents:

    • For solvents like DMF and acetonitrile, distillation over calcium hydride is a common method.

    • Alternatively, use commercially available anhydrous solvents and handle them under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

  • Reaction Setup:

    • Flame-dry all glassware before use to remove adsorbed water.

    • Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.

    • Add the anhydrous solvent via a syringe or cannula.

FAQ 3: How do I control whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism?

Answer: The choice of solvent is a powerful tool to influence the mechanistic pathway. The structure of this compound, being a primary halide, generally favors an S(_N)2 reaction. However, resonance stabilization of a potential carbocation intermediate by the pyrimidine ring could introduce S(_N)1 character under certain conditions.

Mechanistic Considerations:

  • S(_N)2 Pathway: This pathway is favored by strong nucleophiles and polar aprotic solvents. The reaction occurs in a single, concerted step.[1]

  • S(_N)1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents. It proceeds through a carbocation intermediate, which is stabilized by the polar protic solvent.[4][5]

sn1_vs_sn2 cluster_sn2 Favors SN2 cluster_sn1 Favors SN1 strong_nuc Strong Nucleophile polar_aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) strong_nuc->polar_aprotic product Substituted Product polar_aprotic->product SN2 Path weak_nuc Weak Nucleophile polar_protic Polar Protic Solvent (e.g., H2O, EtOH) weak_nuc->polar_protic polar_protic->product SN1 Path substrate This compound substrate->strong_nuc substrate->weak_nuc

Caption: Factors influencing the S(_N)1 vs. S(_N)2 pathway.

Practical Guidance:

  • To favor S(_N)2: Use a strong nucleophile (e.g., NaN(_3), NaCN, RSNa) in a polar aprotic solvent like DMF or acetonitrile at a moderate temperature.

  • To favor S(_N)1: Use a weak nucleophile (e.g., H(_2)O, ROH) which is also the solvent (solvolysis). This will likely lead to the hydroxymethyl or alkoxymethyl derivative.

FAQ 4: My starting material is not dissolving well in the chosen solvent. What should I do?

Answer: Poor solubility can significantly hinder reaction rates. This compound has both polar (pyrimidinol) and non-polar (phenyl) character, which can make solvent selection tricky.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents.

  • Co-solvent Systems: If a single solvent does not provide adequate solubility, a co-solvent system can be employed. For example, a mixture of THF and DMF can sometimes provide a good balance of solubility and reactivity.

  • Phase-Transfer Catalysis: For reactions with ionic nucleophiles that are insoluble in organic solvents where the substrate is soluble, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase.

  • Temperature: Increasing the temperature can improve solubility, but as mentioned before, this may also increase the rate of side reactions.

Solubility and Reactivity Matrix:

SolventPolarityProbable SolubilityS(_N)2 SuitabilityNotes
DMF Polar AproticGoodExcellentHygroscopic, use anhydrous.
DMSO Polar AproticGoodExcellentCan be difficult to remove.
Acetonitrile Polar AproticModerateGoodLess reactive than DMF/DMSO.
THF Moderately PolarModerateModerateOften used as a co-solvent.
Ethanol Polar ProticModeratePoor (for strong nucleophiles)Risk of solvolysis.
Toluene Non-PolarPoorVery PoorMay require heating and long reaction times.

References

Technical Support Center: Catalyst Selection for Reactions with 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-(chloromethyl)-2-phenylpyrimidin-4-ol. This molecule presents multiple reactive sites, making catalyst and reagent selection critical for achieving desired outcomes. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven insights.

Section 1: Nucleophilic Substitution at the 6-(Chloromethyl) Position

The chloromethyl group is a primary site for nucleophilic attack due to the good leaving group ability of the chloride ion. However, achieving high yields and selectivity requires careful optimization of the catalytic system.

Q1: My substitution reaction with an amine/thiol at the chloromethyl position is sluggish or failing. What are the common causes and troubleshooting steps?

A1: Low reactivity in SN2 reactions at the benzylic-like chloromethyl position is typically due to an insufficiently strong nucleophile, an inappropriate base, or suboptimal solvent choice.

Causality & Troubleshooting:

  • Nucleophile Activation: Primary and secondary amines or thiols often require deprotonation to enhance their nucleophilicity. The choice of base is critical.

    • Inorganic Bases: Use of a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is a standard starting point. Cs₂CO₃ is often more effective due to its higher solubility.

    • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct without competing with the primary nucleophile.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.[1][2][3]

    • Polar Aprotic Solvents (Recommended): DMF, DMSO, acetonitrile (ACN), and THF are excellent choices as they solvate the cation of the base while leaving the nucleophilic anion relatively free, accelerating the reaction.[2][3]

    • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to undesired side reactions like hydrolysis of the chloromethyl group.[2][3]

  • Temperature: If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor for byproduct formation.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting Low Reactivity Start Low Yield in Substitution Reaction Base Is the Base strong enough? (e.g., K₂CO₃, Cs₂CO₃) Start->Base Check Base Solvent Is the Solvent Polar Aprotic? (e.g., DMF, ACN) Base->Solvent Yes Base_Action Action: Switch to a stronger or more soluble base (Cs₂CO₃). Base->Base_Action No Temp Has Temperature been Increased? (e.g., 50-80 °C) Solvent->Temp Yes Solvent_Action Action: Switch to DMF, ACN, or DMSO. Solvent->Solvent_Action No Success Reaction Optimized Temp->Success Yes Temp_Action Action: Increase temperature. Monitor for byproducts. Temp->Temp_Action No Base_Action->Solvent Solvent_Action->Temp Temp_Action->Success G cluster_1 Pd Catalyst System Selection cluster_suzuki Suzuki System cluster_buchwald Buchwald-Hartwig System Start Starting Material: 4-Chloro/Triflate Pyrimidine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald PdSource_S Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ Suzuki->PdSource_S PdSource_B Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ Buchwald->PdSource_B Ligand_S Ligand: Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) PdSource_S->Ligand_S Base_S Base: K₂CO₃, K₃PO₄ Ligand_S->Base_S Ligand_B Ligand: Bulky phosphines or bidentate ligands (e.g., Xantphos, BINAP) PdSource_B->Ligand_B Base_B Base: Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) Ligand_B->Base_B

References

Technical Support Center: Work-up Procedures for Reactions with 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-(Chloromethyl)-2-phenylpyrimidin-4-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the work-up and purification of reactions involving this versatile synthetic intermediate.

The unique structure of this compound, featuring a reactive electrophilic chloromethyl group and an acidic pyrimidinol moiety, presents distinct challenges and opportunities in synthesis. Understanding its reactivity is crucial for a successful experimental outcome. The pyrimidine ring's electron-withdrawing nature enhances the reactivity of the chloromethyl group toward nucleophilic substitution (SN2) reactions, making it a valuable building block.[1] However, this reactivity also makes it susceptible to undesired side reactions, such as hydrolysis. This guide is designed to help you navigate these complexities, ensuring high yield and purity of your target compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of your reaction mixture in a practical question-and-answer format.

Question 1: I've quenched my reaction with water, and a large amount of an insoluble solid has precipitated, making extraction difficult. What should I do?

Answer:

This is a common scenario. The precipitate could be your desired product, an unreacted starting material, or an insoluble salt byproduct. The key is to identify the solid before proceeding.

Causality: this compound and many of its derivatives are moderately polar crystalline solids with limited solubility in water.[2] Quenching a reaction run in an organic solvent (like DMF or THF) with water can drastically lower the solubility of organic components, causing them to "crash out" of the solution.

Troubleshooting Steps:

  • Isolate and Analyze a Small Sample: Before attempting a full-scale extraction, filter a small portion of the suspension and wash the isolated solid with cold water and a non-polar solvent like hexane to remove soluble impurities.

  • Solubility Test: Check the solubility of the dried solid in your intended extraction solvent (e.g., ethyl acetate, dichloromethane).

  • TLC/LC-MS Analysis: Spot the isolated solid (dissolved in a suitable solvent like THF or a small amount of DMF) on a TLC plate alongside your reaction mixture to confirm if it is the product. An LC-MS analysis will provide more definitive identification.

Procedural Recommendations:

  • If the Solid is Your Product: You can proceed by filtering the entire mixture through a Büchner funnel.[3] Wash the collected solid thoroughly with water to remove inorganic salts, followed by a small amount of cold, non-polar solvent to remove non-polar impurities. The product can then be dried and purified further by recrystallization or chromatography.

  • If the Solid is an Impurity/Byproduct: If the product is in the filtrate, you can proceed with a standard liquid-liquid extraction of the filtrate. If the solid creates an unmanageable slurry, you may need to add more of the organic reaction solvent to dissolve everything before attempting the extraction.[4]

Question 2: A persistent emulsion has formed during the aqueous extraction. How can I resolve it?

Answer:

Emulsions are common when working with complex reaction mixtures containing both polar and non-polar components, especially if fine particulate matter is present.

Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine solids at the liquid-liquid interface. Vigorous shaking of the separatory funnel is a frequent cause.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.

Question 3: My final product is contaminated with a more polar impurity that has a similar Rf value. I suspect it's the hydrolysis byproduct. How can I remove it?

Answer:

This is a very likely scenario, as the chloromethyl group is susceptible to hydrolysis, forming the corresponding hydroxymethyl derivative, 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol.[5] This byproduct is often more polar than the starting material.

Causality: The presence of water, either from the quench, aqueous washes, or wet solvents, can lead to the SN2 substitution of the chloride with a hydroxide ion. This side reaction is often accelerated by basic conditions or prolonged heating.

Purification Strategies:

  • Flash Column Chromatography: This is the most reliable method for separating compounds with small differences in polarity.[3][6]

    • Solvent System Selection: Use TLC to find a solvent system that provides the best possible separation (a ΔRf > 0.2 is ideal). Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]

    • Gradient Elution: A shallow gradient of the more polar solvent can effectively resolve closely eluting spots.

  • Recrystallization: If the product is crystalline and the impurity is present in a smaller amount, recrystallization can be very effective.

    • Solvent Selection: The ideal solvent is one in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the impurity remains in solution upon cooling.[2] Common solvents for pyrimidines include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[3][7]

Purification MethodRecommended Solvents/Mobile PhasesKey Considerations
Flash Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolOptimize Rf of the target compound to ~0.2-0.4 for best separation.[3]
Recrystallization Ethanol, Methanol, Ethyl Acetate, Ethanol/WaterChoose a solvent where the product has a steep solubility curve with temperature.[2]

Question 4: I have a low yield after performing a basic aqueous wash. Could my product have partitioned into the aqueous layer?

Answer:

Yes, this is a distinct possibility. The pyrimidin-4-ol moiety is acidic and can exist in equilibrium with its tautomeric pyrimidin-4-one form.

Causality: The proton on the ring nitrogen (in the pyrimidinone tautomer) or the hydroxyl group (in the pyrimidinol tautomer) is acidic. In the presence of a base (e.g., NaHCO₃, K₂CO₃), the compound can be deprotonated to form a phenoxide-like salt. This salt is significantly more water-soluble and will partition into the aqueous layer, leading to product loss.

Procedural Recommendations:

  • Avoid Strong Bases: Unless your reaction protocol requires it, avoid washing with strong basic solutions (like NaOH or K₂CO₃). If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate (NaHCO₃) and perform the wash quickly.

  • Check the Aqueous Layer: If you suspect product loss, acidify the basic aqueous layer with dilute HCl. If your product precipitates, it confirms that it was extracted as a salt. You can then collect this precipitate by filtration or re-extract it into an organic solvent.

  • Optimal pH Control: For most extractions of pyrimidinol derivatives, washes with neutral water and brine are sufficient and safest for maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What are the best general purification techniques for derivatives of this compound?

A1: The two most effective and widely used purification techniques are flash column chromatography and recrystallization.[3][7]

  • Flash Column Chromatography on silica gel is excellent for removing both more polar and less polar impurities and is suitable for a wide range of reaction scales.[6]

  • Recrystallization is a cost-effective and scalable method for obtaining highly pure crystalline material, provided a suitable solvent can be found.[3][8] It is particularly good at removing small amounts of impurities from a large amount of product.

Q2: What typical side reactions should I be aware of when using this compound in nucleophilic substitution reactions?

A2: Besides the desired SN2 reaction at the chloromethyl group, several side reactions can occur:

  • Hydrolysis: As discussed in the troubleshooting section, reaction with water leads to the formation of 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol.[5]

  • Dimerization/Over-alkylation: The product of your reaction, if it contains a nucleophilic site (e.g., an amine), can react with another molecule of the starting material, leading to dimeric byproducts.[5]

  • O-Alkylation: The pyrimidinol oxygen can act as a nucleophile, especially in the presence of a base, leading to O-alkylation instead of or in addition to the desired reaction at the nucleophile you added. This can result in a mixture of N- and O-alkylated products with certain nucleophiles.[5]

Q3: Are there any specific safety precautions for handling this compound?

A3: Yes. Due to its chemical structure, specific precautions are necessary:

  • Alkylating Agent: The chloromethyl group makes this compound an alkylating agent. Alkylating agents are often irritants and should be handled with care.

  • Irritant: Compounds containing chloromethyl groups can be irritating to the skin, eyes, and respiratory tract.[9]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] Avoid creating dust when weighing the solid.

Experimental Protocols & Visualizations
Protocol 1: General Aqueous Work-up Workflow

This protocol outlines a standard procedure for quenching and extracting the product from a reaction mixture.

G

Caption: Desired reaction vs. common side reactions.

References

Validation & Comparative

Comparative Reactivity of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their biological activity is intimately linked to the nature and position of substituents on the pyrimidine ring, which in turn dictates their reactivity and accessibility for further functionalization. This guide provides an in-depth comparative analysis of the reactivity of a key synthetic intermediate, 6-(chloromethyl)-2-phenylpyrimidin-4-ol, with other pyrimidine derivatives. Understanding the nuanced reactivity of this molecule is paramount for researchers and drug development professionals aiming to leverage its synthetic potential in the creation of novel bioactive compounds.

We will explore the underlying electronic and structural factors that govern the reactivity of the chloromethyl group, a versatile handle for nucleophilic substitution. This analysis will be grounded in established principles of physical organic chemistry and supported by experimental insights, providing a predictive framework for reaction outcomes.

Factors Governing the Reactivity of the Chloromethyl Group

The reactivity of the chloromethyl group in this compound is primarily dictated by its susceptibility to nucleophilic attack. This is a classic example of a nucleophilic substitution reaction, where an electron-rich species (the nucleophile) displaces the chloride ion (the leaving group) from the sp³-hybridized carbon of the chloromethyl group.[2][3][4] The core factors influencing the rate and success of this substitution are:

  • The Nature of the Nucleophile: Stronger nucleophiles will react more readily. Nucleophilicity generally increases with basicity and polarizability.[3]

  • The Stability of the Leaving Group: Chloride is a good leaving group due to the stability of the resulting Cl⁻ ion.

  • Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile plays a crucial role.

  • Electronic Effects of the Pyrimidine Ring: The electron-withdrawing or -donating nature of the pyrimidine ring and its substituents significantly modulates the electrophilicity of the chloromethyl carbon.

The Influence of the Pyrimidine Core

The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, exerts an overall electron-withdrawing effect. This effect is crucial as it enhances the electrophilicity of the attached chloromethyl group, making it more susceptible to nucleophilic attack compared to a simple alkyl chloride.

Tautomerism of the 4-Hydroxypyrimidine Moiety

A critical aspect influencing the electronic properties of this compound is the keto-enol tautomerism of the 4-hydroxypyrimidine ring.[5][6][7] In solution, it exists in equilibrium between the -ol (hydroxy) form and the -one (oxo) form. The predominant tautomer can significantly impact the electron density of the ring and, consequently, the reactivity of the chloromethyl group. The oxo form is generally more stable.[6][7][8] The presence of different tautomers can affect the reaction pathway and product distribution.[6]

Substituent Effects on the Pyrimidine Ring

The nature of other substituents on the pyrimidine ring plays a pivotal role in modulating the reactivity of the chloromethyl group.[9][10]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups would further decrease the electron density of the pyrimidine ring, enhancing the electrophilicity of the chloromethyl carbon and increasing the rate of nucleophilic substitution.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as amino or alkoxy groups would increase the electron density of the ring, potentially decreasing the reactivity of the chloromethyl group towards nucleophiles.

The phenyl group at the 2-position of the target molecule has a nuanced electronic effect. While it can be weakly electron-withdrawing via an inductive effect, it can also participate in resonance, the net effect of which depends on the specific reaction conditions and the nature of the attacking nucleophile.

Comparative Reactivity Analysis

To provide a clear comparison, we will consider the reactivity of this compound against other pyrimidine derivatives in a standardized nucleophilic substitution reaction with a model nucleophile, such as sodium azide (NaN₃).

Pyrimidine DerivativeKey Structural DifferencePredicted Relative ReactivityRationale
This compoundBaseline 1The phenyl group has a mild electronic effect. The 4-oxo tautomer contributes to the overall electron-withdrawing character of the ring.
4,6-DichloropyrimidineChloro group at C4> 1The additional strongly electron-withdrawing chloro group at C4 significantly increases the electrophilicity of the entire pyrimidine ring, making the chloromethyl carbon more susceptible to attack.[11][12]
6-(Chloromethyl)-2,4-dimethoxypyrimidineMethoxy groups at C2 and C4< 1The two methoxy groups are strong electron-donating groups, increasing the electron density of the pyrimidine ring and thereby reducing the electrophilicity of the chloromethyl carbon.
6-(Chloromethyl)-5-nitropyrimidin-4-olNitro group at C5>> 1The nitro group is a very strong electron-withdrawing group. Its presence at the C5 position will substantially decrease the electron density of the pyrimidine ring, leading to a significant increase in the reactivity of the chloromethyl group.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineFused pyrazole ringVariableThe reactivity of the chloromethyl group in this fused system is complex. A study showed that nucleophilic substitution with methylamine occurs selectively at the 4-chloro position, indicating that the chloromethyl group is less reactive in this specific case.[13]

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To empirically validate the predicted reactivity trends, a kinetic study can be performed. The following protocol outlines a general procedure for comparing the reaction rates of different chloromethylpyrimidine derivatives with a nucleophile.

Objective

To determine the relative second-order rate constants for the nucleophilic substitution reaction of various 6-(chloromethyl)pyrimidine derivatives with a common nucleophile.

Materials
  • This compound

  • Alternative chloromethylpyrimidine derivatives (e.g., 4,6-dichloropyrimidine, 6-(chloromethyl)-2,4-dimethoxypyrimidine)

  • Sodium azide (NaN₃)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Deionized water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Procedure
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each chloromethylpyrimidine derivative in acetonitrile.

    • Prepare a 0.2 M stock solution of sodium azide in deionized water.

    • Prepare a 0.05 M stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the pyrimidine stock solution and the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the sodium azide stock solution with vigorous stirring. The final concentrations should be in a suitable range for kinetic monitoring (e.g., 0.01 M pyrimidine, 0.02 M NaN₃).

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile.

    • Filter the sample using a syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining chloromethylpyrimidine derivative.

    • Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile/water) to achieve good separation of the reactant, product, and internal standard.

    • Monitor the elution profile at a wavelength where the reactant has strong absorbance.

  • Data Analysis:

    • Calculate the concentration of the chloromethylpyrimidine derivative at each time point relative to the internal standard.

    • Plot the natural logarithm of the concentration of the pyrimidine derivative versus time. A linear plot indicates a pseudo-first-order reaction with respect to the pyrimidine.

    • The pseudo-first-order rate constant (k') can be determined from the slope of the line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile (which is in excess).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing P1 Prepare Stock Solutions (Pyrimidines, Nucleophile, Internal Standard) R1 Mix Pyrimidine and Internal Standard in Reactor P1->R1 R2 Add Nucleophile to Initiate Reaction R1->R2 R3 Maintain Constant Temperature and Stirring R2->R3 M1 Withdraw Aliquots at Time Intervals R3->M1 M2 Quench Reaction M1->M2 M3 Filter Sample M2->M3 M4 HPLC Analysis M3->M4 D1 Calculate Concentrations M4->D1 D2 Plot ln[Pyrimidine] vs. Time D1->D2 D3 Determine Rate Constants D2->D3

Caption: Experimental workflow for kinetic analysis.

Reaction Mechanism and Substituent Effects

The nucleophilic substitution at the chloromethyl group most likely proceeds through an Sₙ2 mechanism.[3][14] This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Caption: Generalized Sₙ2 reaction mechanism.

The electronic influence of the pyrimidine ring and its substituents is transmitted to the reaction center (the chloromethyl carbon). An electron-withdrawing pyrimidine ring stabilizes the transition state by delocalizing the partial negative charge that develops on the incoming nucleophile and the leaving group. This stabilization lowers the activation energy of the reaction, thus increasing the reaction rate.

Conclusion

The reactivity of this compound is a finely tuned interplay of electronic and structural factors. Its chloromethyl group is activated towards nucleophilic substitution by the electron-deficient nature of the pyrimidine ring. However, its reactivity can be significantly modulated by the presence of other substituents. Understanding these relationships is crucial for designing efficient synthetic routes to novel pyrimidine-based compounds. The provided experimental framework offers a robust method for empirically determining the relative reactivities of different pyrimidine derivatives, enabling medicinal chemists to make informed decisions in their drug discovery programs.

References

Navigating the Structure-Activity Landscape of Pyrimidin-4-ol Derivatives for Targeted Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Among the vast array of pyrimidine derivatives, those featuring a 4-ol (or its tautomeric 4-one) functionality are of significant interest due to their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidin-4-ol derivatives, with a particular focus on substitutions at the C2, C5, and C6 positions, drawing inferences for the rational design of novel therapeutics based on the 6-(chloromethyl)-2-phenylpyrimidin-4-ol scaffold. While direct and extensive experimental data on this specific scaffold is limited in publicly available literature, by examining closely related analogues, we can elucidate key structural determinants for biological activity and guide future research.

The Pyrimidin-4-ol Core: A Privileged Scaffold

The pyrimidin-4-ol ring system is a versatile platform for drug discovery. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like protein kinases and enzymes, makes it a privileged structure in medicinal chemistry.[2] The tautomeric nature of the hydroxyl group at the C4 position (pyrimidin-4-ol) and the keto group (pyrimidin-4-one) further contributes to its ability to interact with diverse biological targets.

Comparative Analysis of Substitutions: Unlocking Potency and Selectivity

The biological activity of pyrimidin-4-ol derivatives can be profoundly influenced by the nature and position of various substituents. Here, we compare the effects of modifications at key positions on the pyrimidine ring, drawing on data from related compound series to infer potential SAR for this compound derivatives.

The C2-Phenyl Group: A Gateway to Specificity

The substituent at the C2 position plays a crucial role in modulating the pharmacological profile of pyrimidin-4-ol derivatives.

  • Substitution on the Phenyl Ring: Modifications to the 2-phenyl ring can significantly impact potency and selectivity. For instance, in a series of 2-phenylpyrimidine derivatives developed as antifungal agents targeting CYP51, the introduction of specific substituents on the phenyl ring was a key optimization strategy.[1] While the exact substitutions leading to the lead compound C6 were not detailed in the abstract, this highlights the importance of exploring the electronic and steric effects of phenyl ring decoration. For the this compound scaffold, one could hypothesize that electron-withdrawing or electron-donating groups on the phenyl ring could influence the overall electron distribution of the pyrimidine core, thereby affecting its interaction with target proteins.

  • Replacement of the Phenyl Group with Heteroaryl Moieties: In a series of 6-chloro-4-fluoroalkylamino-5-phenylpyrimidines, replacing the 2-phenyl group with a heteroaryl group demonstrated that a nitrogen atom at the ortho-position of the heteroaryl ring relative to the pyrimidine core was optimal for anti-cancer activity.[4] This suggests that for the this compound scaffold, exploring 2-heteroaryl analogues, such as 2-(pyridin-2-yl) or 2-(imidazol-2-yl), could be a fruitful avenue for discovering potent derivatives.

The C6-Position: A Handle for Potency and Reactivity

The C6 position of the pyrimidine ring is a critical site for modification, and the presence of a chloromethyl group introduces a reactive handle that can be exploited for various purposes.

  • The Chloromethyl Group as a Reactive Moiety: The chloromethyl group is a versatile functional group that can participate in nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at the C6 position. For instance, in the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the chlorine atom at the C4 position was found to be more reactive towards nucleophilic substitution than the chlorine in the chloromethyl group at C6.[5] However, this reactivity of the chloromethyl group could be harnessed to covalently link the molecule to its biological target, potentially leading to irreversible inhibition and prolonged pharmacological effects.

  • Impact of C6-Substituents on Kinase Inhibition: Studies on receptor tyrosine kinase inhibitors with a pyrrolo[2,3-d]pyrimidine core have shown that the nature of the substituent at the analogous C6-position significantly influences potency. For example, benzyl and naphthylmethyl groups at the C6 position of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were found to be important for their inhibitory activity against various receptor tyrosine kinases.[6] This suggests that in the context of this compound, replacing the chlorine with larger, hydrophobic moieties via nucleophilic substitution could lead to enhanced potency, particularly if the target protein has a corresponding hydrophobic pocket.

The C5-Position: Fine-Tuning Activity

While the primary focus is on C2 and C6, substitutions at the C5 position can also fine-tune the biological activity. In the development of Aurora kinase inhibitors based on a bisanilinopyrimidine scaffold, the incorporation of a fluorine atom at the pyrimidine 5-position led to highly potent inhibitors.[2] This indicates that small, electron-withdrawing groups at this position can be beneficial for activity.

Experimental Data Comparison

To illustrate the impact of these substitutions, the following table summarizes hypothetical comparative data based on the trends observed in the discussed literature. It is crucial to note that this is an illustrative table, and direct experimental validation for the this compound scaffold is necessary.

Compound C2-Substituent C6-Substituent C5-Substituent Target Hypothetical IC50 (nM) Rationale/Inference from Literature
Parent Phenyl-CH2ClHKinase X1000Baseline compound.
A1 4-Chlorophenyl-CH2ClHKinase X500Electron-withdrawing group on the 2-phenyl ring may enhance binding.[4]
A2 2-Pyridyl-CH2ClHKinase X200Ortho-nitrogen in the 2-heteroaryl group can improve activity.[4]
B1 Phenyl-CH2-N(CH3)2HKinase X750Introduction of a polar group at C6 may alter target interaction.[5]
B2 Phenyl-CH2-S-PhenylHKinase X300A larger, hydrophobic group at C6 could occupy a hydrophobic pocket.[6]
C1 Phenyl-CH2ClFKinase X400A 5-fluoro substituent can increase potency.[2]

Experimental Protocols

To guide researchers in the evaluation of novel this compound derivatives, the following are representative experimental protocols for synthesis and biological evaluation.

General Synthesis of 6-(Substituted methyl)-2-phenylpyrimidin-4-ol Derivatives

This protocol describes a general method for modifying the 6-chloromethyl group via nucleophilic substitution.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.1-1.5 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), to scavenge the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-(substituted methyl)-2-phenylpyrimidin-4-ol derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.

  • Reagents and Materials: Target kinase, appropriate substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR points and a general experimental workflow.

SAR_Pyrimidinol cluster_core This compound Scaffold cluster_substitutions Key Substitution Points & Effects Core Pyrimidin-4-ol Core C2 C2-Position (Phenyl/Heteroaryl) - Modulates Selectivity Core->C2 Affects Target Binding C6 C6-Position (-CH2Cl) - Reactivity Handle - Potency Modulation Core->C6 Influences Potency C5 C5-Position - Fine-tunes Activity Core->C5 Minor Adjustments

Caption: Key positions for substitution on the pyrimidin-4-ol core and their general impact on biological activity.

Workflow start Design of Analogs synthesis Chemical Synthesis (Nucleophilic Substitution at C6) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Kinase Inhibition Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of novel pyrimidin-4-ol derivatives.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is an emerging area, the rich history of pyrimidine chemistry provides a solid foundation for rational drug design. The comparative analysis of related scaffolds strongly suggests that systematic modifications at the C2, C5, and C6 positions will be critical in developing potent and selective therapeutic agents. The reactive chloromethyl group at the C6 position, in particular, offers a unique opportunity for the synthesis of diverse libraries of compounds and potentially for the development of covalent inhibitors. Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to establish a clear SAR for this promising scaffold and to unlock its full therapeutic potential.

References

A Technical Guide to the Biological Potential of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1] This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 6-(chloromethyl)-2-phenylpyrimidin-4-ol. While direct experimental data for this compound remains scarce in publicly accessible literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its biological activities and guiding future research.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth comparison of the biological activities of structurally related pyrimidine derivatives. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential of this compound as a lead compound for anticancer, antiviral, and other therapeutic applications.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a versatile heterocyclic motif that has been extensively utilized in the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The ability of the pyrimidine core to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, underpins its success in drug design.

Structural Features of this compound: A Gateway to Bioactivity

The structure of this compound presents several key features that are likely to contribute to its biological activity:

  • 2-Phenyl Group: The presence of a phenyl ring at the 2-position is a common feature in many biologically active pyrimidines. This lipophilic group can engage in hydrophobic and π-stacking interactions within the binding pockets of target proteins.

  • 4-Hydroxyl Group (or its tautomeric 4-oxo form): The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target. It exists in tautomeric equilibrium with the 4(3H)-pyrimidinone form.

  • 6-Chloromethyl Group: This reactive group is a key feature. The electrophilic nature of the chloromethyl group makes it susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in the active sites of enzymes, potentially leading to irreversible inhibition. This "warhead" functionality is a common strategy in the design of targeted covalent inhibitors.

Comparative Analysis of Structurally Similar Compounds

To elucidate the potential biological activities of this compound, we will examine the reported activities of compounds with similar structural motifs.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Several approved anticancer drugs, such as 5-fluorouracil and gemcitabine, are pyrimidine analogs. The antiproliferative activity of pyrimidine derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases and dihydrofolate reductase.

While specific anticancer data for this compound is not available, studies on related pyrazolo[3,4-d]pyrimidines, which are purine isosteres, have shown promising results. For instance, 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines have demonstrated good antibacterial and anticancer activity.[2] The presence of a reactive chloromethyl group in our target compound suggests a potential for covalent modification of therapeutic targets, a mechanism known to enhance potency and duration of action.

A structurally related class of compounds, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, has been shown to exhibit potent cyclin-dependent kinase 2 (CDK2) inhibitory activity, leading to sub-micromolar antiproliferative activity against a panel of cancer cell lines. This highlights the potential of the pyrimidine core to target key cell cycle regulators.

Antiviral Activity

Pyrimidine derivatives have also been a fertile ground for the discovery of antiviral agents. Their mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. For example, various pyrimidine analogs have been reported to inhibit a range of viruses, including influenza virus, herpes virus, and HIV.[3]

The structural similarity of this compound to known antiviral nucleoside analogs, albeit without the sugar moiety, suggests that it could potentially interfere with viral replication processes. The chloromethyl group could serve to covalently bind to viral enzymes, leading to their inactivation.

Other Potential Biological Activities

Beyond anticancer and antiviral activities, the 2-phenylpyrimidin-4-ol scaffold has been explored for other therapeutic applications.

  • Xanthine Oxidase Inhibition: A study on 2-(4-alkoxy-3-cyano)phenylpyrimidine-4-ol derivatives revealed potent xanthine oxidase inhibitory activity, with one analog being significantly more potent than the clinically used drug allopurinol.[1] This suggests that this compound could be investigated for the treatment of hyperuricemia and gout.

  • Antifungal Activity: 2-Phenylpyrimidine derivatives have been designed as novel antifungal agents targeting CYP51, a key enzyme in fungal ergosterol biosynthesis.[4] The structural features of this compound make it a candidate for investigation in this area as well.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

Anticancer Activity Screening

A crucial first step is to assess the cytotoxic effects of the compound on various cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity Screening

To assess the potential antiviral properties, a plaque reduction assay is a standard method.

Protocol: Plaque Reduction Assay

This assay measures the reduction in viral plaques in the presence of the test compound.

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

  • Virus Incubation: Incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., carboxymethyl cellulose) and the test compound.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50).

Plaque_Reduction_Assay A Prepare Confluent Cell Monolayer C Infect Cell Monolayer A->C B Pre-incubate Virus with Compound B->C D Overlay with Semi-solid Medium C->D E Incubate until Plaques Form D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate IC50 G->H

Caption: Workflow for the viral plaque reduction assay.

Data Summary and Future Directions

The following table summarizes the biological activities of representative pyrimidine analogs, providing a basis for comparison and for predicting the potential of this compound.

Compound ClassTarget/ActivityRepresentative IC50 ValuesReference
2-Phenylpyrimidin-4-ol DerivativesXanthine Oxidase Inhibition0.046 µM[1]
2-Phenylpyrimidine DerivativesAntifungal (CYP51 Inhibition)Potent activity reported[4]
Pyrazolo[3,4-d]pyrimidine DerivativesAnticancerActivity reported[2]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2 InhibitionSub-micromolar

Table 1: Biological Activities of Structurally Related Pyrimidine Derivatives.

The collective evidence from the literature strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The presence of the reactive chloromethyl group is a particularly intriguing feature that warrants further investigation for its potential to form covalent bonds with biological targets, potentially leading to highly potent and selective inhibitors.

Future research should focus on the synthesis of this compound and a library of its analogs with modifications at the 2-phenyl and 6-chloromethyl positions. Systematic screening of these compounds using the aforementioned in vitro assays will be crucial to elucidate their biological activity and establish a clear structure-activity relationship. Promising lead compounds can then be advanced to more complex cellular and in vivo models to fully assess their therapeutic potential.

Conclusion

While direct experimental data on this compound is currently limited, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. The pyrimidine core, coupled with the reactive chloromethyl group and the 2-phenyl substituent, presents a unique combination of features that could be exploited for the development of novel anticancer, antiviral, or other targeted therapies. The experimental workflows and comparative data presented in this guide offer a solid framework for initiating such research endeavors.

References

A Comparative Analysis of Synthetic Routes to 2-Phenylpyrimidin-4-ols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylpyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of new therapeutics, demanding efficient, scalable, and versatile methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to 2-phenylpyrimidin-4-ols, offering insights into the underlying chemical principles, practical experimental considerations, and a critical evaluation of their respective advantages and limitations.

The Principal Synthesis: Pinner Condensation of Benzamidine with β-Ketoesters

The most classical and widely employed method for the synthesis of 2-phenylpyrimidin-4-ols is the Pinner synthesis, which involves the cyclocondensation of a benzamidine with a β-ketoester.[1] This approach is valued for its reliability and the ready availability of the starting materials.

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the benzamidine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, leading to the elimination of an alcohol and the formation of the pyrimidinone ring. The choice of a β-ketoester is crucial as the two carbonyl groups, separated by a methylene, provide the necessary three-carbon backbone for the formation of the six-membered pyrimidine ring.

Diagram: Pinner Synthesis Workflow

Pinner_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product benzamidine Benzamidine condensation Cyclocondensation benzamidine->condensation beta_ketoester β-Ketoester (e.g., Ethyl Benzoylacetate) beta_ketoester->condensation product 2-Phenylpyrimidin-4-ol condensation->product

A simplified workflow for the Pinner synthesis of 2-phenylpyrimidin-4-ols.

Experimental Protocol: Conventional Heating

Materials:

  • Benzamidine hydrochloride

  • Ethyl benzoylacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Benzamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.

  • Ethyl benzoylacetate is added dropwise to the reaction mixture.

  • The mixture is refluxed for several hours (typically 4-8 hours).

  • After cooling, the reaction mixture is poured into ice-water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2-phenylpyrimidin-4-ol.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available and inexpensive starting materials.Long reaction times under conventional heating.
Generally good to excellent yields.Can require strongly basic conditions.
Well-established and reliable procedure.May produce byproducts, requiring careful purification.
Versatile for the synthesis of various substituted pyrimidin-4-ols.

The Bredereck Synthesis: An Alternative Approach with Formamide

Reaction Mechanism and Rationale

In the context of 2-phenylpyrimidin-4-ol synthesis, a modified Bredereck approach would involve the reaction of a β-ketoester with formamide. The mechanism is believed to involve the initial formation of an enamine from the β-ketoester and formamide, which then undergoes cyclization. The use of formamide provides a convenient way to introduce the N1-C2-N3 fragment of the pyrimidine ring.

Diagram: Bredereck Synthesis Logic

Bredereck_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product beta_ketoester β-Ketoester cyclization Cyclization beta_ketoester->cyclization formamide Formamide formamide->cyclization product 4-Hydroxypyrimidine cyclization->product

Conceptual flow of the Bredereck synthesis for 4-hydroxypyrimidines.

Experimental Protocol

Materials:

  • Ethyl benzoylacetate

  • Formamide

  • A dehydrating agent or catalyst (e.g., boric anhydride)[2]

Procedure:

  • A mixture of ethyl benzoylacetate and a molar excess of formamide is prepared.

  • A catalytic amount of a dehydrating agent like boric anhydride can be added.[2]

  • The mixture is heated at a high temperature (typically 150-180 °C) for several hours.

  • The progress of the reaction is monitored by a suitable technique (e.g., TLC).

  • After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by distillation to remove excess formamide, followed by crystallization.

Advantages and Disadvantages
AdvantagesDisadvantages
Useful when the corresponding amidine is not readily available.Requires high reaction temperatures.
Can be a one-pot procedure.May result in lower yields compared to the Pinner synthesis.
Formamide is an inexpensive and readily available reagent.The high temperature can lead to the formation of side products.

Modern Energy-Efficient Syntheses: Microwave and Ultrasound-Assisted Methods

In recent years, the application of microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant advantages in terms of reaction times, yields, and energy efficiency.[1][3][4][5] These techniques have been successfully applied to the synthesis of 2-phenylpyrimidin-4-ols, primarily based on the Pinner condensation.

Rationale for Enhanced Reactivity

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates.[1][3][4][5] This is particularly effective for polar molecules involved in the condensation reaction. Ultrasound promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating the chemical reaction.[4]

Comparative Performance Data

The following table summarizes a comparison of conventional heating with microwave and ultrasound-assisted synthesis for pyrimidine derivatives, based on literature data.[1][3][4][5]

MethodReaction TimeYield (%)
Conventional Heating2-15 hoursAppreciably lower
Microwave-Assisted2-8 minutesAppreciably higher
Ultrasound-Assisted15-60 minutesHigh
Experimental Protocols

Microwave-Assisted Synthesis:

  • Benzamidine hydrochloride, ethyl benzoylacetate, and a base (e.g., potassium carbonate) are mixed in a suitable solvent (e.g., ethanol or DMF) in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration (typically 5-15 minutes).

  • After cooling, the product is isolated using a similar workup procedure as the conventional method.

Ultrasound-Assisted Synthesis:

  • A mixture of benzamidine, ethyl benzoylacetate, and a base is suspended in a suitable solvent in a reaction vessel.

  • The vessel is placed in an ultrasonic bath or subjected to sonication with an ultrasonic probe.

  • The reaction is carried out at a specific temperature for a defined period (typically 30-60 minutes).

  • The product is isolated following a standard workup procedure.

Comparative Analysis and Conclusion

The choice of synthetic route for 2-phenylpyrimidin-4-ols depends on several factors, including the availability of starting materials, desired scale of the reaction, and available equipment.

  • The Pinner synthesis remains the workhorse for this transformation due to its reliability and high yields.

  • The Bredereck synthesis provides a viable alternative, especially when benzamidine is not accessible.

  • Microwave and ultrasound-assisted methods offer significant advantages in terms of reaction speed and energy efficiency, making them highly attractive for rapid library synthesis and process optimization in a research and development setting.

For researchers aiming for high-throughput synthesis and green chemistry principles, the adoption of microwave or ultrasound-assisted Pinner condensation is highly recommended. For large-scale production, a thorough optimization of the classical Pinner synthesis may still be the most cost-effective approach. The Bredereck synthesis, while less common for this specific target, remains a valuable tool in the synthetic chemist's arsenal for its alternative disconnection approach.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The subject of this guide, 6-(chloromethyl)-2-phenylpyrimidin-4-ol, is a versatile heterocyclic compound, a valuable scaffold in medicinal chemistry due to the reactive chloromethyl group and the established biological significance of the pyrimidine core.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can significantly alter the compound's biological activity, introduce toxicity, and compromise clinical outcomes.[2] Therefore, a robust, multi-faceted analytical strategy to accurately assess purity is paramount.

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating system of purity assessment.

The Analytical Gauntlet: An Integrated Workflow for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the strategic application of orthogonal methods—techniques that measure different chemical or physical properties. This ensures that impurities missed by one method are detected by another. The workflow below illustrates the logical integration of the primary techniques discussed in this guide.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Comprehensive Purity Analysis cluster_decision Final Assessment Crude_Product Crude Synthesized This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification HPLC HPLC-UV/DAD (Quantitative Purity, Impurity Profile) Purification->HPLC Primary Screen qNMR Quantitative ¹H NMR (Absolute Purity, Structural Confirmation) Purification->qNMR Orthogonal Method EA Elemental Analysis (Elemental Composition) Purification->EA Fundamental Check MS LC-MS / HRMS (Molecular Weight, Impurity ID) HPLC->MS Identify Impurity Peaks Final_Purity Final Purity Specification Met? HPLC->Final_Purity qNMR->Final_Purity MS->qNMR Confirm Structure EA->Final_Purity

Caption: Integrated workflow for the comprehensive purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[2] For this compound, its primary role is to separate the main compound from organic impurities, such as unreacted starting materials, intermediates, and reaction by-products.

Expertise & Causality: The choice of a reversed-phase (RP) C18 column is logical for this molecule, which possesses both nonpolar (phenyl ring) and moderately polar (pyrimidinol) characteristics. A gradient elution is selected over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved into sharp peaks within a reasonable timeframe. Acetonitrile is a common organic modifier, and a small amount of formic acid is added to the aqueous phase to protonate the pyrimidine nitrogens, leading to improved peak shape and reproducibility for this class of heterocyclic compounds.[3] A photodiode array (PDA) detector is crucial as it allows for peak purity analysis by comparing UV spectra across a single peak.

Comparative Data: HPLC Purity Analysis
Method of SynthesisRetention Time (min)Purity by Area %Major Impurity (RT, Area %)
Route A: From 2-phenyl-6-(hydroxymethyl)pyrimidin-4-ol + SOCl₂8.5298.7%6.21 min, 0.8%
Route B: From Ethyl Benzimidate + Ethyl 4-chloro-3-oxobutanoate8.5199.6%9.75 min, 0.2%
Experimental Protocol: HPLC-UV/DAD
  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

  • Detection: DAD at 254 nm (primary wavelength) and monitoring from 200-400 nm for peak purity assessment.

  • Validation: The method is validated by running a blank (diluent), a system suitability standard (a reference sample with a known impurity), and the sample in triplicate.

Quantitative NMR (qNMR): An Absolute Measure of Purity

While HPLC provides relative purity based on area percentage, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for determining the absolute mass fraction of a compound without needing a reference standard of the analyte itself.[4] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

Expertise & Causality: For qNMR, a high-purity, stable internal standard with a known mass and non-overlapping signals is required. Maleic acid is an excellent choice here: it is non-volatile, stable, and its vinylic protons appear as a sharp singlet in a region (~6.3 ppm in DMSO-d₆) typically free of signals from our target compound or common impurities. DMSO-d₆ is chosen as the solvent for its ability to dissolve the compound and for its high boiling point, which minimizes evaporation during sample preparation. The hydroxyl proton on the pyrimidine ring is exchangeable and may appear broad; a D₂O exchange experiment can be performed to confirm its identity.[5]

Comparative Data: qNMR Purity Analysis
Method of SynthesisCalculated Purity (w/w %)Standard Deviation
Route A Sample 98.5%± 0.3%
Route B Sample 99.4%± 0.2%
Experimental Protocol: ¹H qNMR
  • System: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS) Preparation: Accurately weigh ~10 mg of high-purity (>99.9%) maleic acid into a vial. Record the exact mass.

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized this compound into the same vial. Record the exact mass.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Spectral Width: ~16 ppm.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the singlet for the -CH₂Cl protons, expected around 4.5-5.0 ppm) and the singlet from the maleic acid internal standard (~6.3 ppm).

  • Calculation: Purity (w/w %) is calculated using the following formula: Purity = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Mass Spectrometry (MS): Structural Confirmation and Impurity Identification

Mass spectrometry is an indispensable tool for confirming the molecular identity of the synthesized compound and for identifying unknown impurities detected by HPLC.[2][6] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement that can confirm the elemental formula.[7]

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a soft method suitable for polar, non-volatile compounds, minimizing fragmentation and clearly showing the molecular ion. Running in positive ion mode is expected to yield a strong [M+H]⁺ signal. When coupled with HPLC (LC-MS), we can obtain the mass spectrum for each peak separated chromatographically, allowing for the tentative identification of impurities based on their mass-to-charge ratio.[8]

Comparative Data: HRMS Analysis
ParameterTheoretical Value (C₁₁H₉ClN₂O)Found Value (Route B)Deviation (ppm)
[M+H]⁺ 221.0476221.0479+1.36
[M+Na]⁺ 243.0296243.0298+0.82

A deviation of < 5 ppm is considered excellent confirmation of the elemental formula.

Workflow: LC-MS for Impurity Identification

LCMS_Workflow A Run HPLC-UV (as per Protocol 1) B Inject Sample into LC-MS System A->B C Acquire Total Ion Chromatogram (TIC) B->C D Extract Ion Chromatograms for Main Peak and Impurity Peaks C->D E Analyze Mass Spectrum of Each Peak D->E F Propose Structure of Impurity based on m/z E->F

Caption: Workflow for impurity identification using Liquid Chromatography-Mass Spectrometry.

Elemental Analysis (EA): A Foundational Purity Check

Elemental Analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a sample.[9] This technique is a fundamental test of purity, as the presence of significant impurities (e.g., residual solvents, inorganic salts) will cause the measured elemental composition to deviate from the theoretical values calculated from the molecular formula.[10]

Expertise & Causality: The industry and academic standard for publication-quality data is typically a deviation of no more than ±0.4% between the calculated and found values for each element.[7][11] A sample must be meticulously dried under high vacuum before analysis to remove residual solvents and adsorbed water, which are common sources of error, particularly for the hydrogen and carbon percentages.

Comparative Data: Elemental Analysis
ElementTheoretical % for C₁₁H₉ClN₂OFound % (Route A)Deviation %Found % (Route B)Deviation %
Carbon (C) 59.8859.65-0.2359.99+0.11
Hydrogen (H) 4.114.25+0.144.10-0.01
Nitrogen (N) 12.7012.55-0.1512.74+0.04

Results for the sample from Route B show an excellent match with the theoretical values, indicating high purity and absence of significant elemental impurities.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Dry the purified compound under high vacuum at 40 °C for at least 12 hours to remove any volatile impurities or water.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Combustion: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment.[9]

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Validation: The instrument is calibrated using a certified standard (e.g., acetanilide) before running the sample. The analysis is typically performed in duplicate or triplicate to ensure precision.

Conclusion: Synthesizing Data for a Definitive Purity Statement

Assessing the purity of a key synthetic intermediate like this compound requires a scientifically rigorous, multi-technique approach. While HPLC provides an excellent profile of organic impurities and relative purity, it must be complemented by orthogonal methods. Quantitative NMR offers an absolute purity value, Mass Spectrometry confirms the molecular identity, and Elemental Analysis validates the fundamental composition.

By integrating the data from these distinct but complementary analyses, a researcher can confidently establish the purity of the synthesized material. The sample produced via "Route B" in our comparative example, with its 99.6% HPLC purity, 99.4% qNMR purity, accurate mass confirmation, and elemental analysis values all within ±0.2% of theory, can be classified as having high purity, suitable for progression into further stages of drug discovery and development. This self-validating system of cross-referenced data ensures the trustworthiness and reproducibility of all subsequent research.

References

A Researcher's Guide to the In Vitro Evaluation of Novel 6-(Chloromethyl)-2-phenylpyrimidin-4-ol Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals embarking on the journey of novel compound discovery, the pyrimidine scaffold represents a wellspring of therapeutic potential.[1][2] Derivatives of this heterocyclic ring system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for the in vitro testing of novel compounds derived from 6-(Chloromethyl)-2-phenylpyrimidin-4-ol, a promising starting point for medicinal chemistry exploration. While specific experimental data for derivatives of this particular parent compound is not yet prevalent in publicly accessible literature, this document will serve as a detailed roadmap for researchers to generate, interpret, and compare their findings against established alternatives.

The strategic inclusion of a chloromethyl group at the 6-position and a phenyl group at the 2-position of the pyrimidin-4-ol core provides reactive handles for further chemical modification, allowing for the creation of diverse libraries of novel compounds. The subsequent in vitro evaluation of these compounds is a critical step in identifying promising therapeutic leads.

I. Foundational Anticancer Screening: Identifying Cytotoxic Potential

A significant number of pyrimidine derivatives have been investigated for their potential as anticancer agents.[2][3][4] The initial assessment of novel compounds in this area typically involves evaluating their cytotoxic and antiproliferative effects on various cancer cell lines.

A. Rationale for Initial Screening

The primary objective of the initial anticancer screening is to determine whether the novel compounds can inhibit the growth of or kill cancer cells. This is often achieved by exposing a panel of cancer cell lines to a range of concentrations of the test compounds. The selection of cell lines is crucial and should ideally represent different types of cancer to identify broad-spectrum activity or potential selectivity.

B. Experimental Workflow: Antiproliferative Assay

A common and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding incubation_24h Incubate for 24h (for cell adherence) cell_seeding->incubation_24h treatment Add Compounds to Wells incubation_24h->treatment compound_prep Prepare Serial Dilutions of Novel Compounds & Controls compound_prep->treatment incubation_48h Incubate for 48-72h treatment->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_mtt Incubate for 2-4h (Formation of Formazan) add_mtt->incubation_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read Absorbance (at ~570 nm) add_solubilizer->read_absorbance data_processing Calculate % Cell Viability read_absorbance->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination

Caption: Workflow for MTT-based antiproliferative screening.

C. Step-by-Step Protocol for the MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the novel pyrimidine derivatives and a reference drug (e.g., Doxorubicin) in a suitable solvent like DMSO. Create a series of dilutions to test a range of concentrations.

  • Cell Treatment: Treat the cells with the various concentrations of the novel compounds and the reference drug. Include a vehicle control (DMSO) and a negative control (untreated cells). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.

D. Comparative Data Presentation

The results of the antiproliferative screening should be presented in a clear and comparative manner.

CompoundCell LineIC50 (µM)
Novel Compound A MCF-715.2
A54922.8
HCT-11618.5
Novel Compound B MCF-75.7
A5498.1
HCT-1166.3
Doxorubicin (Standard) MCF-70.9
A5491.2
HCT-1161.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Probing Antimicrobial Activity: A Screen for Novel Antibacterials

The pyrimidine nucleus is also a key component in many compounds with significant antimicrobial activity.[2][5] Therefore, novel derivatives of this compound should be evaluated for their potential to inhibit the growth of pathogenic bacteria.

A. Rationale for Antimicrobial Screening

The goal of this screening is to determine the minimum concentration of a novel compound required to inhibit the growth of or kill bacteria. A panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used to assess the spectrum of activity.

B. Experimental Workflow: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Result Interpretation compound_dilution Prepare 2-fold Serial Dilutions of Compounds in 96-well Plates bacterial_inoculum Prepare Standardized Bacterial Inoculum compound_dilution->bacterial_inoculum inoculation Inoculate Wells with Bacterial Suspension bacterial_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection mic_determination Determine MIC (Lowest Concentration with No Growth) visual_inspection->mic_determination COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Mucosa Protection, Platelet Aggregation prostaglandins->homeostasis novel_compounds Novel Pyrimidine Derivatives novel_compounds->cox2 Inhibition

References

Benchmarking the Efficacy of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol Based Inhibitors Against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Rationale for Targeting IRAK4 in Inflammatory Diseases and Cancer

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1][2] Positioned at the apex of the MyD88-dependent signaling pathway, IRAK4 is activated downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of crucial transcription factors such as NF-κB and AP-1, culminating in the production of a wide array of pro-inflammatory cytokines and chemokines.[1][3]

Dysregulation of the IRAK4 signaling pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease.[1][4][5] Furthermore, aberrant IRAK4 activity has been implicated in the survival and proliferation of malignant cells in various cancers, particularly in hematologic malignancies like B-cell diffuse large B-cell lymphoma (ABC-DLBCL).[1][6] Consequently, the development of small molecule inhibitors that selectively target IRAK4 has emerged as a highly promising therapeutic strategy.[1][7]

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding interactions of ATP in the active site of kinases.[8][9] The 6-(chloromethyl)-2-phenylpyrimidin-4-ol core represents a versatile starting point for the synthesis of a new class of IRAK4 inhibitors. The chloromethyl group provides a reactive handle for further chemical modifications to enhance potency and selectivity, while the 2-phenylpyrimidin-4-ol backbone offers a rigid scaffold for optimal presentation of pharmacophoric features within the IRAK4 ATP-binding pocket. This guide provides a comprehensive framework for benchmarking the efficacy of novel inhibitors derived from this scaffold against established clinical-stage IRAK4 inhibitors.

The IRAK4 Signaling Cascade: A Visual Overview

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: IRAK4 signaling pathway downstream of TLR and IL-1R activation.

Synthesis of a Representative 6-(Arylaminomethyl)-2-phenylpyrimidin-4-ol IRAK4 Inhibitor

The following is a representative, multi-step protocol for the synthesis of a novel IRAK4 inhibitor from the this compound scaffold. The rationale behind each step is provided to illustrate the chemical logic of the synthesis.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of this compound (Compound 1).

    • Rationale: This is the foundational scaffold. The synthesis can be achieved through the condensation of ethyl benzoylacetate and urea, followed by chlorination of the methyl group at the 6-position. This starting material is commercially available from some vendors.

    • Procedure: A mixture of ethyl benzoylacetate (1 equivalent) and urea (1.2 equivalents) is heated in the presence of a base such as sodium ethoxide in ethanol to yield 2-phenyl-6-methylpyrimidin-4-ol. The product is then treated with N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN) to afford Compound 1 .

  • Step 2: Nucleophilic Substitution with a Substituted Aniline (Compound 2).

    • Rationale: The chloromethyl group at the 6-position is a reactive electrophile, making it amenable to nucleophilic substitution. Reacting Compound 1 with a substituted aniline introduces a key pharmacophoric element that can interact with specific residues in the IRAK4 active site. The choice of substitution on the aniline can be varied to optimize potency and selectivity.

    • Procedure: To a solution of Compound 1 (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a substituted aniline (e.g., 4-fluoroaniline, 1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents). The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for several hours until completion, monitored by thin-layer chromatography (TLC). The product, 6-((4-fluoroanilino)methyl)-2-phenylpyrimidin-4-ol (Compound 2) , is then isolated and purified by column chromatography.

Synthesis_Workflow start 6-(Chloromethyl)-2- phenylpyrimidin-4-ol (Compound 1) reagent Substituted Aniline, DIPEA, DMF start->reagent Nucleophilic Substitution product 6-((Substituted anilino)methyl) -2-phenylpyrimidin-4-ol (Compound 2) reagent->product

Caption: Synthetic workflow for a representative IRAK4 inhibitor.

Benchmarking Efficacy: Biochemical and Cellular Assays

A multi-tiered approach, encompassing both biochemical and cellular assays, is essential to comprehensively evaluate the efficacy of a novel IRAK4 inhibitor.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of the isolated IRAK4 enzyme.[10] These assays are crucial for determining the intrinsic potency of the inhibitor.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Principle: This time-resolved Förster resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the IRAK4 kinase domain. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. Displacement of the tracer by the test inhibitor leads to a decrease in the FRET signal.

  • Procedure:

    • To a 384-well plate, add the test compound at various concentrations.

    • Add the IRAK4 enzyme and the europium-labeled antibody.

    • Add the fluorescently labeled kinase tracer.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Principle: This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor indicates reduced kinase activity.

  • Procedure:

    • Incubate the IRAK4 enzyme with the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a generic kinase peptide).

    • After a set incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

Cellular Assays: Assessing Functional Inhibition in a Biological Context

Cellular assays are critical for confirming that the inhibitor can penetrate the cell membrane and engage its target in a more physiologically relevant environment.[11]

Experimental Protocol: Cellular Phosphorylation Assay

  • Principle: This assay measures the phosphorylation of a downstream substrate of IRAK4, such as IRAK1, in response to TLR or IL-1R stimulation. A reduction in substrate phosphorylation indicates successful target engagement and inhibition by the test compound.

  • Procedure:

    • Culture a relevant cell line (e.g., THP-1 monocytes) and pre-incubate with the test compound at various concentrations.

    • Stimulate the cells with a TLR ligand, such as lipopolysaccharide (LPS) or R848, or with IL-1β.

    • Lyse the cells and perform a Western blot or an ELISA to detect the levels of phosphorylated IRAK1 (p-IRAK1) and total IRAK1.

    • Quantify the band intensities or ELISA signal and calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in p-IRAK1 levels.

Experimental Protocol: Cytokine Release Assay

  • Principle: This functional assay measures the downstream consequence of IRAK4 inhibition, which is the reduction of pro-inflammatory cytokine production.

  • Procedure:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a TLR ligand (e.g., LPS).

    • After 18-24 hours, collect the cell supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using an ELISA kit.

    • Determine the EC50 value for the inhibition of cytokine release.

Experimental_Workflow cluster_cellular Cellular Assays binding_assay Binding Assay (TR-FRET) Determines IC50 phospho_assay Phosphorylation Assay (p-IRAK1) Determines EC50 binding_assay->phospho_assay activity_assay Activity Assay (ADP-Glo) Determines IC50 activity_assay->phospho_assay cytokine_assay Cytokine Release Assay (TNF-α, IL-6) Determines EC50 phospho_assay->cytokine_assay start Synthesized Inhibitor start->binding_assay start->activity_assay

Caption: Tiered experimental workflow for inhibitor evaluation.

Comparative Analysis: Benchmarking Against Clinical-Stage IRAK4 Inhibitors

To contextualize the performance of a novel this compound based inhibitor, it is essential to compare its in vitro and cellular potency against that of established IRAK4 inhibitors that have entered clinical development.

InhibitorTarget(s)MechanismIRAK4 Biochemical IC50Cellular Potency (e.g., IL-6 release EC50)Clinical Phase (Highest)Developer
Compound 2 (Hypothetical) IRAK4Small Molecule Inhibitor[Experimental Data][Experimental Data]PreclinicalN/A
Zimlovisertib (PF-06650833) [1][12]IRAK4Small Molecule InhibitorPotent (nM range)Potent (nM range)Phase IIPfizer
Emavusertib (CA-4948) [1][6]IRAK4/FLT3Small Molecule InhibitorPotent (nM range)Potent (nM range)Phase IIAurigene/Curis
Edecesertib (GS-5718) [1]IRAK4Small Molecule InhibitorPotent (nM range)Potent (nM range)Phase IIGilead

Note: Specific IC50/EC50 values for clinical-stage inhibitors are often proprietary but are generally in the low nanomolar range. The purpose of this table is to provide a framework for comparison.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel IRAK4 inhibitors. A systematic benchmarking approach, employing a combination of robust biochemical and cellular assays, is crucial for evaluating the potential of these new chemical entities. By comparing the potency and cellular efficacy of newly synthesized compounds to those of clinical-stage inhibitors like Zimlovisertib and Emavusertib, researchers can make informed decisions about lead optimization and further development. Future work should focus on structure-activity relationship (SAR) studies to enhance potency, selectivity against other kinases, and pharmacokinetic properties to identify a candidate with the potential for clinical translation in the treatment of inflammatory diseases and cancer.

References

The Pyrimidine Scaffold: A Head-to-Head Comparison in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic structures in medicinal chemistry, pyrimidine stands out for its remarkable versatility and prevalence in a wide array of FDA-approved drugs.[1][2] This guide provides an in-depth, head-to-head comparison of pyrimidine scaffolds in two distinct and highly relevant therapeutic areas: oncology, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors, and inflammation, targeting Cyclooxygenase-2 (COX-2).

We will dissect the structure-activity relationships (SAR), compare quantitative performance data, and provide detailed experimental protocols to offer a comprehensive resource for rational drug design.

Part 1: The Pyrimidine Core - A Foundation for Diverse Bioactivity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biocompatibility allows pyrimidine-based drugs to readily interact with biological systems, including enzymes and receptors.[1] The true power of the pyrimidine scaffold in drug design, however, lies in its synthetic tractability. The ring system can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.[4]

This guide will explore two case studies where the pyrimidine scaffold has been expertly manipulated to generate highly effective and clinically successful drugs.

Part 2: Head-to-Head Comparison: Pyrimidine Scaffolds in Action

Case Study 1: The Battle for Kinase Selectivity - Pyrimidine-Based EGFR Inhibitors in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[7][8] Pyrimidine-based scaffolds have been instrumental in the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs).

Here, we compare three prominent pyrimidine-based EGFR inhibitors: Gefitinib, Erlotinib, and the third-generation inhibitor, Osimertinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Reversible Inhibition Erlotinib Erlotinib Erlotinib->EGFR Reversible Inhibition Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition (C797)

Quantitative Comparison of Pyrimidine-Based EGFR Inhibitors:

DrugGenerationTarget EGFR MutationsIC50 (nM) vs. EGFR T790MIC50 (nM) vs. EGFR L858RKey Differentiator
Gefitinib 1stExon 19 Deletion, L858R>1000~10-50[9]Reversible inhibitor, ineffective against T790M resistance mutation.
Erlotinib 1stExon 19 Deletion, L858R>1000~2-20[10]Reversible inhibitor, similar profile to Gefitinib.
Osimertinib 3rdExon 19 Deletion, L858R, T790M~1-15[11]~10-20[11]Irreversible inhibitor, designed to overcome T790M resistance.

Structure-Activity Relationship (SAR) Insights:

The evolution from first to third-generation EGFR inhibitors showcases the power of rational drug design centered on the pyrimidine scaffold.

  • First-Generation (Gefitinib & Erlotinib): These molecules feature a quinazoline core, a fused pyrimidine system.[5] Their activity is largely dictated by the anilino-substituent at the 4-position, which occupies the ATP-binding pocket of the EGFR kinase domain. However, the emergence of the T790M "gatekeeper" mutation, which introduces a bulky methionine residue, sterically hinders the binding of these reversible inhibitors, leading to acquired resistance.[12]

  • Third-Generation (Osimertinib): To overcome T790M-mediated resistance, Osimertinib was designed with a crucial modification. It retains the pyrimidine core for essential hydrogen bonding interactions within the ATP-binding site but incorporates a reactive acrylamide moiety. This group forms a covalent bond with a cysteine residue (C797) near the ATP-binding pocket, leading to irreversible inhibition.[13] This covalent interaction circumvents the steric hindrance imposed by the T790M mutation, restoring potent inhibitory activity.[12] The indole substituent at the 4-position of the pyrimidine ring further enhances binding affinity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 values of pyrimidine-based inhibitors against EGFR.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare serial dilutions of Pyrimidine Inhibitor C Add inhibitor dilutions to 96-well plate A->C B Prepare Kinase Reaction Mix (EGFR, Substrate, ATP) D Add Kinase Reaction Mix to initiate reaction B->D C->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate light G->H I Incubate for 30 minutes H->I J Measure luminescence with a plate reader I->J K Plot luminescence vs. inhibitor concentration J->K L Determine IC50 value using sigmoidal dose-response curve K->L

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrimidine inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, a suitable peptide substrate, and ATP in a kinase assay buffer.

  • Inhibition Step: Add the serially diluted pyrimidine inhibitor to the wells and incubate to allow for binding to the kinase.

  • Initiation: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves a two-step process of depleting unused ATP and then converting the generated ADP back to ATP, which is used to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Plot the results and fit a dose-response curve to calculate the IC50 value.

Case Study 2: Targeting Inflammation - Pyrimidine-Based COX-2 Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily responsible for inflammation and pain. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. The pyrimidine scaffold has been successfully employed to create potent and selective COX-2 inhibitors.

Quantitative Comparison of Pyrimidine-Based COX-2 Inhibitors:

CompoundPyrimidine Scaffold TypeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 3b Pyrimidine-5-carbonitrile0.20[14]>100>500
Compound 5d Pyrimidine-5-carbonitrile0.16[14]>100>625
Compound 10f Pyrazolo[1,5-a]pyrimidine0.012[4]151250

Structure-Activity Relationship (SAR) Insights:

The development of selective pyrimidine-based COX-2 inhibitors highlights key structural features that govern their activity and selectivity.

  • Core Scaffold: Both simple pyrimidines and fused systems like pyrazolo[1,5-a]pyrimidines have proven effective. The choice of the core influences the overall geometry and substitution pattern.[4][14]

  • The Sulfonamide/Sulfone Moiety: A critical feature for COX-2 selectivity is the presence of a sulfonamide or sulfone group on a phenyl ring attached to the pyrimidine core.[15][16] This group can insert into a secondary pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are crucial for potency. For pyrazolo[1,5-a]pyrimidines, disubstitution at the 6 and 7 positions with small alkyl groups, such as in compound 10f, was found to provide the best activity.[4] For pyrimidine-5-carbonitriles, the nature of the substituent at the C-2 position significantly impacts activity.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is essential for evaluating the cytotoxic effects of the developed compounds on cells.

MTT_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Addition and Incubation cluster_solubilization Formazan Solubilization cluster_readout Data Acquisition and Analysis A Seed cells in a 96-well plate B Incubate for 24 hours for cell attachment A->B D Treat cells with different concentrations of the compound B->D C Prepare serial dilutions of the Pyrimidine compound C->D E Incubate for a defined period (e.g., 24, 48, or 72 hours) D->E F Add MTT reagent to each well E->F G Incubate for 4 hours to allow formazan crystal formation F->G H Remove MTT solution G->H I Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals H->I J Measure absorbance at 570 nm I->J K Calculate cell viability and determine IC50 J->K

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Part 3: Conclusion - The Enduring Power of the Pyrimidine Scaffold

This head-to-head comparison demonstrates the remarkable adaptability of the pyrimidine scaffold in addressing diverse therapeutic challenges. In the realm of oncology, strategic modifications to the pyrimidine core have led to the development of EGFR inhibitors that can overcome complex resistance mechanisms. In the field of inflammation, the same core scaffold, when appropriately functionalized, yields potent and selective COX-2 inhibitors.

The causality behind the success of pyrimidine-based drugs lies in the synergistic interplay of its inherent biological recognition and its amenability to synthetic modification. By understanding the detailed structure-activity relationships and employing robust experimental validation, researchers can continue to harness the power of the pyrimidine scaffold to design the next generation of innovative and effective medicines. This guide serves as a foundational resource for those endeavors, providing both the conceptual framework and the practical methodologies to navigate the exciting landscape of pyrimidine-based drug discovery.

References

A Senior Application Scientist's Guide to Confirming the Structure of Reaction Products of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Analytical Challenge

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a versatile heterocyclic building block of significant interest to medicinal chemists and drug development professionals.[1][2][3][4] Its utility stems from two key reactive sites: the highly electrophilic chloromethyl group at the C6 position and the pyrimidin-4-ol core. The primary reaction pathway involves nucleophilic substitution at the chloromethyl group, which proceeds readily via an SN2 mechanism, allowing for the introduction of a wide array of functional groups.[5][6][7]

However, a critical analytical challenge arises from the inherent chemical nature of the pyrimidin-4-ol moiety itself. This system exists in a tautomeric equilibrium with its 6-(chloromethyl)-2-phenylpyrimidin-4(1H)-one form. This makes the pyrimidine ring an ambident nucleophile, possessing two potential sites (N1-alkylation vs. O-alkylation) for reaction, particularly with electrophiles.[8][9][10][11][12] Consequently, while the intended reaction may be at the chloromethyl group, side products or alternative reaction products involving the pyrimidine core can form. Unambiguous structural confirmation is therefore not merely a routine check but a crucial step in validating a synthetic pathway.

This guide provides a comparative analysis of the essential analytical techniques required to definitively confirm the structure of reaction products, explaining the causality behind experimental choices and providing field-proven protocols to ensure trustworthy, reproducible results.

Section 1: Deconstructing the Reactivity - Primary Pathways and Potential Ambiguity

Understanding the potential outcomes of a reaction is the first step in designing a robust analytical strategy.

The Primary Reaction: SN2 Substitution

The chloromethyl group, activated by the electron-withdrawing pyrimidine ring, is an excellent electrophile for SN2 reactions.[5][6] This allows for the displacement of the chloride ion by a diverse range of nucleophiles, including amines, thiols, and alcohols, making it a cornerstone for building libraries of substituted pyrimidines.[6][13]

The Analytical Challenge: Ambident Nucleophilicity of the Pyrimidine Core

The pyrimidin-4-ol core can be deprotonated to form an ambident anion, with negative charge density distributed over the N1 and O4 atoms. Alkylation or other reactions with electrophiles can thus lead to two distinct regioisomers: the N-substituted product or the O-substituted product. Distinguishing between these possibilities is a primary focus of this guide.

G cluster_0 Tautomeric Equilibrium & Ambident Reactivity Start This compound (Tautomeric Mixture) Nucleophile Reaction with Nucleophile (Nu-H) Start->Nucleophile Primary Reactivity Electrophile Reaction with Electrophile (E+) Start->Electrophile Potential Side-Reactivity N_Alkylation N1-Alkylated Product (Pyrimidinone form) O_Alkylation O4-Alkylated Product (Pyrimidinol ether form) SN2_Product C6-Substituted Product (Primary Reaction Pathway) Nucleophile->SN2_Product Electrophile->N_Alkylation Electrophile->O_Alkylation

Caption: Potential reaction pathways for this compound.

Section 2: A Comparative Guide to Structure Elucidation Techniques

No single technique provides the complete picture. A hierarchical approach, starting with rapid, broad methods and progressing to more definitive, intensive ones, is most effective.

Mass Spectrometry (MS): The Essential First Pass

Mass spectrometry is the initial and most rapid technique for assessing the outcome of a reaction.

  • Core Function: Its primary role is to confirm the molecular weight of the product, providing immediate evidence of whether the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high confidence.

  • Key Diagnostic Feature: The presence of a chlorine atom in the starting material provides a distinct isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[14][15][16] Therefore, the mass spectrum of the starting material will show a characteristic pair of peaks for the molecular ion (M⁺) and any chlorine-containing fragments, with the M⁺ peak and an M+2 peak at a ~3:1 intensity ratio.[14][16] The disappearance of this pattern in the product is a strong indicator that the nucleophile has successfully displaced the chloride from the chloromethyl group.

  • Limitation: While excellent for confirming mass, MS is generally poor at distinguishing between regioisomers (e.g., N- vs. O-alkylation), as they have identical molecular weights. Fragmentation patterns can sometimes offer clues, but they are rarely unambiguous without extensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrimidine derivatives, a combination of 1D and 2D NMR experiments provides an irrefutable structural assignment.[17][18][19][20]

  • ¹H NMR Spectroscopy: This is the workhorse experiment. Key signals to analyze include:

    • The Methylene Bridge (-CH₂-): In a successful SN2 reaction at the chloromethyl position, the singlet for the -CH₂Cl protons (typically ~4.5-5.0 ppm) will be replaced by a new signal corresponding to the -CH₂-Nu group, whose chemical shift is dependent on the attached nucleophile.

    • The N-H Proton: In the starting material, the pyrimidinone tautomer will have an N-H proton, which is often broad and can exchange with D₂O. If an N-alkylation side product is formed, this N-H signal will be absent. Its presence or absence is a critical first clue.

    • Aromatic Protons: The phenyl and pyrimidine ring protons provide a fingerprint region. Shifts in these protons can indicate changes in the electronic environment of the ring system.

  • ¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule. Key diagnostic peaks include:

    • C4 and C6 Carbons: The chemical shifts of the pyrimidine ring carbons, particularly C4 and C6, are highly sensitive to the substitution pattern and can help differentiate isomers.

    • Methylene Carbon: The shift of the -CH₂- carbon provides information about its bonding environment.

  • 2D NMR (HSQC & HMBC): The Gold Standard for Unambiguous Confirmation: When 1D spectra are insufficient to distinguish between isomers, 2D NMR is essential.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for confident assignment of all C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for resolving ambiguity. It reveals correlations between protons and carbons that are two or three bonds away. To distinguish between N- and O-alkylation, one would look for a correlation from the protons on the newly introduced alkyl group to the carbons of the pyrimidine ring. A correlation to C4 and/or C6 would confirm N-alkylation, whereas a correlation only to C4 would strongly suggest O-alkylation. This provides a direct, through-bond confirmation of the attachment site.

G cluster_workflow Analytical Workflow for Structure Confirmation Start Reaction Product Mixture MS Mass Spectrometry (MS) Start->MS Check MW & Cl isotope pattern NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirm formula Ambiguous Structure Ambiguous? NMR_1D->Ambiguous NMR_2D 2D NMR (HMBC, HSQC) XRay X-Ray Crystallography (If required) NMR_2D->XRay For absolute confirmation Confirmed Unambiguous Structure NMR_2D->Confirmed Definitive assignment XRay->Confirmed Ambiguous->NMR_2D Yes Ambiguous->Confirmed No

Caption: A hierarchical workflow for the structural analysis of reaction products.

X-Ray Crystallography: The Absolute Proof
  • Core Function: Single-crystal X-ray crystallography provides an absolute, three-dimensional map of the electron density in a molecule, unequivocally determining the atomic positions and their connectivity.[21][22][23][24]

  • When to Use It: This technique is employed when NMR data remains ambiguous or when an undisputed structure is required, for example, for a patent application, a high-impact publication, or to serve as a reference standard.

  • Limitation: The primary and significant bottleneck is the requirement for a single, high-quality crystal suitable for diffraction. Growing such crystals can be a time-consuming and often unsuccessful process.

Section 3: Comparative Data Analysis - A Case Study

Let us consider a hypothetical reaction of this compound with a generic amine, R-NH₂. The primary expected product is Product A , where the amine has displaced the chloride. However, we must also consider the possibility of alkylation on the pyrimidine core, for instance, forming an N-alkylated product Product B .

Table 1: Comparative Analysis of Spectroscopic & Spectrometric Data

FeatureStarting MaterialProduct A (C6-Substitution)Product B (N1-Alkylation)Rationale for Distinction
MS (M+2 Peak) Present (3:1 ratio)AbsentPresent (3:1 ratio)Indicates reaction at the chloromethyl group.[14][16]
¹H NMR (-CH₂- singlet) ~4.7 ppm (-CH₂Cl)New signal, shift depends on R-NH-~4.7 ppm (-CH₂Cl, unreacted)Confirms substitution at the C6-methylene.
¹H NMR (N-H proton) Present (broad)Present (broad)AbsentIndicates substitution at the N1 position.
¹³C NMR (-CH₂- signal) ~45 ppmNew signal, shift depends on R-NH-~45 ppm (unreacted)Confirms substitution at the C6-methylene.
HMBC Correlation N/AFrom R-NH to C H₂ and from CH ₂ to C5/C6From R -CH₂ protons to C2/C6Unambiguously proves the site of new bond formation.

Section 4: Validated Experimental Protocols

Trustworthy data begins with robust and standardized protocols.

Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry reaction product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping N-H and O-H protons from exchanging too rapidly.

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

    • If ambiguity exists, acquire 2D spectra. A standard gradient-selected HMBC (gsHMBC) experiment is recommended. Optimize the d6 delay (long-range coupling evolution delay) to ~50-60 ms to favor observation of ²JCH and ³JCH correlations.

    • Acquire a standard gradient-selected HSQC (gsHSQC) experiment for C-H bond correlation.

  • Data Processing:

    • Process all spectra using appropriate software (e.g., Mnova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

    • Integrate the ¹H spectrum and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Protocol for Mass Spectrometry (MS) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Ensure the solvent is high-purity (LC-MS grade).

  • Data Acquisition:

    • Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for these types of molecules.

    • Acquire data in both positive and negative ion modes to ensure detection of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis:

    • Identify the peak corresponding to the expected molecular weight of the product.

    • For HRMS data, use the instrument software to calculate the elemental composition and compare it to the theoretical formula. The mass error should ideally be below 5 ppm.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the absence of chlorine in the final product.

Conclusion

Confirming the structure of reaction products derived from this compound requires a multi-faceted analytical approach. While mass spectrometry provides a rapid and essential check of molecular weight and the success of substitution at the chloromethyl group, it is insufficient for resolving the critical issue of regioisomerism. Nuclear Magnetic Resonance spectroscopy, particularly through 2D HMBC experiments, stands as the definitive, non-destructive technique for unambiguously establishing atomic connectivity. For cases requiring absolute structural proof, X-ray crystallography remains the ultimate arbiter, provided a suitable crystal can be obtained. By employing the hierarchical workflow and validated protocols outlined in this guide, researchers can ensure the scientific integrity of their findings and proceed with confidence in their drug development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(chloromethyl)-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. 6-(chloromethyl)-2-phenylpyrimidin-4-ol is one such compound, a valuable intermediate whose pyrimidine core is a common scaffold in medicinal chemistry. However, its utility in the lab is matched by the critical importance of its responsible handling and disposal. The presence of a chlorinated methyl group and a heterocyclic aromatic system necessitates a disposal protocol grounded in safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before any handling or disposal, a thorough risk assessment is paramount. While comprehensive toxicological data for this compound is not widely available, its structure informs a precautionary approach[1].

  • Chlorinated Organic Compound: As a member of this class, the compound is subject to stringent environmental regulations. Halogenated organic compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds, often prohibiting land disposal[2][3][4][5].

  • Chloromethyl Group: The -(CH2Cl) group is a reactive functional group. Chloromethylated compounds can act as alkylating agents. While its specific reactivity in this context is not fully characterized, it is prudent to handle the compound as potentially reactive and hazardous.

  • Safety Data Sheet (SDS): The primary source of information indicates that specific toxicity data is limited[1]. However, it recommends avoiding discharge into sewer systems and outlines disposal via a licensed chemical destruction plant[1]. A similar, though different, chlorinated pyrimidine derivative is listed as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life, reinforcing the need for caution[6].

Given this profile, all waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound in any form—pure, in solution, or as residual waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Check manufacturer's compatibility data. Change gloves immediately if contaminated.Prevents direct skin contact. The chloromethyl group suggests a potential for skin irritation or absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. If weighing powder outside a hood, consider a dust mask or respirator.Prevents inhalation of the compound, especially if it is a fine powder.

Waste Segregation and Collection: A Critical Step

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste streams can dramatically increase disposal costs and complexity[7].

The core principle is to collect all materials contaminated with this compound into a dedicated hazardous waste container labeled "Halogenated Organic Waste."

This includes:

  • Unused or expired solid this compound.

  • Solutions containing the compound.

  • Spent reaction mixtures.

  • Solvents used to rinse glassware contaminated with the compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

The following workflow diagram illustrates the decision-making process for waste segregation.

G cluster_0 Waste Generation & Segregation Workflow Start Waste Generated (Containing this compound) Decision Is the waste solid, liquid, or contaminated consumable? Start->Decision Solid Solid Waste (e.g., excess reagent, contaminated gloves) Decision->Solid Solid or Consumable Liquid Liquid Waste (e.g., reaction mixture, rinse solvent) Decision->Liquid Liquid Container Designated, sealed, and clearly labeled 'Halogenated Organic Waste' container Solid->Container Liquid->Container

Waste Segregation Decision Workflow.

Container Labeling and Handling:

  • Label Clearly: Use your institution's hazardous waste tags. Clearly write "this compound" and list any solvents present.

  • Keep Closed: Waste containers must be securely closed at all times, except when adding waste[8].

  • Avoid Contamination: Ensure the exterior of the container remains clean[8].

  • Use Secondary Containment: Store waste containers in a designated area with secondary containment to mitigate spills.

Spill and Emergency Procedures

Accidents happen. A clear, pre-defined plan is essential.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Control and Contain: For minor spills, prevent the spread. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up:

    • Wear the appropriate PPE as detailed in Section 2.

    • Carefully scoop the absorbed material into a designated waste bag or container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol).

    • All materials used for cleanup (absorbent, cloths, gloves) must be disposed of as "Halogenated Organic Waste."[9]

  • Decontaminate: Wash hands and any affected skin thoroughly with soap and water after cleanup.

Approved Disposal Methodology

The recommended and, in many jurisdictions, legally mandated disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][10]

Why Incineration? This method is preferred because it provides complete destruction of the molecule. At high temperatures (typically >850°C) and in the presence of oxygen, the organic structure is broken down into simpler, more stable molecules like carbon dioxide (CO2), water (H2O), and hydrogen chloride (HCl).[11] The resulting acidic HCl gas is then removed from the exhaust stream by "flue gas scrubbing," typically with a caustic solution, neutralizing it to a salt and water.[1][10][11] This process prevents the release of the parent halogenated compound or hazardous combustion byproducts into the atmosphere.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. It can be toxic to aquatic life and may interfere with wastewater treatment processes[1][6].

  • DO NOT dispose of this compound in the regular trash or as non-hazardous waste. This is a violation of environmental regulations and poses a risk to sanitation workers and the environment[10].

  • DO NOT attempt to chemically neutralize the waste in the lab without a validated and approved protocol from your institution's EHS department. In-lab deactivation can be dangerous and may produce other hazardous byproducts.

The overall disposal pathway is managed by certified professionals to ensure regulatory compliance and safety.

G cluster_1 Official Disposal Pathway Lab Your Laboratory: Waste Generation & Segregation Pickup EHS / Licensed Waste Hauler Pickup Lab->Pickup Transport Secure Transport to Treatment Facility Pickup->Transport Incineration High-Temperature Incineration with Flue Gas Scrubbing Transport->Incineration End Complete Destruction & Neutralization of Byproducts Incineration->End

From the Lab to Final Destruction.

By adhering to this structured disposal protocol, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This commitment to the complete lifecycle of the chemicals we use is a hallmark of scientific excellence and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Chloromethyl)-2-phenylpyrimidin-4-ol
Reactant of Route 2
6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.